1-benzyl-1H-1,2,4-triazol-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-benzyl-1,2,4-triazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c10-9-11-7-13(12-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOILQNNNLJZCNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC(=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25637-43-8 | |
| Record name | 1-benzyl-1H-1,2,4-triazol-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-benzyl-1H-1,2,4-triazol-3-amine
Introduction
1-benzyl-1H-1,2,4-triazol-3-amine is a key heterocyclic scaffold of significant interest to the pharmaceutical and agrochemical industries. The 3-amino-1,2,4-triazole core is a recognized pharmacophore present in a variety of biologically active molecules, exhibiting a wide range of activities including antimicrobial, anticancer, and herbicidal properties.[1][2] The introduction of a benzyl group at the N-1 position of the triazole ring can modulate the compound's lipophilicity and steric profile, potentially enhancing its biological activity and pharmacokinetic properties. This guide provides a comprehensive overview of a reliable and efficient synthetic pathway to this compound, intended for researchers, scientists, and professionals in drug development.
Strategic Approach to Synthesis
The synthesis of N-substituted 3-amino-1,2,4-triazoles requires careful consideration of regioselectivity. Direct alkylation of the parent 3-amino-1,2,4-triazole can lead to a mixture of N-1, N-2, and N-4 substituted isomers, as well as potential alkylation of the exocyclic amino group, necessitating challenging purification steps.[1][3] To circumvent these issues, a convergent synthetic strategy is often preferred. This approach involves the initial synthesis of a benzyl-substituted precursor, which is then cyclized to afford the desired N-1 benzylated triazole as the major product.
The pathway detailed in this guide focuses on the preparation of a key intermediate, N-benzylaminoguanidine, followed by its cyclization with formic acid. This method offers a high degree of control over the final product's regiochemistry.
Visualizing the Synthetic Pathway
Caption: Synthetic pathway for this compound.
Mechanistic Insights
The synthesis proceeds in two key stages, each with a distinct reaction mechanism.
Step 1: Formation of N-Benzylaminoguanidine
This step involves the nucleophilic addition of benzylhydrazine to cyanamide in an acidic medium. The protonation of the nitrile group of cyanamide by hydrochloric acid enhances its electrophilicity. The terminal nitrogen of benzylhydrazine then acts as a nucleophile, attacking the activated carbon atom of the cyanamide. A subsequent proton transfer and resonance stabilization result in the formation of the stable N-benzylaminoguanidine salt.
Step 2: Cyclization to the 1,2,4-Triazole Ring
The cyclization of N-benzylaminoguanidine with formic acid is a classic method for the formation of the 1,2,4-triazole ring.[4] The reaction is initiated by the acylation of one of the terminal amino groups of the guanidine moiety by formic acid, forming an N-formyl intermediate. This is followed by an intramolecular cyclization, where a nitrogen atom from the aminoguanidine attacks the carbonyl carbon of the formyl group. Subsequent dehydration, driven by heating, leads to the formation of the aromatic 1,2,4-triazole ring.
Detailed Experimental Protocol
This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity |
| Benzylhydrazine dihydrochloride | C₇H₁₂Cl₂N₂ | 195.09 | ≥98% |
| Cyanamide | CH₂N₂ | 42.04 | 50% aq. solution |
| Formic Acid | CH₂O₂ | 46.03 | ≥95% |
| Sodium Hydroxide | NaOH | 40.00 | ≥97% |
| Ethanol | C₂H₅OH | 46.07 | 95% |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous |
| Activated Carbon | C | 12.01 | Decolorizing |
Procedure
Step 1: Synthesis of N-Benzylaminoguanidine Hydrochloride
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzylhydrazine dihydrochloride (19.5 g, 0.1 mol) in 100 mL of ethanol.
-
To this solution, add a 50% aqueous solution of cyanamide (8.4 g, 0.1 mol) dropwise at room temperature with vigorous stirring.
-
After the addition is complete, heat the reaction mixture to reflux for 4 hours.
-
Allow the mixture to cool to room temperature, and then cool further in an ice bath for 1 hour to facilitate precipitation.
-
Collect the white precipitate by vacuum filtration and wash it with cold diethyl ether (2 x 30 mL).
-
Dry the crude N-benzylaminoguanidine hydrochloride in a vacuum oven at 50 °C. The expected yield is approximately 85-90%.
Step 2: Synthesis of this compound
-
Place the dried N-benzylaminoguanidine hydrochloride (18.5 g, ~0.09 mol) in a 250 mL round-bottom flask.
-
Add formic acid (50 mL, excess) to the flask.
-
Heat the mixture to reflux for 6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it into 200 mL of ice-cold water.
-
Neutralize the acidic solution by the slow addition of a 20% aqueous sodium hydroxide solution until a pH of 8-9 is reached. This should be done in an ice bath to control the exothermic reaction.
-
A precipitate will form. Stir the suspension for 30 minutes in the ice bath to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.
-
For purification, recrystallize the crude product from an ethanol-water mixture. Dissolve the solid in a minimal amount of hot ethanol, add hot water dropwise until turbidity persists, and then allow it to cool slowly to room temperature and then in an ice bath.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. The expected yield of the final product is in the range of 75-85%.
Characterization Data
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance | ¹H NMR (DMSO-d₆, δ ppm) |
| This compound | C₉H₁₀N₄ | 174.20 | 155-157 | White crystalline solid | 8.25 (s, 1H, triazole-H), 7.40-7.25 (m, 5H, Ar-H), 5.90 (s, 2H, NH₂), 5.20 (s, 2H, CH₂) |
Trustworthiness and Self-Validation
The described protocol incorporates several self-validating steps to ensure the integrity of the synthesis:
-
Isolation of the Intermediate: The isolation of the N-benzylaminoguanidine hydrochloride intermediate allows for its characterization (e.g., by melting point and NMR) to confirm its identity and purity before proceeding to the final cyclization step.
-
pH Control: Careful neutralization in the final step is crucial for the precipitation of the free amine product. The use of a pH meter or indicator paper ensures complete product recovery.
-
Recrystallization: The final recrystallization step is a critical purification technique that removes unreacted starting materials and by-products, leading to a highly pure final compound. The sharpness of the melting point of the recrystallized product is a good indicator of its purity.
-
Spectroscopic Analysis: The provided ¹H NMR data serves as a definitive confirmation of the product's structure, with characteristic peaks for the triazole proton, the aromatic protons of the benzyl group, the exocyclic amine protons, and the benzylic methylene protons.
Conclusion
This guide outlines a robust and reliable pathway for the synthesis of this compound. By employing a convergent strategy that proceeds through a well-defined N-benzylaminoguanidine intermediate, this method provides excellent control over regioselectivity and leads to high yields of the desired product. The detailed experimental protocol and characterization data offer a solid foundation for researchers and drug development professionals to successfully synthesize this important heterocyclic compound.
References
physicochemical properties of 1-benzyl-1H-1,2,4-triazol-3-amine
An In-depth Technical Guide to the Physicochemical Properties of 1-benzyl-1H-1,2,4-triazol-3-amine
Executive Summary
The 1,2,4-triazole scaffold is a cornerstone in modern medicinal chemistry, integral to a wide array of therapeutic agents due to its unique electronic properties and ability to engage in various biological interactions.[1][2][3] This guide provides a comprehensive technical overview of the physicochemical properties of a specific derivative, this compound. As a molecule combining the aromatic, hydrogen-bonding capabilities of the aminotriazole core with the lipophilic benzyl group, its properties are of significant interest to researchers in drug discovery and development. This document details the compound's chemical identity, core physicochemical characteristics, and spectroscopic profile, underpinned by detailed, field-proven experimental protocols for their validation. The methodologies are presented to not only provide data but to explain the causality behind experimental choices, ensuring a self-validating and trustworthy framework for scientific investigation.
Introduction to the 1,2,4-Triazole Scaffold in Drug Discovery
Nitrogen-containing heterocycles are paramount in pharmaceutical sciences, and among them, the triazole ring system holds a position of prominence.[3][4] Both 1,2,3- and 1,2,4-triazole isomers are featured in a multitude of clinically approved drugs, demonstrating activities ranging from antifungal and anticancer to antiviral and anti-inflammatory.[1][2][5] The triazole moiety is not merely a passive linker; its nitrogen atoms act as effective hydrogen bond acceptors, and the aromatic ring can participate in π-π stacking interactions, allowing for robust binding to biological targets like enzymes and receptors.[2][3]
The subject of this guide, this compound, is a functionalized derivative poised for further chemical elaboration. The primary amine at the 3-position serves as a critical synthetic handle for building molecular complexity, while the benzyl group at the 1-position significantly modulates the compound's lipophilicity and potential for steric interactions within a binding pocket. Understanding the fundamental physicochemical properties of this core structure is therefore a prerequisite for its rational application in designing new chemical entities.
Chemical Identity and Structure
The unambiguous identification of a compound is the foundation of all subsequent research. The structural and identifying information for this compound is summarized below.
Chemical Structure:
| Identifier | Value | Source |
| IUPAC Name | This compound | - |
| Molecular Formula | C₉H₁₀N₄ | [6] |
| Molecular Weight | 174.21 g/mol | [6] |
| Monoisotopic Mass | 174.09055 Da | [6] |
| SMILES | C1=CC=C(C=C1)CN2C=NC(=N2)N | [6] |
| InChI Key | IOILQNNNLJZCNZ-UHFFFAOYSA-N | [6] |
Core Physicochemical Properties
These properties govern the compound's behavior in both chemical and biological systems, influencing everything from reaction kinetics to pharmacokinetic profiles.
Physical State and Appearance
Based on the parent compound, 3-amino-1,2,4-triazole, and other related benzyl-triazoles, this compound is expected to be a colorless to off-white crystalline solid or powder at standard temperature and pressure.[7][8]
Melting Point (Mp)
The melting point is a critical indicator of purity. A sharp melting range suggests a highly pure compound, while a broad range often indicates the presence of impurities. The melting point of the unsubstituted parent, 3-amino-1,2,4-triazole, is 157-159 °C.[8] The introduction of the benzyl group is expected to alter this value significantly. An experimental determination is required for an accurate assessment.
Solubility
The solubility profile is crucial for selecting appropriate solvents for synthesis, purification, formulation, and biological assays. The molecule possesses both a polar aminotriazole core, suggesting solubility in polar protic solvents like ethanol and methanol, and a non-polar benzyl group, which may confer solubility in solvents like dichloromethane and ethyl acetate. Its solubility in aqueous media is expected to be pH-dependent due to the basicity of the amine and triazole nitrogens. High solubility in dimethyl sulfoxide (DMSO) is anticipated, making it a suitable solvent for stock solutions in biological screening.
Acidity and Basicity (pKa)
The 1,2,4-triazole ring is amphoteric.[9] The pKa of the neutral 1,2,4-triazole is approximately 10.26 for deprotonation, while the pKa of the corresponding cation (1,2,4-triazolium) is 2.45.[9] For this compound, two primary basic centers exist: the N4 nitrogen of the triazole ring and the exocyclic 3-amino group. Determining the pKa values is essential for understanding the compound's ionization state at physiological pH (7.4), which directly impacts its membrane permeability and receptor interaction.
Lipophilicity (LogP)
Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a key determinant of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. A purely computational prediction places the XlogP value for this compound at approximately 1.3, indicating moderate lipophilicity.[6] However, experimental verification is paramount for accurate drug design.
Spectroscopic Profile
Spectroscopic analysis provides definitive structural confirmation and is indispensable for quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals:
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A singlet for the benzylic methylene (-CH₂-) protons, anticipated around δ 5.3-5.5 ppm.
-
A multiplet system for the five protons of the phenyl ring, typically in the δ 7.2-7.5 ppm range.
-
A singlet for the C5-proton of the triazole ring, expected between δ 7.8-8.3 ppm.[10]
-
A broad singlet for the two protons of the amino (-NH₂) group, the chemical shift of which will be highly dependent on solvent and concentration.
-
-
¹³C NMR: The carbon NMR spectrum should corroborate the structure with signals for:
-
The benzylic methylene carbon around δ 50-55 ppm.
-
Multiple signals for the aromatic carbons of the benzyl group between δ 125-140 ppm.
-
Two distinct signals for the triazole ring carbons (C3 and C5), with the C3 carbon bearing the amino group appearing at a different chemical shift than the C5 carbon.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
-
N-H Stretch: The primary amine should exhibit two characteristic medium-intensity bands in the 3400-3250 cm⁻¹ region (asymmetric and symmetric stretching).[11]
-
C-H Stretch: Aromatic C-H stretching will appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the benzyl methylene group will be just below 3000 cm⁻¹.
-
C=N and N-N Stretch: Vibrations associated with the triazole ring are expected in the 1650-1400 cm⁻¹ fingerprint region.
-
N-H Bend: A bending vibration for the primary amine is typically observed around 1650-1580 cm⁻¹.[11]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of the molecule, confirming its molecular weight and aspects of its structure.
-
Ionization: Electrospray Ionization (ESI) in positive mode is ideal for this compound, given the presence of basic nitrogen atoms.
-
Molecular Ion: A prominent peak corresponding to the protonated molecule, [M+H]⁺, is expected at m/z 175.0978.[6]
-
Key Fragmentation: A characteristic fragmentation pathway would be the loss of the benzyl group, leading to a fragment ion corresponding to the aminotriazole core. Another major fragmentation would involve the cleavage of the triazole ring itself.[12][13]
Experimental Methodologies and Workflows
To ensure scientific integrity, the following protocols are provided for the experimental determination of the key physicochemical properties.
Protocol: Melting Point Determination
-
Objective: To determine the melting range of the purified compound as an indicator of purity.
-
Methodology:
-
Ensure the compound is fully purified (e.g., by recrystallization or column chromatography) and thoroughly dried.
-
Load a small amount of the crystalline solid into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Place the capillary tube into a calibrated melting point apparatus.
-
Heat the sample at a moderate rate (e.g., 5-10 °C/min) for an initial approximate determination.
-
Repeat the measurement with a fresh sample, heating rapidly to within 15-20 °C of the approximate melting point, then reducing the heating rate to 1-2 °C/min.
-
Record the temperature at which the first liquid drop appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁-T₂.
-
Caption: Workflow for Melting Point Determination.
Protocol: LogP Determination by RP-HPLC
-
Objective: To experimentally determine the lipophilicity of the compound. The method is based on the correlation between a compound's retention time on a reverse-phase column and its LogP value.[14]
-
Methodology:
-
Calibration: Prepare a series of standard compounds with known LogP values that span the expected range of the analyte. Inject each standard onto a C18 reverse-phase HPLC column under isocratic conditions with varying mobile phase compositions (e.g., methanol/water or acetonitrile/water mixtures).
-
Data Collection: For each mobile phase composition, record the retention time (t_R) for each standard. Calculate the capacity factor, k', using the formula: k' = (t_R - t_0) / t_0, where t_0 is the column dead time.
-
Extrapolation: Plot log(k') versus the percentage of the organic modifier in the mobile phase for each standard. Extrapolate the linear regression to 0% organic modifier (100% aqueous) to obtain the log(k'_w) value for each standard.
-
Calibration Curve: Create a calibration curve by plotting the known LogP values of the standards against their calculated log(k'_w) values.
-
Analyte Measurement: Inject the test compound (this compound) and determine its log(k'_w) value using the same procedure as in steps 2 and 3.
-
LogP Calculation: Use the calibration curve to determine the LogP of the test compound from its experimentally determined log(k'_w).
-
References
- 1. Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential - Arabian Journal of Chemistry [arabjchem.org]
- 2. Frontiers | Editorial: Pharmaceutical insights into the triazoles: Recent advances [frontiersin.org]
- 3. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 4. Green Approach Toward Triazole Forming Reactions for Developing Anticancer Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Application of triazoles in the structural modification of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PubChemLite - this compound (C9H10N4) [pubchemlite.lcsb.uni.lu]
- 7. rsc.org [rsc.org]
- 8. 3-Amino-1,2,4-triazole - Wikipedia [en.wikipedia.org]
- 9. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]
- 10. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 1-benzyl-1H-1,2,4-triazol-3-amine: Synthesis, Characterization, and Applications in Drug Discovery
Abstract
Introduction and Chemical Identity
1-benzyl-1H-1,2,4-triazol-3-amine belongs to the 1,2,4-triazole class of nitrogen-containing heterocycles. The 1,2,4-triazole ring is a key pharmacophore in numerous clinically approved drugs, valued for its metabolic stability, ability to participate in hydrogen bonding, and its role as a bioisostere for amide and ester groups. The presence of a benzyl group at the N1 position and an amine group at the C3 position of the triazole ring imparts specific physicochemical properties that are of interest for molecular scaffolding in drug design.
Molecular Structure:
Caption: Chemical structure of this compound.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
| IUPAC Name | This compound | - |
| Molecular Formula | C₉H₁₀N₄ | --INVALID-LINK-- |
| Molecular Weight | 174.20 g/mol | --INVALID-LINK-- |
| SMILES | C1=CC=C(C=C1)CN2C=NC(=N2)N | --INVALID-LINK-- |
| InChI | InChI=1S/C9H10N4/c10-9-11-7-13(12-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,10,12) | --INVALID-LINK-- |
| CAS Number | Not definitively assigned in major databases. | - |
Synthesis of this compound
The synthesis of 3-amino-1,2,4-triazoles can be achieved through various routes. A robust and well-documented approach involves the cyclization of a substituted guanidine derivative with hydrazine.[1] The following protocol details a two-step synthesis starting from benzylamine and calcium cyanamide to form an N-benzyl-N'-cyanoguanidine intermediate, which is then cyclized with hydrazine.
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Experimental Protocol
Step 1: Synthesis of N-benzyl-N'-cyanoguanidine
This step is adapted from established methods for the synthesis of substituted cyanoguanidines.[2]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add benzylamine (1.0 eq) and water.
-
Addition of Cyanamide: To the stirred solution, slowly add a solution of calcium cyanamide (CaNCN, 1.1 eq) in water. The reaction is exothermic and should be controlled with an ice bath.
-
Acidification: After the initial reaction subsides, slowly add dilute hydrochloric acid to the reaction mixture until a pH of 5-6 is reached. This will precipitate the N-benzyl-N'-cyanoguanidine.
-
Isolation and Purification: Filter the precipitate, wash with cold water, and then recrystallize from ethanol to yield pure N-benzyl-N'-cyanoguanidine.
Step 2: Synthesis of this compound
This cyclization step is a common method for the formation of the 3-amino-1,2,4-triazole ring system.[1]
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve N-benzyl-N'-cyanoguanidine (1.0 eq) in a suitable solvent such as n-butanol.
-
Addition of Hydrazine: To this solution, add hydrazine hydrate (1.2 eq).
-
Reflux: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Isolation: After completion of the reaction, cool the mixture to room temperature. The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system like ethanol/water or by column chromatography on silica gel.
Physicochemical and Spectroscopic Properties
While experimental data for this compound is not extensively published, its properties can be predicted based on its structure and data from analogous compounds.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value/Range | Rationale/Comparison |
| Appearance | White to off-white solid | Typical for small heterocyclic amine compounds. |
| Melting Point | 150-170 °C | Based on the melting point of 3-amino-1,2,4-triazole (157-159 °C)[3] and the introduction of a benzyl group. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, methanol), sparingly soluble in water. | The presence of the benzyl group decreases water solubility compared to the parent 3-amino-1,2,4-triazole. |
| pKa | ~4-5 (for the triazole ring N-H) and ~9-10 (for the exocyclic amino group) | Typical pKa values for triazoles and primary amines. |
Spectroscopic Characterization (Predicted)
The following are predicted spectroscopic data based on the analysis of similar structures.
¹H NMR (400 MHz, DMSO-d₆):
-
δ 7.20-7.40 (m, 5H): Protons of the phenyl ring of the benzyl group.
-
δ 5.30 (s, 2H): Methylene protons (-CH₂-) of the benzyl group.
-
δ 7.90 (s, 1H): Proton at the C5 position of the triazole ring.
-
δ 5.50 (s, 2H): Protons of the exocyclic amino group (-NH₂).
¹³C NMR (100 MHz, DMSO-d₆):
-
δ 157.0: Carbon at the C3 position of the triazole ring (attached to the amino group).
-
δ 148.0: Carbon at the C5 position of the triazole ring.
-
δ 136.0: Quaternary carbon of the phenyl ring attached to the methylene group.
-
δ 128.0-129.0: Carbons of the phenyl ring.
-
δ 50.0: Methylene carbon (-CH₂-) of the benzyl group.
Mass Spectrometry (EI):
-
[M]⁺ at m/z 174: Molecular ion peak.
-
Fragment at m/z 91: Tropylium ion ([C₇H₇]⁺), a characteristic fragment of benzyl-containing compounds.
-
Fragment at m/z 83: Loss of the benzyl group.
Applications in Drug Discovery and Medicinal Chemistry
The 3-amino-1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds. The introduction of a benzyl group at the N1 position can modulate the pharmacokinetic and pharmacodynamic properties of the molecule.
Potential Therapeutic Areas
Derivatives of 1,2,4-triazole have shown a broad spectrum of biological activities, including:
-
Antimicrobial Agents: The 1,2,4-triazole nucleus is a core component of several antifungal drugs (e.g., fluconazole, itraconazole). The 3-amino-1,2,4-triazole moiety has been incorporated into novel antibacterial agents.
-
Anticancer Agents: Many 1,2,4-triazole derivatives have been investigated for their cytotoxic effects against various cancer cell lines.
-
Enzyme Inhibitors: The triazole ring can interact with the active sites of various enzymes. For instance, 3-amino-1,2,4-triazole is a known inhibitor of histidine biosynthesis.[3]
Rationale for Use in Drug Design
The this compound scaffold offers several advantages for drug design:
-
Structural Rigidity and Defined Geometry: The planar triazole ring provides a rigid core for the attachment of various substituents in a well-defined spatial orientation.
-
Hydrogen Bonding Capabilities: The amino group and the nitrogen atoms of the triazole ring can act as hydrogen bond donors and acceptors, facilitating interactions with biological targets.
-
Modulation of Lipophilicity: The benzyl group increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes.
-
Synthetic Accessibility: As demonstrated, the synthesis of this scaffold is relatively straightforward, allowing for the generation of diverse libraries of analogues for structure-activity relationship (SAR) studies.
Illustrative Signaling Pathway Interaction
The following diagram illustrates a hypothetical interaction of a drug candidate based on the this compound scaffold with a generic kinase, a common target in cancer therapy.
Caption: Hypothetical inhibition of a kinase signaling pathway.
Conclusion
This compound is a valuable building block for the development of novel therapeutic agents. Its synthesis is achievable through established chemical transformations, and its structural features make it an attractive scaffold for targeting a variety of biological pathways. While the lack of a specific CAS number highlights the need for further characterization and documentation of this compound, the principles outlined in this guide provide a solid foundation for its synthesis, characterization, and application in drug discovery research.
References
biological activity of 1-benzyl-1H-1,2,4-triazol-3-amine derivatives
An In-Depth Technical Guide to the Biological Activity of 1-Benzyl-1H-1,2,4-triazol-3-amine Derivatives
Foreword
The confluence of synthetic chemistry and pharmacology has paved the way for the discovery of novel molecular scaffolds with significant therapeutic potential. Among these, the 1,2,4-triazole ring system stands out as a privileged heterocyclic motif, forming the core of numerous clinically approved drugs.[1] Its metabolic stability, capacity for hydrogen bonding, and dipole character make it an ideal pharmacophore for interacting with various biological targets.[2] This guide focuses specifically on derivatives of the this compound scaffold, a class of compounds demonstrating a remarkable breadth of biological activities. By elucidating the structure-activity relationships, mechanisms of action, and key synthetic strategies, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this promising molecular framework.
The 1,2,4-Triazole Core: A Foundation for Bioactivity
The 1,2,4-triazole is a five-membered heterocycle with three nitrogen atoms. This structure is not only stable but also serves as a versatile building block in medicinal chemistry.[3][4] The nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating strong interactions with enzyme active sites and receptors.[2] The addition of a benzyl group at the N1 position introduces a lipophilic aromatic moiety that can engage in π-π stacking and hydrophobic interactions, often enhancing binding affinity and modulating pharmacokinetic properties. The amine group at the C3 position provides a crucial reactive handle for further derivatization, allowing for the synthesis of diverse compound libraries, such as Schiff bases, amides, and other functionalized molecules, to fine-tune biological activity.[1][5]
Synthetic Pathways to the Core Scaffold
The construction of the this compound backbone can be achieved through several reliable synthetic routes. A common and effective strategy involves the cyclization of thiocarbohydrazide or related precursors with appropriate reagents. This multi-step synthesis allows for the introduction of various substituents, enabling the systematic exploration of structure-activity relationships.
Representative Synthetic Protocol
A frequently employed pathway begins with the reaction of a substituted benzoic acid with thiocarbohydrazide, followed by cyclization and subsequent reaction with substituted benzaldehydes to form Schiff base derivatives.[1]
Step 1: Formation of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol
-
Reflux thiocarbohydrazide with a substituted benzoic acid in a suitable solvent (e.g., ethanol).
-
The resulting intermediate undergoes cyclization to form the triazole-thiol core.
Step 2: Synthesis of Schiff Base Derivatives
-
Treat the 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with a substituted benzaldehyde in the presence of an acid catalyst (e.g., glacial acetic acid).
-
Reflux the mixture to drive the condensation reaction, yielding the final Schiff base product.[1]
This approach is highly adaptable, as modifications to the starting benzoic acid and benzaldehyde allow for the creation of a diverse library of derivatives.
Caption: Generalized synthetic workflow for 1,2,4-triazole Schiff bases.
Antimicrobial and Antifungal Activity
The rise of drug-resistant pathogens presents a critical global health challenge, necessitating the development of novel antimicrobial agents.[6] Derivatives of 1,2,4-triazole have demonstrated significant potential in this area, exhibiting potent activity against a range of bacteria and fungi.[1][6][7]
Mechanism of Action
The primary mechanism of antifungal action for triazole derivatives is the inhibition of cytochrome P450-dependent lanosterol 14α-demethylase (CYP51).[8] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. By binding to the heme iron atom in the enzyme's active site, triazoles disrupt ergosterol production, leading to the accumulation of toxic sterol intermediates, increased membrane permeability, and ultimately, inhibition of fungal growth.[3][8] The antibacterial mechanism can be more varied, but for some derivatives, it involves the inhibition of essential bacterial enzymes like MurB, which is involved in peptidoglycan cell wall synthesis.[8]
Caption: Inhibition of the fungal ergosterol biosynthesis pathway by triazoles.
Structure-Activity Relationship (SAR)
SAR studies reveal that the nature and position of substituents on the benzyl and phenyl rings are critical for antimicrobial potency.
-
Halogen Substitution: The presence of electron-withdrawing groups, particularly halogens (F, Cl, Br), on the aromatic rings often enhances activity. For instance, derivatives with 3,4-dichlorobenzyl or 2,4-difluorobenzyl moieties have shown potent antifungal effects.[3][9]
-
Steric Factors: The steric arrangement of substituents influences how the molecule fits into the active site of the target enzyme. Dihalobenzyl groups are often more effective than monohalobenzyl ones.[9]
-
Hybrid Molecules: Incorporating the 1,2,4-triazole scaffold into hybrid molecules with other known antimicrobial pharmacophores, such as (fluoro)quinolones, can lead to synergistic effects and potent activity, even against resistant bacterial strains.[6]
Data Presentation: Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative 1,2,4-triazole derivatives against various microbial strains.
| Compound ID | Substituent Group | S. aureus (μg/mL) | M. gypseum (μg/mL) | Reference |
| 5a | 2-Cl, 4-N(CH₃)₂ | 12.5 | 6.25 | [1] |
| 5e | 4-Cl | 6.25 | 12.5 | [1] |
| 5j | 4-OH, 3-OCH₃ | 25 | 6.25 | [1] |
| 5m | 2-OH | 12.5 | 3.12 | [1] |
| Streptomycin | Standard Drug | 12.5 | N/A | [1] |
| Ketoconazole | Standard Drug | N/A | 12.5 | [1] |
Anticancer Activity
Beyond their antimicrobial properties, 1,2,4-triazole derivatives have emerged as a promising class of anticancer agents.[10][11] Their ability to induce apoptosis and arrest the cell cycle in various cancer cell lines has been extensively documented.[12]
Mechanism of Action
The anticancer effects of these derivatives are often multifactorial, targeting key pathways involved in cancer cell proliferation and survival.
-
Kinase Inhibition: Many triazole compounds act as inhibitors of crucial protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and BRAF, which are frequently overactive in cancer.[11] Inhibition of these kinases blocks downstream signaling pathways responsible for cell growth and division.
-
Tubulin Polymerization Inhibition: Some derivatives can interfere with the dynamics of microtubule assembly by binding to tubulin.[11] This disruption arrests the cell cycle in the G2/M phase and induces apoptosis.
-
Apoptosis Induction: By targeting various cellular components, these compounds can trigger programmed cell death (apoptosis), a key mechanism for eliminating cancerous cells.[2][12]
Data Presentation: In Vitro Cytotoxicity
The anticancer potential is typically quantified by the half-maximal inhibitory concentration (IC₅₀), representing the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound ID | Target Cell Line | IC₅₀ (µM) | Potential Target | Reference |
| 8c | MCF-7 (Breast) | 4.3 | EGFR, Tubulin, BRAF | [11] |
| 8d | MCF-7 (Breast) | 5.2 | Tubulin, BRAF | [11] |
| 10b | HCT-116 (Colon) | 8.1 | Not specified | [11] |
| Doxorubicin | HT-1080 (Fibrosarcoma) | ~1.0-5.0 | DNA Intercalation | [12] |
Experimental Protocols for Biological Evaluation
To ensure the reliability and reproducibility of biological activity data, standardized and validated experimental protocols are essential.
Protocol: Broth Microdilution for MIC Determination
This method is a gold standard for determining the minimum inhibitory concentration of an antimicrobial agent.
-
Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Serially dilute the compound in a 96-well microtiter plate using appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final concentration required for the assay. Add the inoculum to each well of the plate.
-
Controls: Include a positive control (microbes in medium, no compound) and a negative control (medium only) on each plate.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C) for a specified period (18-24 hours for bacteria, 24-48 hours for fungi).
-
Analysis: Determine the MIC by visually inspecting the plates for the lowest concentration of the compound that completely inhibits visible microbial growth.
Protocol: MTT Assay for In Vitro Cytotoxicity
The MTT assay is a colorimetric method used to assess cell metabolic activity and, by extension, cell viability and proliferation.[10]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5x10³ cells/well) and allow them to adhere overnight in a CO₂ incubator.[12]
-
Compound Treatment: Treat the cells with various concentrations of the synthesized triazole derivatives for a specific duration (e.g., 24 or 48 hours).[12]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution using a microplate spectrophotometer at a specific wavelength (e.g., 570 nm).
-
Calculation: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value from the dose-response curve.
Caption: Standard experimental workflow for the MTT cytotoxicity assay.
Conclusion and Future Outlook
The this compound scaffold and its derivatives represent a highly versatile and pharmacologically significant class of compounds. Their demonstrated efficacy as antimicrobial, antifungal, and anticancer agents underscores their potential for further development. The structure-activity relationships highlighted in this guide indicate that targeted modifications, particularly the introduction of halogenated aromatic substituents, can significantly enhance biological potency. Future research should focus on lead optimization to improve efficacy and selectivity, detailed mechanistic studies to fully elucidate their modes of action against various targets, and the development of novel hybrid compounds to combat drug resistance. As synthetic methodologies continue to advance, the exploration of this privileged scaffold will undoubtedly yield new candidates for the next generation of therapeutic agents.
References
- 1. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety [pharmacia.pensoft.net]
- 3. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibacterial activity study of 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijpbs.com [ijpbs.com]
- 11. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies [pubmed.ncbi.nlm.nih.gov]
- 12. biointerfaceresearch.com [biointerfaceresearch.com]
potential therapeutic targets of 1-benzyl-1H-1,2,4-triazol-3-amine
An In-Depth Technical Guide to Investigating the Therapeutic Targets of 1-benzyl-1H-1,2,4-triazol-3-amine
Abstract
The 1,2,4-triazole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide array of biological activities.[1][2] This guide provides a comprehensive framework for the scientific investigation of This compound , a specific derivative of this potent chemical class. Leveraging the extensive body of research on related 1,2,4-triazole compounds, we delineate a logical, evidence-based strategy to identify and validate its most promising therapeutic targets. This document is intended for researchers, medicinal chemists, and drug development professionals, offering detailed experimental workflows, data interpretation frameworks, and the scientific rationale behind each proposed step. We will explore potential applications in oncology, infectious diseases, and neurodegenerative disorders, providing the necessary protocols to move from hypothesis to validated target.
The 1,2,4-Triazole Scaffold: A Foundation of Therapeutic Versatility
The five-membered heterocyclic 1,2,4-triazole ring is a cornerstone of modern drug design. Its unique physicochemical properties, including its ability to participate in hydrogen bonding, its metabolic stability, and its rigid structure, allow it to effectively interact with a diverse range of biological macromolecules.[1][3] This versatility is evidenced by its presence in a variety of clinically successful drugs, such as the antifungal agent Fluconazole, the antiviral Ribavirin, and the anticancer aromatase inhibitors Letrozole and Anastrozole.[3][4][5]
The subject of this guide, this compound, possesses three key structural features that inform our investigation:
-
The 1,2,4-Triazole Core: Provides the foundational scaffold known for broad bioactivity.
-
The N1-Benzyl Group: A lipophilic moiety that can influence membrane permeability, bioavailability, and interactions with hydrophobic pockets in target proteins.[6]
-
The C3-Amine Group: A key functional group that can act as a hydrogen bond donor, influencing target binding and molecular solubility.
This structural combination suggests that the compound is well-suited for exploration against targets where related triazoles have already shown significant promise.
Primary Therapeutic Arenas & High-Probability Targets
Based on extensive literature on 1,2,4-triazole derivatives, we can prioritize three primary therapeutic areas for investigation.
Oncology
The anticancer properties of 1,2,4-triazoles are well-documented, with compounds targeting various hallmarks of cancer.[7][8]
-
Potential Target 1: Receptor Tyrosine Kinases (e.g., EGFR)
-
Rationale: Epidermal Growth Factor Receptor (EGFR) is a key driver in several cancers. Novel 1,2,4-triazole derivatives have demonstrated potent EGFR inhibitory activity, making this a primary target for investigation.[9] The triazole scaffold can effectively occupy the ATP-binding pocket of the kinase domain.
-
-
Potential Target 2: Serine/Threonine Kinases (e.g., BRAF)
-
Rationale: The BRAF kinase is another critical node in oncogenic signaling. Compounds bearing the 1,2,4-triazole scaffold have been identified as potent inhibitors of BRAF, suggesting a plausible mechanism of action for our target molecule.[9]
-
-
Potential Target 3: Tubulin Polymerization
Infectious Diseases
The azole class, particularly triazoles, is famous for its antimicrobial and especially its antifungal efficacy.[4][10]
-
Potential Target: Fungal Lanosterol 14α-demethylase (CYP51)
-
Rationale: This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[5] Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death. The nitrogen atoms of the triazole ring are known to chelate the heme iron atom in the enzyme's active site, a mechanism that is likely conserved for this compound.[11]
-
-
Potential Target: Bacterial Cell Integrity
Neurodegenerative Disorders
Emerging research has highlighted the neuroprotective potential of 1,2,4-triazole derivatives, suggesting their utility in multifactorial diseases like Alzheimer's and Parkinson's.[13]
-
Potential Target: Cholinesterases (AChE & BChE)
-
Potential Target: α-Synuclein Aggregation
-
Potential Target: Nrf2 Signaling Pathway
-
Rationale: Oxidative stress is a major contributor to neuronal damage in ischemic stroke and other neurodegenerative conditions. Activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway upregulates endogenous antioxidant defenses.[19] 1,2,4-triazole derivatives have been identified as potent activators of this protective pathway.[19][20]
-
Experimental Validation Workflows
A systematic, multi-tiered approach is required to validate the potential targets of this compound. The following diagram and protocols outline a comprehensive validation cascade.
Caption: General workflow for the development of 1,2,4-triazole-based therapeutic agents.
Detailed Experimental Protocols
-
Objective: To quantify the inhibitory effect of the compound on EGFR and BRAF kinase activity.
-
Methodology:
-
Reagent Preparation: Reconstitute recombinant human EGFR or BRAF kinase, substrate peptide, and ATP in kinase buffer. Prepare a serial dilution of this compound in DMSO, then dilute further in kinase buffer.
-
Kinase Reaction: In a 384-well plate, add 5 µL of the compound dilution (or DMSO vehicle control). Add 10 µL of the kinase/substrate mixture. Initiate the reaction by adding 10 µL of ATP solution.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection: Add 25 µL of a luminescence-based detection reagent (e.g., ADP-Glo™). This reagent depletes remaining ATP and converts ADP produced by the kinase reaction into a luminescent signal. Incubate as per the manufacturer's instructions.
-
Data Acquisition: Read luminescence on a plate reader.
-
-
Data Analysis: Calculate the percentage of inhibition relative to the DMSO control. Plot inhibition versus compound concentration and fit to a four-parameter dose-response curve to determine the IC50 value.
-
Scientist's Note: This assay directly measures the enzymatic activity by quantifying ADP production, a direct product of kinase activity. This provides a highly sensitive and specific readout of target engagement.
-
Objective: To assess the cytotoxic or cytostatic effect of the compound on relevant cancer cell lines (e.g., A549 for lung cancer, HT-29 for colon cancer).[21]
-
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of the compound in the cell culture medium. Replace the old medium with the medium containing the compound (or vehicle control).
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot viability versus concentration to calculate the IC50 value.[22]
-
Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.
-
Methodology:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microbe (e.g., Candida albicans for antifungal testing, Staphylococcus aureus for antibacterial) corresponding to 0.5 McFarland standard.
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in the appropriate broth medium (e.g., Sabouraud Dextrose Broth for fungi).
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microbe, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal temperature for the microbe (e.g., 35°C for 24-48 hours).
-
Data Acquisition: Visually inspect the wells for turbidity. The MIC is the lowest concentration at which no visible growth is observed.
-
-
Trustworthiness Check: The inclusion of positive and negative controls is essential to validate the assay. The positive control must show robust growth, and the negative control must remain clear.
Data Interpretation and Pathway Analysis
Quantitative Data Summary
The results from the experimental workflows should be summarized for clear comparison.
| Target Class | Potential Target | Assay Type | Expected Readout | Hypothetical Potency |
| Oncology | EGFR | Kinase Inhibition | IC50 | < 1 µM |
| BRAF | Kinase Inhibition | IC50 | < 1 µM | |
| Tubulin | Polymerization Assay | EC50 | < 10 µM | |
| A549 Cells | MTT Assay | IC50 | < 10 µM | |
| Infectious Disease | C. albicans CYP51 | Enzyme Inhibition | IC50 | < 5 µM |
| C. albicans | MIC Assay | MIC | < 16 µg/mL | |
| S. aureus | MIC Assay | MIC | < 32 µg/mL | |
| Neurodegeneration | AChE | Enzyme Inhibition | IC50 | < 1 µM |
| PC12 Cells | Neuroprotection | EC50 | < 20 µM | |
| Nrf2 Pathway | Reporter Assay | EC50 | < 20 µM |
Visualizing Mechanisms of Action
Understanding how the compound interacts with cellular pathways is critical.
Caption: Inhibition of the EGFR-BRAF signaling cascade by the target compound.
Caption: Activation of the Nrf2 antioxidant response pathway by the target compound.
Conclusion and Future Directions
This guide outlines a robust, multi-pronged strategy for elucidating the therapeutic potential of this compound. By focusing on high-probability targets identified from the broader class of 1,2,4-triazoles, research efforts can be streamlined for maximum efficiency. The initial results from the proposed in vitro and cellular assays will be crucial in determining the most promising therapeutic vector.
Future directions will be dictated by these initial findings:
-
Promising Anticancer Activity: If potent cytotoxicity is observed alongside specific kinase inhibition, the next steps would involve broader panel screening against multiple cancer cell lines and initiating structure-activity relationship (SAR) studies to optimize potency and selectivity. This would be followed by in vivo xenograft models.
-
Potent Antifungal/Antibacterial Activity: Strong MIC values would warrant investigation against drug-resistant strains and initiation of medicinal chemistry efforts to enhance the antimicrobial spectrum and reduce potential toxicity.
-
Significant Neuroprotective Effects: If the compound demonstrates an ability to protect neurons from oxidative stress and activate the Nrf2 pathway, further studies in animal models of ischemic stroke (e.g., MCAO rat model) or neurodegeneration would be justified.[19]
By adhering to this systematic approach, the scientific community can effectively unlock the therapeutic value of this compound, potentially adding a new and valuable agent to the pharmacopeia.
References
- 1. benchchem.com [benchchem.com]
- 2. ijprajournal.com [ijprajournal.com]
- 3. Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,2,4-Triazoles as Important Antibacterial Agents | MDPI [mdpi.com]
- 7. isres.org [isres.org]
- 8. Structural modification strategies of triazoles in anticancer drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bpasjournals.com [bpasjournals.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
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- 17. pubs.acs.org [pubs.acs.org]
- 18. iris.unime.it [iris.unime.it]
- 19. Synthesis and biological evaluation of 1,2,4-triazole derivatives as potential neuroprotectant against ischemic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. tandfonline.com [tandfonline.com]
- 22. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
An In-Depth Technical Guide to Elucidating the Mechanism of Action of 1-benzyl-1H-1,2,4-triazol-3-amine
Foreword: The Strategic Imperative of Mechanistic Insight
In modern drug discovery, the journey from a promising chemical entity to a validated therapeutic agent is contingent on a deep understanding of its mechanism of action (MOA). The 1,2,4-triazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous antifungal, anticancer, and anti-inflammatory agents.[1][2][3] Its derivatives are known to interact with a wide array of biological targets through diverse binding modes.[1][4] This guide focuses on a specific, yet under-characterized molecule: 1-benzyl-1H-1,2,4-triazol-3-amine . While its structure suggests significant therapeutic potential, a clear understanding of its molecular target and the subsequent cellular pathways it modulates is currently absent from the public domain.
This document provides a comprehensive, multi-phase strategic framework for the systematic elucidation of this compound's MOA. We will proceed from broad phenotypic discovery to precise molecular target identification and detailed pathway analysis, offering both the strategic rationale and actionable, field-proven protocols. This is not merely a list of experiments, but a logical, self-validating workflow designed to build a robust and defensible model of the compound's biological activity.
Phase I: Phenotypic Characterization & Hypothesis Generation
Core Principle: Before seeking a specific molecular address, we must first understand the destination. Phenotypic screening provides the crucial first look at the compound's functional effect on whole biological systems, thereby generating initial hypotheses and guiding the subsequent, more focused investigation. Given the established therapeutic profiles of triazole derivatives, a dual-screening approach targeting oncology and infectious disease is a logical starting point.[3][4][5]
Experimental Directive: Multi-Panel Cellular Viability Screening
The initial step is to assess the compound's impact on cellular proliferation and viability across a diverse and relevant range of cell lines.
-
Oncology Panel: Screen against a panel of human cancer cell lines representing different tissue origins (e.g., breast, lung, colon, leukemia). This can reveal selective potency and provide early clues about responsive cancer subtypes.
-
Antifungal Panel: Screen against key pathogenic fungal species, such as Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans, to explore potential antifungal activity, a hallmark of many clinical triazoles.[4]
Workflow: Initial Screening & Decision Logic
References
- 1. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Significance of Triazole in Medicinal Chemistry: Advancement in Drug Design, Reward and Biological Activity | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. chemijournal.com [chemijournal.com]
- 5. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Elucidation of 1-benzyl-1H-1,2,4-triazol-3-amine: A Predictive Technical Guide
Abstract
This technical guide provides a detailed predictive analysis of the spectroscopic characteristics of 1-benzyl-1H-1,2,4-triazol-3-amine. In the absence of direct experimental data in publicly accessible literature, this document synthesizes information from analogous structures and fundamental spectroscopic principles to forecast the expected Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectra. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the identification and characterization of this and similar molecules.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry due to the prevalence of the 1,2,4-triazole scaffold in a wide range of pharmacologically active agents.[1][2] The 1,2,4-triazole nucleus is known to be a versatile pharmacophore, with derivatives exhibiting antimicrobial, anticonvulsant, and anticancer properties, among others.[3] Accurate structural elucidation is paramount in the development of novel therapeutics, and spectroscopic techniques such as MS, IR, and NMR are the cornerstones of this process.
This guide will present a detailed, predictive interpretation of the key spectroscopic data for this compound. The causality behind the predicted spectral features will be explained based on the electronic and structural properties of the benzyl and amino functional groups attached to the 1,2,4-triazole core.
Predicted Mass Spectrum
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, aiding in the confirmation of its identity and structure.
Predicted Fragmentation Pathway
Under electron ionization (EI), the molecular ion of this compound is expected to be observed. The fragmentation is likely to be dominated by the cleavage of the benzylic C-N bond, which is a common fragmentation pathway for benzyl-substituted compounds due to the stability of the resulting benzyl cation.[4] This cation can further rearrange to the highly stable tropylium ion, often resulting in a prominent peak at m/z 91.[5][6]
Another significant fragmentation pathway for 1,2,4-triazole derivatives involves the loss of neutral molecules like HCN or N₂ from the heterocyclic ring.[7][8] The presence of the amino group might also lead to characteristic losses.
Diagram: Predicted Electron Ionization Mass Spectrometry Fragmentation of this compound
Caption: Predicted major fragmentation pathways of this compound in EI-MS.
Predicted Mass Spectral Data
| m/z | Predicted Fragment | Interpretation |
| 174 | [C₉H₁₀N₄]⁺˙ | Molecular Ion (M⁺˙) |
| 91 | [C₇H₇]⁺ | Tropylium ion (often the base peak) |
| 83 | [C₂H₃N₄]⁺ | Aminotriazole radical cation |
| 146 | [C₉H₁₀N₂]⁺˙ | Loss of N₂ from the molecular ion |
| 147 | [C₈H₉N₃]⁺˙ | Loss of HCN from the molecular ion |
Predicted Infrared (IR) Spectrum
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.
Rationale for Predicted Absorptions
The IR spectrum of this compound is expected to be characterized by absorptions corresponding to the N-H stretches of the primary amine, C-H stretches of the aromatic and methylene groups, C=N and C-N stretches of the triazole ring, and aromatic C=C bending vibrations.
Primary amines typically show two N-H stretching bands in the region of 3400-3250 cm⁻¹, corresponding to asymmetric and symmetric stretching modes.[9][10] The C-N stretching of an aromatic amine is expected in the 1335-1250 cm⁻¹ region.[9] The triazole ring itself will exhibit characteristic C=N and C-N stretching vibrations.
Predicted IR Data Summary
| Wavenumber (cm⁻¹) | Predicted Functional Group Vibration | Expected Intensity |
| 3400 - 3300 | N-H asymmetric stretch (primary amine) | Medium |
| 3330 - 3250 | N-H symmetric stretch (primary amine) | Medium |
| 3100 - 3000 | Aromatic C-H stretch | Medium to Weak |
| 3000 - 2850 | Aliphatic C-H stretch (CH₂) | Medium to Weak |
| 1650 - 1580 | N-H bend (primary amine) | Medium |
| ~1600, 1500-1400 | Aromatic C=C stretch | Medium to Weak |
| ~1560 | C=N stretch (triazole ring) | Medium |
| 1335 - 1250 | C-N stretch (aromatic amine character) | Strong |
| 900 - 675 | Aromatic C-H out-of-plane bend | Strong |
Predicted Nuclear Magnetic Resonance (NMR) Spectra
NMR spectroscopy provides detailed information about the structure and chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in a molecule.
¹H NMR Spectroscopy
Rationale for Predicted Chemical Shifts and Splitting Patterns:
-
Benzyl Protons: The five protons on the phenyl ring of the benzyl group are expected to appear in the aromatic region (δ 7.2-7.4 ppm) as a complex multiplet.[11][12] The two methylene (CH₂) protons are benzylic and attached to a nitrogen atom, which would shift their resonance downfield to approximately δ 5.4-5.6 ppm as a singlet.[12][13]
-
Triazole Proton: The C5-H of the 1,2,4-triazole ring is expected to appear as a singlet in the aromatic region, likely around δ 8.0-8.5 ppm.
-
Amine Protons: The two protons of the primary amine (NH₂) are expected to appear as a broad singlet. The chemical shift of these protons can vary significantly depending on the solvent and concentration but is typically in the range of δ 5.0-6.0 ppm.[14]
Predicted ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Predicted Assignment |
| ~8.0 - 8.5 | Singlet | 1H | C5-H (triazole) |
| ~7.2 - 7.4 | Multiplet | 5H | Aromatic C-H (phenyl) |
| ~5.4 - 5.6 | Singlet | 2H | N-CH₂ (benzyl) |
| ~5.0 - 6.0 | Broad Singlet | 2H | NH₂ |
¹³C NMR Spectroscopy
Rationale for Predicted Chemical Shifts:
-
Benzyl Carbons: The carbons of the phenyl ring are expected to resonate in the aromatic region (δ 125-140 ppm).[15] The benzylic methylene carbon (CH₂) attached to the nitrogen of the triazole ring is predicted to be around δ 50-55 ppm.[12][13]
-
Triazole Carbons: The two carbons of the 1,2,4-triazole ring are expected to be in the range of δ 145-165 ppm. The carbon bearing the amino group (C3) will likely be more shielded than the C5 carbon.
-
Aromatic Carbons: The ipso-carbon of the phenyl ring will have a distinct chemical shift compared to the other aromatic carbons.
Predicted ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Predicted Assignment |
| ~160 - 165 | C3-NH₂ (triazole) |
| ~145 - 150 | C5 (triazole) |
| ~135 - 140 | ipso-C (phenyl) |
| ~128 - 130 | ortho/meta-C (phenyl) |
| ~127 - 129 | para-C (phenyl) |
| ~50 - 55 | N-CH₂ (benzyl) |
Experimental Protocols
While the data presented is predictive, the following are standard protocols for the acquisition of such spectroscopic data.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz).
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.
Diagram: General Workflow for Spectroscopic Analysis
Caption: A generalized workflow for the spectroscopic characterization of a chemical compound.
Conclusion
This guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of this compound. The predicted MS, IR, and NMR data are grounded in the well-established principles of spectroscopy and analysis of structurally related compounds. It is anticipated that this detailed guide will serve as a valuable resource for scientists and researchers in the positive identification and characterization of this molecule and its derivatives, thereby facilitating further research and development in the field of medicinal chemistry.
References
- 1. ripublication.com [ripublication.com]
- 2. Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles [article.sapub.org]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. reddit.com [reddit.com]
- 7. ru.notes.fluorine1.ru [ru.notes.fluorine1.ru]
- 8. benchchem.com [benchchem.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. wikieducator.org [wikieducator.org]
- 11. hil8_sln.html [ursula.chem.yale.edu]
- 12. rsc.org [rsc.org]
- 13. rsc.org [rsc.org]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. researchgate.net [researchgate.net]
The 1,2,4-Triazole Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1,2,4-triazole nucleus, a five-membered heterocyclic ring containing three nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry. Its remarkable versatility, stemming from a unique combination of physicochemical properties, has cemented its status as a "privileged scaffold" in drug discovery. This guide provides a comprehensive technical overview of 1,2,4-triazole derivatives, delving into their synthesis, mechanisms of action across various therapeutic areas, and the structure-activity relationships that govern their pharmacological effects. Our focus is to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to harness the full potential of this remarkable heterocyclic system.
The 1,2,4-Triazole Core: A Nexus of Favorable Physicochemical Properties
The enduring appeal of the 1,2,4-triazole ring in medicinal chemistry is not coincidental; it is a direct consequence of its inherent structural and electronic attributes. This heterocycle can act as a bioisostere for amide, ester, and carboxylic acid functionalities, offering a metabolically stable alternative that can enhance a molecule's pharmacokinetic profile.[1][2] Its polar nature, conferred by the three nitrogen atoms, often improves aqueous solubility, a critical factor in drug formulation and bioavailability.[3] Furthermore, the nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets such as enzymes and receptors.[4] This ability to engage in multiple non-covalent interactions significantly contributes to the high binding affinity observed in many 1,2,4-triazole-containing drugs.[4] The rigidity of the triazole ring also serves to constrain the conformation of a molecule, reducing the entropic penalty upon binding to a target and potentially increasing potency.
Therapeutic Applications and Mechanisms of Action
The 1,2,4-triazole scaffold is a chameleon in the world of pharmacology, exhibiting a broad spectrum of biological activities. This section will explore its prominent roles in antifungal, anticancer, and antiviral therapies, elucidating the underlying mechanisms of action.
Antifungal Agents: Disrupting Fungal Cell Membrane Integrity
The most well-established therapeutic application of 1,2,4-triazole derivatives is in the treatment of fungal infections. Landmark drugs such as fluconazole and itraconazole have revolutionized the management of systemic mycoses.
Mechanism of Action: Inhibition of Lanosterol 14α-Demethylase (CYP51)
The primary antifungal mechanism of 1,2,4-triazoles is the potent and selective inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[5] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is the fungal equivalent of the cholesterol biosynthesis pathway in mammals. Ergosterol is an essential component of the fungal cell membrane, responsible for maintaining its fluidity, integrity, and proper function.
The nitrogen atom at the 4-position (N4) of the 1,2,4-triazole ring coordinates to the heme iron atom at the active site of CYP51, preventing the binding of the natural substrate, lanosterol. This blockade of ergosterol synthesis leads to the accumulation of toxic 14α-methylated sterols in the fungal cell membrane, disrupting its structure and function and ultimately leading to the inhibition of fungal growth or cell death.[6] The selectivity of these drugs for fungal CYP51 over its human counterpart is a key factor in their favorable safety profile.
Experimental Protocol: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
This protocol outlines a standardized method for determining the Minimum Inhibitory Concentration (MIC) of a 1,2,4-triazole derivative against a fungal pathogen, a crucial step in evaluating its antifungal potency.
-
Inoculum Preparation: A standardized suspension of fungal cells (e.g., Candida albicans) is prepared and adjusted to a specific concentration (typically 0.5–2.5 x 10³ cells/mL) in a suitable broth medium (e.g., RPMI-1640).
-
Compound Dilution: A serial dilution of the test compound is prepared in a 96-well microtiter plate. A typical concentration range might be 0.03 to 16 µg/mL.
-
Inoculation: Each well containing the diluted compound is inoculated with the fungal suspension. A growth control well (no compound) and a sterility control well (no inoculum) are also included.
-
Incubation: The microtiter plate is incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which a significant inhibition of fungal growth (typically ≥50% reduction compared to the growth control) is observed visually or spectrophotometrically.[7]
Anticancer Agents: A Multi-pronged Attack on Cancer Cells
1,2,4-triazole derivatives have emerged as a significant class of anticancer agents, with several approved drugs and numerous candidates in development. Their mechanisms of action are diverse, targeting various hallmarks of cancer.
1. Aromatase Inhibition:
Letrozole and anastrozole are potent and selective non-steroidal aromatase inhibitors used in the treatment of hormone receptor-positive breast cancer in postmenopausal women.[8]
-
Mechanism of Action: Aromatase is a cytochrome P450 enzyme that catalyzes the final step in estrogen biosynthesis—the conversion of androgens (androstenedione and testosterone) to estrogens (estrone and estradiol). In postmenopausal women, the primary source of estrogen is the peripheral aromatization of androgens. Letrozole and anastrozole competitively inhibit aromatase by coordinating to the heme iron of the enzyme via one of the nitrogen atoms of the triazole ring, thereby blocking estrogen production and depriving hormone-dependent breast cancer cells of their growth stimulus.[1]
2. Tubulin Polymerization Inhibition:
A growing number of 1,2,4-triazole derivatives have been identified as potent inhibitors of tubulin polymerization, a validated target in cancer chemotherapy.
-
Mechanism of Action: Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the mitotic spindle and are crucial for cell division. Compounds that disrupt microtubule dynamics can arrest cells in the G2/M phase of the cell cycle, leading to apoptosis. Certain 1,2,4-triazole derivatives bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules. This disruption of the microtubule network leads to mitotic arrest and subsequent cancer cell death.[9][10]
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.
-
Reagent Preparation: Purified tubulin (>99%) is reconstituted in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) supplemented with GTP and a fluorescent reporter.
-
Compound Preparation: The test compound is prepared at various concentrations. Positive (e.g., paclitaxel - enhancer) and negative (e.g., colchicine - inhibitor) controls are also included.
-
Assay Initiation: The tubulin solution is added to a pre-warmed 96-well plate containing the test compounds and controls. The plate is immediately placed in a microplate reader capable of maintaining a constant temperature of 37°C.
-
Data Acquisition: The fluorescence intensity (or absorbance at 340 nm for a turbidity-based assay) is measured at regular intervals for a set period (e.g., 60 minutes).
-
Data Analysis: The rate and extent of tubulin polymerization are determined from the resulting curves. The IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%, is then calculated.[11]
Antiviral Agents: Targeting Viral Replication
The 1,2,4-triazole scaffold is present in antiviral drugs like ribavirin, which exhibits broad-spectrum activity against various RNA and DNA viruses.
Mechanism of Action of Ribavirin Analogs:
Ribavirin is a guanosine analog that, once phosphorylated intracellularly, can interfere with viral replication through multiple mechanisms, including:
-
Inhibition of viral RNA polymerase: The triphosphate form of ribavirin can compete with natural nucleosides for incorporation into the viral genome, leading to mutations and termination of viral replication.
-
Inhibition of inosine monophosphate dehydrogenase (IMPDH): This leads to the depletion of intracellular guanosine triphosphate (GTP) pools, which are essential for viral nucleic acid synthesis.
Synthesis of 1,2,4-Triazole Derivatives: A Practical Overview
A variety of synthetic routes have been developed for the construction of the 1,2,4-triazole ring and its derivatives. The choice of a particular method often depends on the desired substitution pattern and the availability of starting materials.
General Synthetic Strategies:
Common methods for the synthesis of the 1,2,4-triazole ring include the Pellizzari reaction (condensation of an acylhydrazide with an amide) and the Einhorn-Brunner reaction (reaction of a hydrazine with a diacylamine). More modern approaches often involve the cyclization of amidrazones with various one-carbon synthons or the use of multicomponent reactions.[12]
Step-by-Step Synthesis of Anastrozole: A Case Study
The synthesis of the aromatase inhibitor anastrozole provides a practical example of the construction of a complex 1,2,4-triazole derivative. A common synthetic route starts from 3,5-bis(bromomethyl)toluene.[8][13]
-
Cyanation: The starting material is treated with potassium cyanide in the presence of a phase-transfer catalyst to yield 2,2'-(5-methyl-1,3-phenylene)diacetonitrile.
-
Methylation: The dinitrile is then methylated using a strong base like sodium hydride followed by the addition of methyl iodide to give 2,2'-(5-methyl-1,3-phenylene)bis(2-methylpropionitrile).
-
Bromination: The benzylic position is brominated using N-bromosuccinimide (NBS) and a radical initiator to form the key intermediate, 2,2'-(5-(bromomethyl)-1,3-phenylene)bis(2-methylpropionitrile).
-
Nucleophilic Substitution: The final step involves the N-alkylation of 1,2,4-triazole with the benzyl bromide intermediate in the presence of a base such as potassium carbonate to yield anastrozole.[5][14]
Structure-Activity Relationships (SAR) and Data-Driven Insights
The pharmacological activity of 1,2,4-triazole derivatives is highly dependent on the nature and position of the substituents on the triazole ring and any appended functionalities. Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking are powerful tools for elucidating these relationships and guiding the design of more potent and selective compounds.[15][16]
Antifungal Activity SAR:
For antifungal 1,2,4-triazoles, a 2,4-disubstituted phenyl group attached to a tertiary alcohol is a common structural motif. The presence of halogen atoms, particularly fluorine, on the phenyl ring generally enhances activity. The nature of the substituent at the N1 position of the triazole ring also significantly influences the antifungal spectrum and potency.
| Compound/Derivative | Fungal Strain | MIC (µg/mL) | Reference |
| Fluconazole | Candida albicans | 0.25 - 2.0 | [17] |
| Itraconazole | Aspergillus fumigatus | 0.125 - 1.0 | [15] |
| Voriconazole | Candida krusei | 0.06 - 1.0 | [15] |
| Clinafloxacin-triazole hybrid (28g) | MRSA | 0.25 - 1.0 | [17] |
| Quinolone-benzothiazolyl-triazole (23f/23j) | Candida albicans | 6.25 | [17] |
Anticancer Activity SAR:
In the case of aromatase inhibitors, the 1,2,4-triazole ring is essential for coordinating to the heme iron. The substituents on the appended aromatic rings play a crucial role in positioning the triazole for optimal interaction with the enzyme's active site. For tubulin polymerization inhibitors, a trimethoxyphenyl group is often a key pharmacophoric element, mimicking the A-ring of colchicine.
| Compound/Derivative | Target/Cell Line | IC50 (µM) | Reference |
| Letrozole | Aromatase | 0.002 | [18] |
| Anastrozole | Aromatase | 0.014 | [18] |
| Indole-triazole hybrid (9p) | HeLa cells | 0.083 | [10] |
| Indole-triazole hybrid (9p) | Tubulin Polymerization | 8.3 | [10] |
| Indole/1,2,4-triazole hybrid (7i) | Tubulin Polymerization | 3.03 |
Visualization of Key Concepts
Experimental Workflow for Enzyme Inhibition Assay
Caption: A generalized workflow for an in vitro enzyme inhibition assay.
Mechanism of 1,2,4-Triazole Antifungal Action
Caption: Inhibition of CYP51 by 1,2,4-triazole antifungals disrupts ergosterol synthesis.
Future Perspectives
The journey of 1,2,4-triazole derivatives in medicinal chemistry is far from over. The inherent versatility of this scaffold continues to inspire the design and synthesis of novel therapeutic agents. Future research will likely focus on several key areas:
-
Development of novel hybrid molecules: Combining the 1,2,4-triazole core with other pharmacophores to create multi-target drugs with enhanced efficacy and reduced potential for drug resistance.
-
Exploration of new therapeutic targets: While the current applications are impressive, the full therapeutic potential of 1,2,4-triazoles is yet to be unlocked. Screening of triazole libraries against a wider range of biological targets may reveal novel activities.
-
Application of advanced computational methods: The use of artificial intelligence and machine learning in conjunction with traditional computational chemistry techniques will accelerate the design and optimization of 1,2,4-triazole-based drug candidates.
-
Green synthesis approaches: The development of more environmentally friendly and sustainable synthetic methods for 1,2,4-triazole derivatives will be crucial for their large-scale production.
References
- 1. benchchem.com [benchchem.com]
- 2. sites.ualberta.ca [sites.ualberta.ca]
- 3. Preparation method of letrozole - Eureka | Patsnap [eureka.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Discovery of novel indole-1,2,4-triazole derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of new indole-based 1,2,4-triazole derivatives as potent tubulin polymerization inhibitors with anticancer activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Molecular Docking - An easy protocol [protocols.io]
- 11. "Improved Process For The Preparation Of Letrozole" [quickcompany.in]
- 12. Anastrozole synthesis - chemicalbook [chemicalbook.com]
- 13. vjs.ac.vn [vjs.ac.vn]
- 14. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. New 1,2,3-Triazole/1,2,4-triazole Hybrids as Aromatase Inhibitors: Design, Synthesis, and Apoptotic Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design, Synthesis, and Antiproliferative Activity of Novel Indole/1,2,4-Triazole Hybrids as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
discovery and history of 1-benzyl-1H-1,2,4-triazol-3-amine
An In-Depth Technical Guide to the Synthesis and Potential Utility of 1-Benzyl-1H-1,2,4-triazol-3-amine
Abstract
The 1,2,4-triazole nucleus is a foundational scaffold in medicinal chemistry, renowned for its versatile biological activities. This guide focuses on a specific derivative, this compound, providing a detailed exploration of its synthesis, structural characterization, and potential applications. While the specific discovery and historical timeline for this exact molecule are not extensively documented, its chemical lineage is rooted in the broader development of triazole chemistry. This document serves as a technical resource for researchers and drug development professionals, offering a proposed synthetic pathway grounded in established chemical principles, detailed experimental protocols, and a discussion of its potential as a building block in modern drug discovery.
Introduction: The Significance of the 1,2,4-Triazole Core
The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms. This structural motif is classified as an azole and is a critical component in a wide array of pharmacologically active compounds. Its prevalence in medicine stems from its unique physicochemical properties:
-
Metabolic Stability: The triazole ring is generally resistant to metabolic degradation, enhancing the pharmacokinetic profile of drug candidates.
-
Hydrogen Bonding Capacity: The nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets such as enzymes and receptors.
-
Dipole Moment: The significant dipole moment of the triazole ring allows it to serve as a stable bioisostere for amide or ester groups, often improving oral bioavailability and cell permeability.
These properties have led to the successful development of numerous drugs containing the 1,2,4-triazole scaffold, including the antifungal agents fluconazole and itraconazole, and the antiviral ribavirin. The addition of an amine group at the 3-position and a benzyl group at the 1-position, as in this compound, creates a versatile intermediate with multiple points for further chemical modification, making it a molecule of significant interest for constructing novel chemical libraries.
Synthetic Pathways and Methodologies
The synthesis of this compound is not prominently described as a standalone procedure in the literature. However, a robust and logical synthetic route can be designed based on well-established reactions for the formation and modification of the triazole ring. The proposed pathway involves a two-step process starting from commercially available materials.
Proposed Synthetic Workflow
The synthesis is envisioned as a two-stage process: first, the formation of the core 1H-1,2,4-triazol-3-amine ring, followed by the selective N-benzylation of the triazole nitrogen.
Caption: Proposed two-step synthesis of the target compound.
Step 1: Synthesis of 1H-1,2,4-triazol-3-amine
The precursor, 1H-1,2,4-triazol-3-amine (also known as 3-amino-1,2,4-triazole), is readily synthesized via the cyclocondensation of aminoguanidine with formic acid. This is a well-documented and high-yielding reaction.
Reaction: Aminoguanidine Bicarbonate + Formic Acid → 1H-1,2,4-triazol-3-amine + H₂O + CO₂
Causality and Experimental Choices:
-
Reagents: Aminoguanidine bicarbonate is a stable and common starting material for forming the triazole backbone. Formic acid serves as the source for the single carbon atom required to complete the five-membered ring.
-
Conditions: The reaction is typically performed neat (without a solvent) and heated. Heating provides the necessary activation energy to drive the condensation and subsequent cyclization, leading to the formation of the stable aromatic triazole ring. An established procedure involves heating the mixture to 120°C for several hours.[1]
-
Work-up: After cooling, the crude product is often dissolved in a hot solvent like ethanol to separate it from any inorganic side products, followed by recrystallization to achieve high purity.[1]
Detailed Protocol:
-
In a 500 mL round-bottomed flask, combine 136 g (1.0 mole) of finely powdered aminoguanidine bicarbonate with 48 g (1.05 moles) of 98-100% formic acid.
-
Gently heat the mixture, swirling the flask to ensure even heating. The mixture will foam as carbon dioxide evolves.
-
Once the initial effervescence ceases and the solids dissolve, maintain the solution's temperature at 120°C for 5 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Add 500 mL of 95% ethanol and heat the mixture to dissolve the product.
-
Filter the hot solution to remove any insoluble impurities.
-
Evaporate the ethanol solution to dryness on a steam bath or rotary evaporator.
-
Dry the resulting colorless crystalline solid in an oven at 100°C.
-
Yield: 95-97% of 1H-1,2,4-triazol-3-amine.[1] Further purification can be achieved by recrystallization from ethanol.[1]
Step 2: Synthesis of this compound
The second step is the regioselective alkylation of the triazole ring with benzyl bromide. 3-Amino-1,2,4-triazole is a polyfunctional nucleophile, with potential alkylation sites at N1, N2, N4, and the exocyclic amino group.[2][3] However, alkylation under basic conditions typically favors substitution on the ring nitrogens. The N1 position is often the preferred site of alkylation for 1,2,4-triazoles, particularly when using a base like potassium carbonate in a polar aprotic solvent.[4][5]
Reaction: 1H-1,2,4-triazol-3-amine + Benzyl Bromide --(K₂CO₃, Acetone)--> this compound
Causality and Experimental Choices:
-
Reagents: Benzyl bromide is a highly effective electrophile for this Sₙ2 reaction due to the stability of the benzyl carbocation-like transition state.
-
Base and Solvent: Potassium carbonate (K₂CO₃) is a mild inorganic base, sufficient to deprotonate the acidic N-H of the triazole ring, thereby activating it for nucleophilic attack. Acetone is a suitable polar aprotic solvent that dissolves the starting materials and facilitates the Sₙ2 reaction without interfering.
-
Regioselectivity: The N-alkylation of tetrazoles and triazoles is a well-studied area.[5] While a mixture of isomers (N1 and N2) is possible, the N1-substituted product is often the major isomer formed under these conditions due to thermodynamic and electronic factors.[4][6] The exocyclic amino group is generally less nucleophilic than the deprotonated ring nitrogen and is less likely to be alkylated under these mild conditions.
Detailed Protocol:
-
To a solution of 1H-1,2,4-triazol-3-amine (8.4 g, 0.1 mole) in 150 mL of anhydrous acetone in a round-bottomed flask, add potassium carbonate (15.2 g, 0.11 mole).
-
Stir the suspension vigorously for 15 minutes at room temperature.
-
Add benzyl bromide (17.1 g, 0.1 mole) dropwise to the suspension.
-
Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, filter the mixture to remove the potassium salts.
-
Wash the solid residue with additional acetone.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
The resulting crude residue can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the pure this compound.
Structural Characterization
The identity and purity of the synthesized this compound would be confirmed using a suite of standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the benzylic CH₂ protons (a singlet, ~5.3-5.5 ppm), aromatic protons of the benzyl group (~7.2-7.4 ppm), the triazole C5-H proton (a singlet, ~7.9-8.1 ppm), and the NH₂ protons (a broad singlet). |
| ¹³C NMR | Resonances for the benzylic carbon, the aromatic carbons of the benzyl ring, and the two distinct carbons of the triazole ring (C3 and C5). |
| Mass Spectrometry | A molecular ion peak [M+H]⁺ corresponding to the calculated mass of C₉H₁₁N₄⁺. |
| FT-IR | Characteristic absorption bands for N-H stretching of the amine group (~3300-3400 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, and C=N/C=C stretching of the aromatic rings. |
Potential Applications in Drug Development
While this compound is not a drug itself, it serves as a valuable scaffold and intermediate for the synthesis of more complex molecules with potential therapeutic applications.
Logical Pathway for Application
The structure presents clear opportunities for derivatization, which is a core strategy in medicinal chemistry for optimizing lead compounds.
Caption: Derivatization strategy for drug discovery.
-
Modification of the Amino Group: The exocyclic 3-amino group is a key handle for diversification. It can be readily acylated, sulfonated, or used in reductive amination reactions to introduce a wide variety of side chains. These modifications can modulate the compound's polarity, size, and hydrogen bonding potential, allowing for fine-tuning of its interaction with a biological target.
-
Substitution on the Benzyl Ring: The phenyl ring of the benzyl group can be functionalized through electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions). Adding substituents to this ring can alter the molecule's lipophilicity and electronic properties, which can impact its pharmacokinetic profile (absorption, distribution, metabolism, excretion) and target-binding affinity.
Given the known activities of other 1,2,4-triazole derivatives, this scaffold could be explored for developing novel agents in areas such as:
-
Antimicrobial Agents: The triazole core is famous for its role in antifungal drugs.
-
Anticancer Therapeutics: Many heterocyclic compounds, including triazoles, have been investigated as kinase inhibitors or cytotoxic agents.
-
Central Nervous System (CNS) Agents: The scaffold's ability to cross the blood-brain barrier makes it attractive for developing drugs targeting CNS disorders.
Conclusion
This compound represents a synthetically accessible and highly versatile chemical building block. While its own history is not deeply chronicled, its synthesis is predicated on fundamental, reliable organic chemistry principles. This guide provides a comprehensive, technically-grounded framework for its preparation, characterization, and strategic use. For researchers in drug discovery, this molecule offers a robust starting point for the creation of diverse chemical libraries aimed at identifying novel therapeutic agents across a spectrum of diseases. Its value lies not in its individual activity, but in its potential as a cornerstone for future innovation.
References
Methodological & Application
Application Notes and Protocols for the Quantification of 1-benzyl-1H-1,2,4-triazol-3-amine
Introduction
1-benzyl-1H-1,2,4-triazol-3-amine and its derivatives are a significant class of heterocyclic compounds.[1][2] Their accurate quantification is crucial in various fields, including pharmaceutical development and quality control.[1] This document provides detailed application notes and standardized protocols for the analysis of this compound using modern analytical techniques. The methodologies described are based on validated methods and are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals.
This guide will primarily focus on High-Performance Liquid Chromatography (HPLC) coupled with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), as these are powerful and versatile techniques widely employed for the analysis of such compounds due to their high resolution, sensitivity, and specificity.[2]
Physicochemical Properties of this compound
A foundational understanding of the analyte's physicochemical properties is paramount for developing a robust analytical method.
| Property | Value | Source |
| Molecular Formula | C9H10N4 | [3] |
| Molecular Weight | 174.21 g/mol | [3] |
| Monoisotopic Mass | 174.09055 Da | [3] |
| Predicted XlogP | 1.3 | [3] |
| Predicted Collision Cross Section ([M+H]+) | 135.4 Ų | [3] |
The predicted XlogP suggests that the compound has moderate polarity, making it amenable to reversed-phase HPLC. The predicted collision cross section is a valuable parameter for developing ion mobility-mass spectrometry methods.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely accessible and robust technique for the quantification of chromophoric compounds like this compound. The benzyl group and the triazole ring system are expected to exhibit significant UV absorbance, allowing for sensitive detection.
Principle
This method separates the analyte from other components in a sample matrix based on its differential partitioning between a stationary phase (typically a C18 column) and a liquid mobile phase. The analyte is then detected and quantified by its absorbance of UV light at a specific wavelength. The choice of a C18 column is based on the moderate polarity of the analyte, which will allow for good retention and separation from more polar or non-polar impurities.
Experimental Protocol
Materials and Reagents
-
Reference standard of this compound (purity >98%)
-
HPLC-grade acetonitrile and water
-
HPLC-grade methanol
-
Formic acid (or other suitable buffer components)
-
Drug-free plasma/serum (for bioanalytical applications)
-
0.45 µm syringe filters
Instrumentation
-
HPLC system equipped with a UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
-
Data acquisition and processing software
Sample Preparation (for Plasma/Serum)
Protein precipitation is a common and effective method for sample cleanup in bioanalysis.[2][4]
-
To 200 µL of plasma or serum sample, add 400 µL of cold acetonitrile.
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter prior to injection into the HPLC system.[2]
Standard Preparation
-
Stock Solution: Accurately weigh and dissolve the reference standard in methanol or acetonitrile to prepare a stock solution of 1 mg/mL.
-
Working Standards: Prepare a series of working standards by serially diluting the stock solution with the mobile phase or a sample diluent (e.g., 50:50 acetonitrile:water) to create a calibration curve covering the expected concentration range of the samples.[1] For bioanalytical methods, spike drug-free matrix with the stock solution to prepare calibration standards.[2]
Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | C18 (4.6 x 150 mm, 5 µm) | The non-polar stationary phase provides good retention for the moderately polar analyte. |
| Mobile Phase | Acetonitrile and Water (with 0.1% Formic Acid) | A gradient elution is recommended to ensure good peak shape and resolution from potential interferences. Formic acid helps to protonate the analyte, leading to sharper peaks. |
| Gradient | Start with 20% Acetonitrile, increase to 80% over 10 minutes | A gradient allows for the elution of a wider range of compounds with varying polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and resolution. |
| Detection Wavelength | To be determined by UV scan (typically 254 nm or λmax) | The wavelength of maximum absorbance (λmax) provides the highest sensitivity. |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity and peak shape. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines or FDA guidance to ensure its reliability.[5][6][7] Key validation parameters include:
-
Specificity: The ability to assess the analyte in the presence of other components.[6] This can be demonstrated by analyzing blank samples and spiked samples to ensure no interfering peaks are present at the retention time of the analyte.
-
Linearity: The method should demonstrate a linear relationship between the analyte concentration and the detector response over a defined range.[6]
-
Accuracy: The closeness of the measured value to the true value, typically expressed as percent recovery.[6]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
Data Presentation
| Validation Parameter | Acceptance Criteria | Example Result |
| Linearity (r²) | ≥ 0.995 | 0.9992 |
| Accuracy (% Recovery) | 80-120% (90-110% for drug product) | 98.5 - 101.2% |
| Precision (%RSD) | ≤ 15% (≤ 2% for drug product) | < 5% |
| LOQ | Signal-to-Noise Ratio ≥ 10 | 10 ng/mL |
Workflow Diagram
Caption: General workflow for HPLC-UV analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as bioanalysis of low-dose formulations or analysis in complex matrices, LC-MS/MS is the method of choice.[4][8]
Principle
LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. After chromatographic separation, the analyte is ionized (typically using electrospray ionization - ESI), and a specific precursor ion is selected. This precursor ion is then fragmented, and one or more characteristic product ions are monitored for quantification. This process, known as Multiple Reaction Monitoring (MRM), provides excellent selectivity and reduces matrix interference.[4][8]
Experimental Protocol
Materials and Reagents
-
As per HPLC-UV method, but with LC-MS grade solvents.
-
An internal standard (IS), structurally similar to the analyte, is highly recommended for accurate quantification.
Instrumentation
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer) with an ESI source.
-
C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm) for faster analysis.
Sample and Standard Preparation
Sample and standard preparation procedures are similar to those for HPLC-UV. The use of an internal standard is crucial. A known concentration of the IS should be added to all samples and standards before sample preparation.
LC-MS/MS Conditions
| Parameter | Condition | Rationale |
| Column | C18 (2.1 x 50 mm, 1.8 µm) | A smaller dimension column is used for higher sensitivity and faster run times, compatible with MS detection. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | Formic acid aids in the protonation of the analyte for positive ion mode ESI. |
| Gradient | Start with 5% B, increase to 95% B over 3 minutes | A fast gradient is suitable for rapid analysis. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Ionization Mode | ESI Positive | The amine and triazole nitrogens are readily protonated. |
| MRM Transitions | Analyte: [M+H]+ → Product Ion(s)IS: [M+H]+ → Product Ion(s) | To be determined by direct infusion of the analyte and IS into the mass spectrometer. |
| Ion Source Parameters | To be optimized for the specific instrument | Parameters like capillary voltage, source temperature, and gas flows need to be optimized for maximum signal intensity. |
Method Validation
Bioanalytical method validation should be performed in accordance with FDA or other relevant regulatory guidelines.[9][10] The validation parameters are similar to those for HPLC-UV, with additional considerations for matrix effects and stability.
Data Presentation
| Validation Parameter | Acceptance Criteria | Example Result |
| Linearity (r²) | ≥ 0.99 | 0.9985 |
| Accuracy (% Recovery) | 85-115% | 95.2 - 103.8% |
| Precision (%RSD) | ≤ 15% | < 8% |
| LOQ | Signal-to-Noise Ratio ≥ 10 | 0.1 ng/mL |
| Matrix Effect | IS-normalized matrix factor within 0.85-1.15 | 0.98 - 1.05 |
Workflow Diagram
Caption: General workflow for LC-MS/MS analysis.
Method Selection Logic
The choice between HPLC-UV and LC-MS/MS depends on the specific requirements of the analysis.
Caption: Logic diagram for selecting the appropriate analytical method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PubChemLite - this compound (C9H10N4) [pubchemlite.lcsb.uni.lu]
- 4. Triazole Antifungal Quantification for Therapeutic Drug Monitoring in Serum by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Posaconazole, Voriconazole, Itraconazole, and Hydroxyitraconazole | Springer Nature Experiments [experiments.springernature.com]
- 5. m.youtube.com [m.youtube.com]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. fda.gov [fda.gov]
- 8. sciex.com [sciex.com]
- 9. fda.gov [fda.gov]
- 10. labs.iqvia.com [labs.iqvia.com]
Application Notes and Protocols for Antimicrobial Assays of 1-benzyl-1H-1,2,4-triazol-3-amine
Introduction
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Heterocyclic compounds, particularly those containing the 1,2,4-triazole scaffold, have garnered significant attention in medicinal chemistry due to their wide array of biological activities, including potent antimicrobial effects.[1][2][3] The 1,2,4-triazole ring is a key structural motif in several clinically approved antifungal agents, such as fluconazole and itraconazole.[1] Their mechanism of action in fungi is well-established and primarily involves the inhibition of lanosterol 14α-demethylase, an enzyme critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1] In bacteria, the mechanisms are more diverse and can include the disruption of cell wall synthesis or protein biosynthesis.[1]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the antimicrobial evaluation of a specific 1,2,4-triazole derivative, 1-benzyl-1H-1,2,4-triazol-3-amine . These application notes and detailed protocols outline a systematic approach to characterizing its antimicrobial profile, from initial susceptibility testing to preliminary mechanism of action and cytotoxicity assessments.
Compound Handling and Preparation
Safety Precautions
As with any novel chemical entity, this compound should be handled with appropriate safety measures in a laboratory setting.[4][5][6][7] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[4][6][8] All handling should be performed in a well-ventilated area or a chemical fume hood.[4][5][6]
Stock Solution Preparation
For consistent and reproducible results, a high-purity, well-characterized sample of this compound is essential. The compound's identity and purity should be confirmed using standard analytical techniques such as NMR, mass spectrometry, and HPLC.
Protocol for Stock Solution Preparation:
-
Accurately weigh a precise amount of this compound powder.
-
Dissolve the compound in an appropriate solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mg/mL or 20 mM).
-
Ensure complete dissolution by vortexing or gentle warming.
-
Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.
-
Aliquot the sterile stock solution into smaller volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.
Part I: In Vitro Antimicrobial Susceptibility Testing (AST)
The initial step in evaluating a new antimicrobial agent is to determine its spectrum of activity and potency. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9][10]
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[11][12]
Materials and Reagents:
-
96-well sterile microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
Bacterial or fungal strains of interest (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Stock solution of this compound
-
Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Inoculum Preparation:
-
From a fresh agar plate (18-24 hours growth), select several morphologically similar colonies.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[13]
-
-
Assay Plate Preparation:
-
Add 100 µL of sterile CAMHB or RPMI-1640 to all wells of a 96-well plate.
-
In the first column of wells, add an appropriate volume of the compound's stock solution to achieve the highest desired test concentration.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, across the plate. Discard 100 µL from the last column of dilutions.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
-
Inoculation:
-
Add the diluted inoculum to each well (except the sterility control) to reach the final concentration of 5 x 10⁵ CFU/mL.
-
-
Incubation:
-
Incubate the plates at 35-37°C for 16-20 hours for most bacteria. Fungal plates may require incubation for 24-48 hours.
-
-
Reading and Interpreting MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity). This can be assessed visually or by using a microplate reader.
-
Data Presentation: MIC Values
| Microorganism | Strain ID | MIC (µg/mL) of this compound | Positive Control MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | Ciprofloxacin: | |
| Escherichia coli | ATCC 25922 | Ciprofloxacin: | |
| Pseudomonas aeruginosa | ATCC 27853 | Ciprofloxacin: | |
| Candida albicans | ATCC 90028 | Fluconazole: |
Workflow for Broth Microdilution Assay
Caption: Workflow for MIC determination by broth microdilution.
Part II: Cytotoxicity Assessment
It is crucial to assess the potential toxicity of a new antimicrobial candidate to mammalian cells to determine its therapeutic index.[14][15][16]
Protocol 2: Lactate Dehydrogenase (LDH) Release Assay
This assay measures the release of the cytosolic enzyme LDH from cells with damaged plasma membranes, a hallmark of cytotoxicity.[17]
Procedure:
-
Seed mammalian cells (e.g., HEK293, HepG2) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours).
-
Include a negative control (vehicle-treated cells) and a positive control (cells treated with a lysis buffer).
-
After incubation, transfer a portion of the cell culture supernatant to a new plate.
-
Add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubate for the recommended time, protected from light.
-
Measure the absorbance at the specified wavelength using a microplate reader.
-
Calculate the percentage of cytotoxicity relative to the positive control.
Data Presentation: Cytotoxicity
| Cell Line | Compound Concentration (µM) | % Cytotoxicity (LDH Assay) | % Viability (Resazurin Assay) |
| HEK293 | 1 | ||
| 10 | |||
| 50 | |||
| 100 |
Workflow for Cytotoxicity Testing
Caption: General workflow for in vitro cytotoxicity assessment.
Part III: Preliminary Mechanism of Action (MoA) Studies
Understanding how a compound exerts its antimicrobial effect is vital for its development. The following assays can provide initial insights into the MoA of this compound.
Protocol 3: Bacterial Membrane Potential Assay
This assay uses voltage-sensitive dyes to detect changes in the bacterial membrane potential, which is often disrupted by membrane-active antimicrobial agents.[18][19][20]
Procedure:
-
Grow bacteria to the mid-logarithmic phase.
-
Wash and resuspend the bacterial cells in a suitable buffer.
-
Add a voltage-sensitive dye (e.g., DiSC₃(5)) and incubate to allow the dye to accumulate in polarized cells.[18][20]
-
Monitor the baseline fluorescence in a fluorometer.
-
Add this compound and continue to monitor the fluorescence.
-
A rapid increase in fluorescence indicates membrane depolarization as the dye is released from the cells.[18]
-
Use a known membrane-depolarizing agent (e.g., polymyxin B) as a positive control.
Protocol 4: Cellular ATP Level Assay
This assay quantifies the intracellular ATP levels, providing an indication of the metabolic health of the bacterial cells.[21][22][23]
Procedure:
-
Expose bacterial cultures to different concentrations of this compound for a short period.
-
Use a commercial ATP assay kit to lyse the bacterial cells and release the intracellular ATP.
-
Add a luciferin-luciferase reagent, which produces light in the presence of ATP.[22]
-
Measure the luminescence using a luminometer.
-
A significant decrease in ATP levels in treated cells compared to untreated controls suggests interference with energy metabolism.
Potential Bacterial Targets
Caption: Potential mechanisms of action for antimicrobial compounds.
Part IV: In Vivo Efficacy Models (An Overview)
Following promising in vitro activity and an acceptable cytotoxicity profile, the next step is to evaluate the compound's efficacy in a living organism.[24][25] Animal models are essential for understanding the pharmacokinetics, pharmacodynamics, and overall therapeutic potential of a new antimicrobial agent.[26][27]
Commonly used models include:
-
Murine Sepsis Model: Mice are infected with a lethal dose of bacteria, and the ability of the compound to rescue the animals from mortality is assessed.[26]
-
Thigh Infection Model: A localized infection is established in the thigh muscle of mice, allowing for the quantification of bacterial burden reduction following treatment.
-
Pneumonia Model: An intranasal or intratracheal infection is induced to evaluate the compound's efficacy in treating respiratory infections.[26]
The selection of an appropriate in vivo model depends on the spectrum of activity of the compound and the intended clinical application.[24][28]
Conclusion
The protocols and application notes presented here provide a structured framework for the comprehensive antimicrobial evaluation of this compound. By systematically assessing its in vitro activity, cytotoxicity, and preliminary mechanism of action, researchers can effectively characterize its potential as a novel antimicrobial agent. Positive outcomes from these studies would warrant further investigation into its in vivo efficacy and preclinical development.
References
- 1. bpasjournals.com [bpasjournals.com]
- 2. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. fishersci.com [fishersci.com]
- 5. aksci.com [aksci.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. Tris (1-benzyl-1H-1,2,3-triazol-4-yl)methyl amine 97 510758-28-8 [sigmaaldrich.com]
- 9. mdpi.com [mdpi.com]
- 10. Broth Microdilution | MI [microbiology.mlsascp.com]
- 11. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 12. researchgate.net [researchgate.net]
- 13. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents | Springer Nature Experiments [experiments.springernature.com]
- 17. Dose Dependent Antimicrobial Cellular Cytotoxicity—Implications for ex vivo Diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. microbiologyresearch.org [microbiologyresearch.org]
- 19. biorxiv.org [biorxiv.org]
- 20. frontiersin.org [frontiersin.org]
- 21. BacTiter-Glo™ Microbial Cell Viability Assay Protocol [worldwide.promega.com]
- 22. journals.asm.org [journals.asm.org]
- 23. Real-time monitoring of extracellular ATP in bacterial cultures using thermostable luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Review: Antimicrobial efficacy validation using in vitro and in vivo testing methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. ibtbioservices.com [ibtbioservices.com]
- 26. vibiosphen.com [vibiosphen.com]
- 27. journals.asm.org [journals.asm.org]
- 28. researchgate.net [researchgate.net]
Application Notes and Protocols for the Investigation of 1-benzyl-1H-1,2,4-triazol-3-amine in Cancer Research
For: Researchers, scientists, and drug development professionals.
Introduction: The Therapeutic Potential of Triazole Scaffolds in Oncology
The 1,2,4-triazole nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including notable anticancer properties.[1][2][3] Derivatives of this scaffold have been shown to exhibit potent cytotoxic effects against a variety of human cancer cell lines, acting through diverse mechanisms of action.[2][4] These mechanisms often involve the disruption of critical cellular processes such as microtubule dynamics, cell cycle progression, and the induction of apoptosis.[5][6][7]
This document provides a comprehensive guide for the investigation of 1-benzyl-1H-1,2,4-triazol-3-amine , a representative member of the benzyl-substituted triazole class. While extensive research has been conducted on the broader family of triazole derivatives, this specific molecule represents a frontier for novel drug discovery. These application notes will guide the researcher through the initial characterization of its anticancer activity, from foundational cell viability assays to more detailed mechanistic studies. The protocols provided are based on established methodologies for evaluating analogous triazole compounds and are designed to be robust and reproducible.
Hypothesized Mechanism of Action: Targeting Microtubule Dynamics
Based on structure-activity relationship (SAR) studies of similar N-benzyl triazole derivatives, a primary hypothesized mechanism of action for this compound is the inhibition of tubulin polymerization.[6][8] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, motility, and intracellular transport. Disruption of their dynamic assembly and disassembly can trigger a mitotic checkpoint, leading to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.[5][6]
This proposed mechanism positions this compound as a potential microtubule-targeting agent (MTA), a class of drugs that includes clinically successful chemotherapeutics like paclitaxel and the vinca alkaloids. The following diagram illustrates the proposed signaling pathway leading to apoptosis.
Figure 1: Hypothesized mechanism of this compound.
Experimental Protocols
The following protocols provide a step-by-step guide for the initial in vitro evaluation of this compound.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol determines the concentration-dependent cytotoxic effect of the compound on cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound (stock solution in DMSO)
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from the DMSO stock. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Protocol 2: Analysis of Cell Cycle Distribution by Flow Cytometry
This protocol is used to determine if the compound induces cell cycle arrest at a specific phase, which is a hallmark of microtubule-targeting agents.
Materials:
-
Cancer cells (e.g., HeLa)
-
6-well plates
-
This compound
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
70% cold ethanol
-
PBS
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the compound at its IC50 and 2x IC50 concentrations for 24 hours. Include a vehicle control.
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Fixation: Wash the cell pellet with PBS and fix the cells by resuspending them in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Data Analysis: Analyze the resulting histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase would support the hypothesis of microtubule disruption.[6]
Figure 2: Workflow for cell cycle analysis.
Protocol 3: Apoptosis Detection using Annexin V-FITC/PI Staining
This assay quantifies the induction of apoptosis by the compound. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus identifying late apoptotic or necrotic cells.
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Cancer cells treated as in Protocol 2
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Harvesting and Treatment: Follow steps 1 and 2 from Protocol 2, treating cells for a relevant time point (e.g., 48 hours).
-
Staining: Resuspend the harvested cells in 100 µL of 1x Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1x Binding Buffer to each tube.
-
Flow Cytometry: Analyze the samples by flow cytometry within one hour of staining.
-
Data Analysis: The cell population will be differentiated into four quadrants:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction. An increase in the Annexin V positive populations is indicative of apoptosis.[9]
-
Data Presentation: Anticipated Results
The following table provides a template for summarizing the cytotoxic activity of this compound against a panel of human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) ± SD |
| MCF-7 | Breast Adenocarcinoma | [Experimental Value] |
| HeLa | Cervical Cancer | [Experimental Value] |
| A549 | Lung Carcinoma | [Experimental Value] |
| PC-3 | Prostate Cancer | [Experimental Value] |
| HT29 | Colorectal Adenocarcinoma | [Experimental Value] |
| Doxorubicin | (Positive Control) | [Reference Value] |
Conclusion and Future Directions
These protocols provide a foundational framework for the initial investigation of this compound as a potential anticancer agent. Positive results from these assays—specifically, potent cytotoxicity, G2/M phase cell cycle arrest, and induction of apoptosis—would provide strong evidence for its mechanism of action as a microtubule-targeting agent.
Further studies could include in vitro tubulin polymerization assays to directly confirm the interaction with tubulin, Western blot analysis to examine the expression of key cell cycle and apoptotic proteins (e.g., Bcl-2, caspases), and confocal microscopy to visualize microtubule disruption in treated cells.[6][10] Ultimately, promising in vitro data would warrant progression to in vivo studies using animal models to evaluate efficacy and safety. The versatility of the triazole scaffold suggests that this compound could be a valuable lead compound for the development of novel cancer therapeutics.[11]
References
- 1. Design and Development of Triazole Derivatives as Prospective Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. isres.org [isres.org]
- 3. researchgate.net [researchgate.net]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Frontiers | 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship [frontiersin.org]
- 6. N-((1-Benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide as a New Scaffold that Provides Rapid Access to Antimicrotubule Agents: Synthesis and Evaluation of Antiproliferative Activity Against Select Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Triazole analog 1-(1-benzyl-5-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)-2-(4-bromophenylamino)-1-(4-chlorophenyl)ethanol induces reactive oxygen species and autophagy-dependent apoptosis in both in vitro and in vivo breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. Synthesis and evaluation of 3-(benzylthio)-5-(1H-indol-3-yl)-1,2,4-triazol-4-amines as Bcl-2 inhibitory anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of 1-benzyl-1H-1,2,4-triazol-3-amine
Introduction: Unlocking the Potential of a Privileged Scaffold
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its presence in a wide array of pharmacologically active compounds.[1] Derivatives of 1,2,4-triazole exhibit a broad spectrum of biological activities, including antifungal, antiviral, anticancer, and anti-inflammatory properties. The subject of this guide, 1-benzyl-1H-1,2,4-triazol-3-amine, is a versatile building block for the synthesis of novel therapeutic agents. The presence of a primary amino group at the 3-position offers a reactive handle for a variety of chemical transformations, allowing for the introduction of diverse functionalities and the exploration of new chemical space.
This document provides detailed protocols for the derivatization of this compound through three common and robust reactions: N-acylation, N-sulfonylation, and urea formation. Each protocol is designed to be a self-validating system, with explanations for key experimental choices and guidance for reaction monitoring and product purification.
Chemical Rationale: The Nucleophilic Character of the 3-Amino Group
The derivatization strategies outlined in this guide hinge on the nucleophilic nature of the exocyclic amino group at the C3 position of the 1,2,4-triazole ring. This primary amine readily attacks electrophilic centers, such as the carbonyl carbon of acyl chlorides and anhydrides, the sulfonyl sulfur of sulfonyl chlorides, and the carbonyl carbon of isocyanates. The benzyl group at the N1 position serves to block one of the potential sites of reaction on the triazole ring and enhances the lipophilicity of the resulting derivatives, a property often desirable in drug candidates.
Experimental Protocols
Protocol 1: N-Acylation with Acyl Chlorides
N-acylation is a fundamental transformation for the derivatization of amines, leading to the formation of stable amide bonds.[2] This protocol details the reaction of this compound with an acyl chloride under Schotten-Baumann conditions.
Reaction Workflow:
Caption: Workflow for the N-acylation of this compound.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (for 1 mmol scale) |
| This compound | N/A | 188.23 | 188 mg (1.0 mmol) |
| Acyl Chloride (e.g., Benzoyl Chloride) | 98-88-4 | 140.57 | 1.1 mmol (e.g., 155 mg) |
| Triethylamine | 121-44-8 | 101.19 | 2.0 mmol (0.28 mL) |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | 10 mL |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | N/A | N/A | As needed |
| Brine (saturated aqueous NaCl) | N/A | N/A | As needed |
| Anhydrous sodium sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | As needed |
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.
-
Base Addition: Add triethylamine (2.0 eq) to the solution and stir for 10 minutes at room temperature. The base is crucial to neutralize the HCl generated during the reaction.[2]
-
Acyl Chloride Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution. The dropwise addition helps to control the exothermic nature of the reaction.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize any remaining acid. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers and wash with brine to remove any residual water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the pure N-acyl-1-benzyl-1H-1,2,4-triazol-3-amine.
Protocol 2: N-Sulfonylation with Sulfonyl Chlorides
Sulfonamides are important functional groups in medicinal chemistry, often found in antibacterial and diuretic drugs. This protocol describes the synthesis of N-sulfonylated derivatives of this compound.
Reaction Workflow:
Caption: Workflow for the N-sulfonylation of this compound.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (for 1 mmol scale) |
| This compound | N/A | 188.23 | 188 mg (1.0 mmol) |
| Sulfonyl Chloride (e.g., p-Toluenesulfonyl chloride) | 98-59-9 | 190.65 | 1.1 mmol (e.g., 210 mg) |
| Pyridine | 110-86-1 | 79.10 | 2.0 mmol (0.16 mL) |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | 10 mL |
| 1 M Hydrochloric acid (HCl) | N/A | N/A | As needed |
| Brine (saturated aqueous NaCl) | N/A | N/A | As needed |
| Anhydrous sodium sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | As needed |
Step-by-Step Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Base Addition: Add pyridine (2.0 eq) to the solution and stir. Pyridine acts as a base to neutralize the generated HCl and can also catalyze the reaction.
-
Sulfonyl Chloride Addition: Cool the mixture to 0 °C and add the sulfonyl chloride (1.1 eq) portion-wise.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-24 hours, monitoring by TLC.
-
Work-up: Dilute the reaction mixture with DCM and wash with 1 M HCl (2x) to remove excess pyridine, followed by a brine wash.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water). If necessary, column chromatography on silica gel can be employed.
Protocol 3: Urea Formation with Isocyanates
Urea derivatives are prevalent in medicinal chemistry, with applications as kinase inhibitors and other therapeutic agents.[3] This protocol outlines the synthesis of ureas from this compound and an isocyanate.
Reaction Workflow:
Caption: Workflow for the urea formation from this compound.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (for 1 mmol scale) |
| This compound | N/A | 188.23 | 188 mg (1.0 mmol) |
| Isocyanate (e.g., Phenyl isocyanate) | 103-71-9 | 119.12 | 1.0 mmol (e.g., 119 mg) |
| Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF) | 109-99-9 / 68-12-2 | 72.11 / 73.09 | 5 mL |
Step-by-Step Procedure:
-
Reaction Setup: In a dry flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF or DMF.
-
Isocyanate Addition: Add the isocyanate (1.0 eq) dropwise to the stirred solution at room temperature. The reaction is often rapid and exothermic.
-
Reaction and Product Isolation: Stir the reaction mixture at room temperature for 1-4 hours. In many cases, the urea product will precipitate out of the solution. If so, collect the solid by filtration and wash with a small amount of cold solvent. If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purification: The crude product is often pure enough after filtration and washing. If further purification is needed, recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) is recommended.
Characterization of Derivatives
The successful synthesis of the derivatized products should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure of the final compound. For N-acylated and N-sulfonylated products, a downfield shift of the protons on the carbon adjacent to the nitrogen is expected. The NH proton will appear as a singlet, and its chemical shift can be concentration-dependent.[4]
-
Infrared (IR) Spectroscopy: To identify key functional groups. Amide derivatives will show a characteristic C=O stretch around 1650-1680 cm⁻¹. Sulfonamides will exhibit S=O stretching bands around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹. Ureas will have a C=O stretch around 1630-1680 cm⁻¹. The N-H stretch for all derivatives will be observed in the region of 3200-3400 cm⁻¹.[4]
-
Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its identity.
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Low or no product formation | Inactive reagents, insufficient reaction time or temperature. | Ensure all reagents are pure and dry. Extend the reaction time or gently heat the reaction mixture (e.g., to 40-50 °C). For acylation, consider using a more reactive acylating agent or a different base. |
| Formation of multiple products | Side reactions, lack of regioselectivity. | For acylation, low temperatures (0 °C) generally favor N-acylation at the exocyclic amine. Ensure slow addition of the electrophile. |
| Difficult purification | Product and starting material have similar polarity. | Optimize the eluent system for column chromatography. Consider using a different stationary phase (e.g., alumina). For polar compounds, reverse-phase chromatography may be effective.[5] Recrystallization from different solvent systems should also be attempted. |
Conclusion
The protocols detailed in this application note provide robust and reproducible methods for the derivatization of this compound. By leveraging the nucleophilicity of the 3-amino group, researchers can readily access a diverse range of N-acylated, N-sulfonylated, and urea-containing derivatives. These compounds can serve as valuable additions to screening libraries for the discovery of new drug candidates. The provided explanations and troubleshooting guide aim to empower researchers to successfully implement and adapt these protocols for their specific research needs.
References
Application Note & Protocols: High-Throughput Screening of 1-Benzyl-1H-1,2,4-triazol-3-amine Libraries for Enzyme Inhibitor Discovery
Abstract
The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its unique physicochemical properties, including its ability to act as a hydrogen bond donor and acceptor, make it an ideal candidate for interacting with biological targets, particularly enzymes.[3] This guide provides a comprehensive framework for the design, execution, and analysis of a high-throughput screening (HTS) campaign targeting enzyme inhibitors using a focused library of 1-benzyl-1H-1,2,4-triazol-3-amine derivatives. We will delve into the rationale behind experimental design, provide detailed, field-tested protocols for a representative kinase inhibition assay, and outline a robust workflow for hit validation, ensuring the confident progression of promising compounds into the drug discovery pipeline.
The Rationale: Why Screen a this compound Library?
The selection of a chemical scaffold is a critical first step in any screening campaign. The 1,2,4-triazole nucleus is a well-established pharmacophore with a broad range of biological activities, including antifungal, anticancer, antiviral, and anti-inflammatory properties.[2][4][5] The this compound core offers a strategic combination of structural rigidity and synthetic tractability.
-
Expert Insight: The benzyl group at the N1 position provides a large, non-polar surface for potential hydrophobic interactions within a target's binding pocket, while also serving as a vector for synthetic diversification. The 3-amino group offers a key hydrogen-bonding moiety and a convenient handle for further chemical modification during hit-to-lead optimization. This design allows for the creation of a diversity-oriented library that can explore a wide chemical space around a validated core structure.[6]
A high-throughput screening approach is indispensable for rapidly interrogating such a library, which can contain thousands to hundreds of thousands of compounds, to identify initial "hits" for a specific biological target.[7][8][9]
Designing the Campaign: From Library Synthesis to Assay Development
A successful HTS campaign is built on two pillars: a high-quality chemical library and a robust, miniaturized assay.
Library Synthesis and Quality Control
The synthesis of a this compound library typically involves a multi-step sequence, often culminating in the cyclization of a key intermediate.[10][11] Continuous flow chemistry platforms are increasingly being used to accelerate the synthesis of such heterocyclic libraries.[12]
Causality in Library Quality: The integrity of the screening data is directly dependent on the quality of the compound library. Each compound must meet stringent quality control (QC) criteria before being added to the screening collection.
| QC Parameter | Standard | Rationale |
| Purity | >95% (LC-MS) | Prevents false positives/negatives from impurities. |
| Identity | Confirmed (NMR, HRMS) | Ensures the screened structure is the intended one. |
| Concentration | Accurately known (e.g., 10 mM in DMSO) | Critical for accurate dose-response analysis. |
| Solubility | No visible precipitation in assay buffer | Insoluble compounds are a common source of artifacts. |
Assay Development and Miniaturization
The choice of assay is dictated by the biological target. For screening against enzymes like protein kinases—a common target for triazole derivatives—luminescence-based assays that measure ATP consumption are an industry standard due to their high sensitivity and amenability to automation.[13]
The Self-Validating Assay: A robust assay must be optimized and validated before embarking on a full-scale screen. The key validation metric is the Z'-factor , which provides a statistical measure of the separation between positive and negative controls.
-
Z'-Factor Formula: Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|
-
σ_p and σ_n are the standard deviations of the positive and negative controls.
-
μ_p and μ_n are the means of the positive and negative controls.
-
| Assay Parameter | Typical Value | Significance |
| Plate Format | 384- or 1536-well | Reduces reagent consumption and increases throughput.[8] |
| Assay Volume | 5 - 20 µL | Miniaturization lowers costs.[8] |
| DMSO Tolerance | < 1.0% v/v | High DMSO concentrations can inhibit enzyme activity. |
| Z'-Factor | > 0.5 | Indicates a high-quality, reliable assay suitable for HTS.[14] |
The HTS Workflow: A Step-by-Step Guide
The HTS process is a highly automated, multi-stage workflow designed for efficiency and reproducibility.
Caption: Automated High-Throughput Screening (HTS) Workflow.
Protocol 1: HTS Primary Screen for Kinase Inhibitors
This protocol describes a generic, luminescence-based kinase assay in a 384-well format to identify inhibitors from the this compound library.
Materials:
-
Kinase of interest, substrate peptide, and reaction buffer.
-
ATP solution at 2x final concentration.
-
Kinase-Glo® Luminescence Assay Kit (or equivalent).
-
Compound library plates (10 mM in DMSO).
-
Control inhibitor (e.g., Staurosporine).
-
White, solid-bottom 384-well assay plates.
-
Acoustic liquid handler (e.g., Echo®) and automated plate handling robotics.
-
Luminescence-capable plate reader.
Methodology:
-
Assay Plate Preparation:
-
Using an automated liquid handler, dispense 5 µL of kinase/substrate mix in reaction buffer into each well of the 384-well assay plates.
-
Causality: This step is performed first to ensure the enzyme is ready for the immediate introduction of the test compound.
-
-
Compound Transfer:
-
Using an acoustic liquid handler, transfer 20 nL of compound solution from the library plates to the assay plates.
-
For controls, transfer DMSO only (negative control, 0% inhibition) and a known inhibitor (positive control, 100% inhibition) to designated columns.
-
Expert Insight: Acoustic dispensing is a non-contact method that allows for highly accurate, low-volume transfers, minimizing both compound usage and the final DMSO concentration (to ~0.2% in this case).[8]
-
-
Pre-incubation:
-
Centrifuge the plates briefly (1 min at 1000 rpm) to ensure contents are mixed.
-
Incubate for 15 minutes at room temperature to allow compounds to bind to the kinase.
-
-
Initiate Kinase Reaction:
-
Add 5 µL of 2x ATP solution to all wells to start the reaction.
-
Centrifuge the plates again and incubate for 60 minutes at room temperature. The optimal time should be determined during assay development to ensure the reaction is in the linear range.
-
-
Signal Detection:
-
Add 10 µL of reconstituted Kinase-Glo® reagent to all wells. This reagent simultaneously stops the kinase reaction and generates a luminescent signal proportional to the amount of remaining ATP.
-
Incubate for 10 minutes at room temperature to stabilize the signal.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data using the control wells on each plate:
-
% Inhibition = 100 * (1 - (Signal_compound - Signal_pos) / (Signal_neg - Signal_pos))
-
-
Identify primary hits based on a predefined cutoff (e.g., >50% inhibition or a Z-score > 3).
-
The Crucial Next Step: Hit Validation
A primary hit from an HTS campaign is not a confirmed active compound. It is a starting point that requires rigorous validation to eliminate false positives and artifacts.[15][16] The goal of hit validation is to build confidence that the observed activity is real, on-target, and dose-dependent.
Common Sources of False Positives:
-
Pan-Assay Interference Compounds (PAINS): These are chemical structures known to interfere with assay technologies through non-specific mechanisms like aggregation or reactivity.[15]
-
Assay Artifacts: Compounds that interfere with the detection method (e.g., luciferase inhibitors, fluorescent compounds).
-
Poor Solubility: Compounds that precipitate in the assay well.
Caption: The Hit Validation Cascade for Triaging HTS Hits.
Protocol 2: Dose-Response Analysis and IC50 Determination
Objective: To confirm the activity of primary hits and determine their potency (IC50 value).
Methodology:
-
Compound Plating:
-
For each primary hit, create a 10-point, 3-fold serial dilution series in DMSO in a 384-well source plate. Start from a high concentration (e.g., 100 µM).
-
Trustworthiness: A multi-point dose-response curve is essential to prove that the observed inhibition is related to the compound's concentration.
-
-
Assay Execution:
-
Execute the same kinase assay as described in Protocol 1, but instead of a single concentration, transfer 20 nL from each well of the serial dilution plate. Run each plate in triplicate.
-
-
Data Analysis:
-
Calculate the % Inhibition for each concentration point.
-
Plot % Inhibition versus the log of the compound concentration.
-
Fit the data to a four-parameter logistic model (sigmoidal dose-response curve) using graphing software (e.g., GraphPad Prism, Spotfire).
-
The IC50 is the concentration of the inhibitor required to reduce enzyme activity by 50%.
-
Secondary and Orthogonal Assays
To further increase confidence, hits should be tested in assays that use a different detection technology (orthogonal) or directly measure compound-target binding (biophysical).[6]
-
Orthogonal Assay Example: A fluorescence polarization (FP) assay that measures the displacement of a fluorescent tracer from the kinase active site.
-
Biophysical Assay Example: Microscale Thermophoresis (MST) or a Cellular Thermal Shift Assay (CETSA) can confirm direct binding of the compound to the target protein, even in a cellular context.[15]
Hypothetical Hit Compound Data:
| Compound ID | Primary Screen (% Inh @ 10 µM) | IC50 (µM) | Orthogonal Assay (FP, Ki, µM) | Cellular Activity (EC50, µM) | Status |
| BNZ-TRZ-001 | 95.2 | 0.25 | 0.31 | 1.5 | Validated Hit |
| BNZ-TRZ-002 | 88.1 | 1.1 | 0.95 | > 50 | Biochemical Hit |
| BNZ-TRZ-003 | 75.6 | > 20 | > 20 | N/A | False Positive |
| BNZ-TRZ-004 | 91.3 | 0.85 | Inactive | N/A | Assay Artifact |
Conclusion and Future Outlook
High-throughput screening of a focused this compound library is a powerful strategy for identifying novel starting points for enzyme inhibitor drug discovery programs. The success of such a campaign relies on a logical, multi-faceted approach encompassing high-quality library synthesis, the development of a robust and validated assay, and a stringent hit validation cascade designed to eliminate artifacts. By following the principles and protocols outlined in this guide, researchers can confidently identify and prioritize high-quality, validated hits, paving the way for successful hit-to-lead optimization and the development of next-generation therapeutics.
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. How To Optimize Your Hit Identification Strategy - Evotec [evotec.com]
- 7. researchgate.net [researchgate.net]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 10. nepjol.info [nepjol.info]
- 11. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 15. drugtargetreview.com [drugtargetreview.com]
- 16. Hit Validation Services - Creative Biolabs [dataverify.creative-biolabs.com]
The Versatility of the 1-Benzyl-1H-1,2,4-triazol-3-amine Scaffold in Modern Drug Discovery
Introduction: The Privileged Nature of the 1,2,4-Triazole Core
The 1,2,4-triazole ring system stands as a "privileged scaffold" in the field of medicinal chemistry, a distinction earned due to its consistent presence in a multitude of biologically active compounds.[1] This five-membered heterocycle, containing three nitrogen atoms, possesses a unique combination of physicochemical properties that make it an ideal building block for drug candidates. Its metabolic stability, capacity for hydrogen bonding, and polarity enable it to effectively interact with a wide array of biological targets.[1] Consequently, derivatives of 1,2,4-triazole have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antifungal, antibacterial, antiviral, and anti-inflammatory properties.[1][2]
This guide focuses on a particularly promising derivative: 1-benzyl-1H-1,2,4-triazol-3-amine . The strategic incorporation of a benzyl group at the N1 position and an amine group at the C3 position provides a unique framework for the design of novel therapeutics. The benzyl group can engage in hydrophobic and π-stacking interactions within target proteins, while the 3-amino group serves as a crucial handle for synthetic elaboration, allowing for the systematic exploration of structure-activity relationships (SAR). This document provides a comprehensive overview of the synthesis, biological evaluation, and drug design applications of this versatile scaffold.
Chemical Synthesis of the Scaffold and its Derivatives
The synthesis of the this compound scaffold and its subsequent derivatization are key to its utility in drug discovery. The following protocols outline a general and adaptable synthetic strategy.
Protocol 1: Synthesis of this compound
This protocol describes a common method for the synthesis of the core scaffold, which can be adapted from established procedures for similar 1,2,4-triazole derivatives.[3]
Step-by-Step Methodology:
-
Step 1: Synthesis of N-benzyl-hydrazinecarboximidamide.
-
To a solution of benzylhydrazine dihydrochloride (1 eq.) in ethanol, add a solution of cyanamide (1.2 eq.) in water.
-
Slowly add a solution of potassium hydroxide (2 eq.) in water, keeping the temperature below 10°C.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude product by column chromatography or recrystallization.
-
-
Step 2: Cyclization to form this compound.
-
Dissolve the N-benzyl-hydrazinecarboximidamide (1 eq.) in formic acid (excess).
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution) to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum to obtain this compound.
-
Causality Behind Experimental Choices:
-
The use of a strong base like potassium hydroxide in the first step is crucial for the deprotonation of benzylhydrazine, facilitating its nucleophilic attack on cyanamide.
-
Formic acid in the second step acts as both a reagent and a solvent, providing the necessary carbon atom for the cyclization to form the triazole ring.
-
The workup procedure involving neutralization is designed to precipitate the product, which is typically a solid at room temperature.
Protocol 2: Derivatization of the 3-Amino Group
The 3-amino group is a versatile functional handle for creating a library of derivatives. A common derivatization is the formation of amides via reaction with various carboxylic acids or their activated forms.
Step-by-Step Methodology:
-
Step 1: Amide Coupling.
-
To a solution of this compound (1 eq.) in a suitable aprotic solvent (e.g., dichloromethane or DMF), add a substituted carboxylic acid (1.1 eq.).
-
Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.2 eq.) and a base like triethylamine or N,N-diisopropylethylamine (DIPEA) (1.5 eq.).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter off any solid byproducts (e.g., dicyclohexylurea if DCC is used).
-
Wash the filtrate with aqueous solutions of a weak acid (e.g., 1M HCl) and a weak base (e.g., saturated NaHCO3 solution) to remove unreacted starting materials and reagents.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Self-Validating System:
-
The purity and identity of the synthesized scaffold and its derivatives should be rigorously confirmed using a combination of analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The expected spectral data should be consistent with the desired chemical structure.
Biological Evaluation of this compound Derivatives
The broad spectrum of biological activities associated with the 1,2,4-triazole nucleus necessitates a comprehensive evaluation of novel derivatives.[2] The following protocols outline standard assays for assessing the potential anticancer and antimicrobial activities.
Protocol 3: In Vitro Anticancer Activity Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed cancer cells (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well.[2]
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the synthesized compounds in the appropriate cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like 5-Fluorouracil).[2]
-
Incubate the plates for 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plates for another 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plates for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Determine the IC₅₀ (half-maximal inhibitory concentration) value, which is the concentration of the compound that inhibits cell growth by 50%.
-
Protocol 4: In Vitro Antimicrobial Activity Screening (Broth Microdilution Method)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4]
Step-by-Step Methodology:
-
Preparation of Inoculum:
-
Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli for bacteria; Candida albicans, Aspergillus niger for fungi) in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
-
Serial Dilution of Compounds:
-
Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing the appropriate broth.
-
-
Inoculation:
-
Add the standardized microbial inoculum to each well.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Use standard antimicrobial agents (e.g., ciprofloxacin for bacteria, fluconazole for fungi) as positive controls.[4]
-
-
Incubation:
-
Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
Structure-Activity Relationship (SAR) and Drug Design Insights
Systematic derivatization of the this compound scaffold allows for the elucidation of structure-activity relationships, which are crucial for optimizing lead compounds.
Key Considerations for SAR Studies:
-
Substitution on the Benzyl Ring: Introducing electron-donating or electron-withdrawing groups on the phenyl ring of the benzyl moiety can significantly impact biological activity by altering the electronic and steric properties of the molecule.[5]
-
Modification of the 3-Amino Group: Converting the amino group to various amides, sulfonamides, or ureas allows for the exploration of different hydrogen bonding patterns and steric interactions with the target protein.
-
Bioisosteric Replacement: The triazole ring itself can act as a bioisostere for other functional groups like amides or esters, potentially improving metabolic stability and pharmacokinetic properties.[6]
Data Presentation: Representative Biological Activity
| Compound ID | R Group (on Benzyl Ring) | R' Group (on 3-Amide) | Anticancer IC₅₀ (µM) [MCF-7] | Antibacterial MIC (µg/mL) [S. aureus] |
| SCAFFOLD | H | - | >100 | >128 |
| DERIV-A | 4-Cl | Phenyl | 15.2 | 32 |
| DERIV-B | 4-OCH₃ | 2-Furyl | 25.8 | 64 |
| DERIV-C | 4-NO₂ | 4-Pyridyl | 8.5 | 16 |
Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate how SAR data for derivatives of the this compound scaffold could be presented.
Visualization of Concepts
To further clarify the concepts discussed, the following diagrams illustrate the core scaffold, a typical synthetic workflow, and a hypothetical mechanism of action.
References
Application Notes and Protocols for Evaluating the Bioactivity of 1-benzyl-1H-1,2,4-triazol-3-amine
Abstract: This document provides a comprehensive, technically detailed guide for researchers, scientists, and drug development professionals on establishing an experimental framework to evaluate the biological activity of 1-benzyl-1H-1,2,4-triazol-3-amine. The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological properties including anticancer, antimicrobial, and anti-inflammatory effects[1][2]. This guide presents a tiered screening approach, beginning with robust in vitro assays to identify primary bioactivities and progressing to mechanistic studies and a foundational in vivo model for anticancer efficacy. The protocols are designed with self-validating systems, including essential controls and data interpretation guidelines, to ensure scientific integrity and reproducibility.
Section 1: Foundational Principles and Compound Preparation
The Rationale: Why Screen this compound?
The 1,2,4-triazole nucleus is a cornerstone in the development of therapeutic agents. Its unique chemical properties allow it to serve as a pharmacophore that can interact with various biological targets. Clinically successful drugs like the antifungals Fluconazole and Itraconazole, and the anxiolytic Alprazolam, feature this heterocyclic core[2]. The broad bioactivity spectrum of 1,2,4-triazole derivatives, ranging from anticancer to antibacterial and anti-inflammatory, makes new analogues like this compound (referred to herein as "the compound") compelling candidates for comprehensive biological screening[1][3]. This guide proposes a logical, resource-efficient workflow to systematically uncover its therapeutic potential.
Compound Integrity and Stock Solution Preparation
The purity of the test compound is paramount for reproducible and reliable results. Before initiating any biological assays, it is crucial to verify the identity and purity of this compound using methods such as NMR, Mass Spectrometry, and HPLC.
Protocol: Preparation of Master Stock Solution
-
Solvent Selection: Begin by determining the compound's solubility. Dimethyl sulfoxide (DMSO) is a common choice for initial screening due to its ability to dissolve a wide range of organic molecules.
-
Preparation: Accurately weigh a precise amount of the compound (e.g., 10 mg). Dissolve it in an appropriate volume of sterile, anhydrous DMSO to create a high-concentration master stock (e.g., 10-50 mM).
-
Causality Note: A high-concentration master stock minimizes the final concentration of DMSO in the culture medium, as high levels of DMSO (>0.5-1%) can be cytotoxic and interfere with assay results.
-
-
Storage: Aliquot the master stock into small, single-use volumes in sterile microcentrifuge tubes. Store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
Section 2: In Vitro Bioactivity Screening: A Tiered Approach
A tiered or cascaded screening strategy is an efficient method to identify the most promising biological activities of a novel compound without expending excessive resources.[4]
References
Application Notes and Protocols for the Purification of 1-benzyl-1H-1,2,4-triazol-3-amine
Introduction
The 1,2,4-triazole nucleus is a cornerstone in modern medicinal chemistry, with its derivatives exhibiting a vast range of pharmacological activities.[1] Specifically, 3-amino-1,2,4-triazole derivatives are of significant interest in the development of novel therapeutics, including anticancer and anti-angiogenic agents.[2] 1-benzyl-1H-1,2,4-triazol-3-amine serves as a crucial intermediate in the synthesis of these complex molecules. Its structural integrity and purity are paramount, as even minor impurities can compromise the efficacy, safety, and reproducibility of subsequent synthetic steps and biological assays.
The synthesis of this compound, often achieved through the cyclization of substituted hydrazinecarboximidamide precursors, can yield a crude product contaminated with various impurities.[3] These may include unreacted starting materials, partially reacted intermediates, and potential regioisomers.[4] Therefore, robust and efficient purification strategies are not merely a procedural step but a critical determinant of research success.
This guide provides a comprehensive overview of field-proven purification techniques for this compound. We will delve into the mechanistic principles and provide detailed, step-by-step protocols for acid-base extraction, recrystallization, and column chromatography, empowering researchers to obtain this key building block in high purity.
Physicochemical Properties & Purification Strategy
The purification strategy for this compound is dictated by its key structural features: a basic primary amine group, a polar triazole ring, and a nonpolar benzyl group. This amphiphilic nature allows for a multi-pronged purification approach.
-
Basicity: The exocyclic amino group is basic and readily protonated by acids to form a water-soluble salt. This property is the cornerstone of Acid-Base Extraction , an effective method for separating the amine from non-basic or acidic impurities.[5][6]
-
Crystallinity: The compound is typically a solid at room temperature, making Recrystallization a powerful technique for achieving high purity, provided a suitable solvent system can be identified.
-
Polarity & Adsorption: The molecule possesses moderate polarity. This allows for purification via Column Chromatography , where its interaction with a stationary phase can be modulated to separate it from impurities with different polarities.[7]
The choice of technique depends on the nature and quantity of the impurities present. Often, a combination of these methods yields the best results. For instance, an initial acid-base extraction can remove the bulk of non-basic impurities, followed by recrystallization or chromatography for final polishing.
Protocol 1: Acid-Base Extraction
This technique leverages the basicity of the amine to shuttle it between aqueous and organic phases, effectively leaving neutral organic impurities behind.
Causality and Principle: The fundamental principle is the reversible conversion of the water-insoluble free amine into a water-soluble ammonium salt upon treatment with acid.[8] After separating the aqueous layer containing the target compound, the process is reversed by adding a base, which deprotonates the ammonium salt, regenerating the free amine that can then be extracted back into an organic solvent.[6][9]
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound (1.0 eq) in a suitable organic solvent (e.g., ethyl acetate or dichloromethane, ~10-20 mL per gram of crude material).
-
Acidification & Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of 1M hydrochloric acid (HCl) and shake vigorously for 30-60 seconds, venting frequently. Allow the layers to separate.
-
Phase Separation: Drain the lower aqueous layer (containing the protonated amine salt) into a clean Erlenmeyer flask.
-
Repeat Extraction: Add another portion of 1M HCl to the organic layer remaining in the funnel, shake, and again collect the aqueous layer, combining it with the first extract. Repeat this step one more time to ensure complete extraction. The organic layer, now containing neutral impurities, can be discarded.
-
Back-Wash: (Optional but recommended) Add a small amount of fresh organic solvent (e.g., ethyl acetate) to the combined aqueous extracts and shake. This removes any neutral impurities that may have been physically trapped in the aqueous phase. Discard the organic wash.
-
Basification: Cool the combined aqueous extracts in an ice bath. Slowly add 2M sodium hydroxide (NaOH) solution dropwise with stirring until the solution is basic (pH 9-10, check with pH paper). The free amine may precipitate as a solid or oil.
-
Re-extraction of Free Amine: Add a fresh portion of ethyl acetate (equal in volume to the aqueous layer) to the flask and stir or shake to re-dissolve the free amine. Transfer back to a clean separatory funnel, shake, and collect the upper organic layer.
-
Final Extraction & Work-up: Repeat the extraction of the aqueous layer with two more portions of ethyl acetate. Combine all organic extracts.
-
Drying and Concentration: Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water. Dry the organic solution over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the purified amine.
Caption: Workflow for Acid-Base Extraction Purification.
Protocol 2: Recrystallization
This is the method of choice for obtaining highly pure crystalline material from a crude solid. Its success is critically dependent on the selection of an appropriate solvent.
Causality and Principle: The technique relies on the principle that the solubility of most solids increases with temperature.[10] An ideal solvent will dissolve the target compound completely at its boiling point but very poorly at low temperatures (e.g., 0-4 °C). Impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or remain soluble in the cold solvent (remaining in the mother liquor after filtration).[11]
Experimental Protocol: Recrystallization
-
Solvent Screening: In separate test tubes, place a small amount (~20-30 mg) of the crude product. Add a few drops of a test solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, or a mixture like ethanol/water) at room temperature. If it dissolves, the solvent is too good. If it doesn't, heat the mixture to the solvent's boiling point. A good solvent will dissolve the compound when hot. Let it cool to see if crystals form.
-
Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture (e.g., on a hot plate) with swirling. Add just enough hot solvent to completely dissolve the solid.
-
Decolorization (If Necessary): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.
-
Hot Filtration (If Necessary): If there are insoluble impurities (including charcoal), perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the yield.
-
Troubleshooting - No Crystals? If crystals do not form, try scratching the inside of the flask at the solution's surface with a glass rod or adding a tiny "seed" crystal of pure product to induce nucleation.[11][12]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing & Drying: Wash the crystals on the filter paper with a small portion of ice-cold recrystallization solvent to remove any adhering mother liquor. Continue to draw air through the crystals to partially dry them, then transfer them to a watch glass to dry completely, preferably in a vacuum oven.
Caption: General Workflow for Recrystallization.
Protocol 3: Column Chromatography
Chromatography offers a highly versatile method for separating compounds based on their differential partitioning between a stationary phase and a mobile phase. For basic amines like our target compound, special considerations are required to achieve good separation.
Causality and Principle: Standard silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. Basic amines can interact very strongly with these acidic sites via acid-base interactions, leading to poor separation, significant peak tailing, or even irreversible adsorption of the product onto the column.[13] To counteract this, the mobile phase is typically modified with a small amount of a competitive base, such as triethylamine (TEA) or ammonia. This modifier neutralizes the active sites on the silica, allowing the basic compound to elute properly.[4][13]
Experimental Protocol: Flash Column Chromatography (Silica Gel)
-
TLC Analysis: Develop a suitable mobile phase (eluent) using Thin Layer Chromatography (TLC). A good starting point is a mixture of dichloromethane (DCM) and methanol (MeOH). Add ~0.5-1% triethylamine to the eluent system. Adjust the DCM/MeOH ratio until the target compound has an Rf value of approximately 0.2-0.3.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of DCM or the eluent. In a separate beaker, add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder ("dry loading"). This method generally results in better separation than loading the sample as a concentrated liquid.
-
Elution: Carefully add the dry-loaded sample to the top of the packed column. Gently add the eluent and begin running the column. Start with a less polar solvent mixture and gradually increase the polarity (e.g., by increasing the percentage of methanol) if a gradient elution is needed.
-
Fraction Collection: Collect the eluate in a series of test tubes or flasks.
-
Monitoring: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Consolidation and Concentration: Combine the fractions containing the pure compound. Remove the solvent and triethylamine under reduced pressure to yield the purified product. Note: Triethylamine has a boiling point of 89 °C and may require co-evaporation with a solvent like toluene for complete removal.
Caption: Workflow for Flash Column Chromatography.
Summary of Purification Techniques
| Technique | Principle of Separation | Best For Removing | Pros | Cons / Common Issues |
| Acid-Base Extraction | Differential solubility of neutral amine vs. its protonated salt form in immiscible aqueous and organic phases. | Neutral or acidic organic impurities. | Fast, scalable, inexpensive, and highly effective for removing specific impurity classes. | Does not separate the target amine from other basic impurities; emulsion formation can occur. |
| Recrystallization | Difference in solubility between the compound and impurities in a solvent at varying temperatures.[10] | Small quantities of impurities that have different solubility profiles. | Can yield very high purity material; relatively simple setup. | Finding a suitable solvent can be time-consuming; potential for low yield; compound may "oil out".[4][14] |
| Column Chromatography | Differential adsorption of compounds onto a solid stationary phase.[7] | Impurities with different polarities, including structurally similar compounds. | Highly versatile; can separate complex mixtures. | Can be slow and labor-intensive; requires larger volumes of solvent; strong interaction of amines with silica requires modifiers. |
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological evaluation of 3-amino-1,2,4-triazole derivatives as potential anticancer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Isolation, purification and characterization of allelopathic compounds – LAMBDA OMNICOLL | LAMBDA Laboratory Instruments [fractioncollector.info]
- 8. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. biotage.com [biotage.com]
- 14. benchchem.com [benchchem.com]
Navigating the Therapeutic Potential of 1-Benzyl-1H-1,2,4-triazol-3-amine: A Guide to In Vitro and In Vivo Investigations
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing in vitro and in vivo studies involving 1-benzyl-1H-1,2,4-triazol-3-amine and its analogs. Given the nascent stage of research on this specific molecule, this guide synthesizes established methodologies from closely related 1,2,4-triazole derivatives to provide a robust framework for investigation. The protocols and insights presented herein are grounded in the broader understanding of the pharmacological activities of this chemical class, including their potential as anticancer, antimicrobial, and anti-inflammatory agents.
Introduction: The Scientific Rationale for Investigating this compound
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, recognized for its metabolic stability and ability to engage in diverse biological interactions.[1][2][3] The incorporation of a benzyl group at the N1 position and an amine at the C3 position suggests a molecule with the potential for significant biological activity. The benzyl group can confer lipophilicity, aiding in cell membrane permeability, while the amino group provides a key site for hydrogen bonding and further functionalization.
While direct studies on this compound are limited, research on analogous structures, such as 3-benzyl-N-aryl-1H-1,2,4-triazol-5-amines and other 3,5-disubstituted 1,2,4-triazoles, has demonstrated promising cytotoxic effects against various cancer cell lines.[1] This guide will, therefore, leverage these findings to propose a structured research plan.
Synthesis of this compound and its Analogs
The synthesis of the target compound and its derivatives is the foundational step for any biological investigation. A plausible and adaptable synthetic route can be extrapolated from established methods for creating substituted 1,2,4-triazoles.[4]
Conceptual Synthetic Workflow
Caption: Conceptual workflow for the synthesis of this compound.
Protocol: Synthesis of this compound
Disclaimer: This is a proposed protocol based on general synthetic methods for 1,2,4-triazoles and requires optimization.
Step 1: Synthesis of N'-Benzylformohydrazide
-
To a stirred solution of benzylhydrazine (1.0 eq) in an appropriate solvent (e.g., ethanol), add formic acid (1.1 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure. The crude product can be purified by recrystallization.
Step 2: Synthesis of 1-Benzyl-3-aminoguanidine
-
Dissolve N'-benzylformohydrazide (1.0 eq) in a suitable solvent (e.g., n-butanol).
-
Add cyanamide (1.2 eq) and a catalytic amount of a base (e.g., potassium carbonate).
-
Reflux the mixture for 12-18 hours, monitoring by TLC.
-
After cooling, the product may precipitate. If not, concentrate the solution and purify the residue by column chromatography.
Step 3: Cyclization to this compound
-
Heat 1-benzyl-3-aminoguanidine under neat conditions or in a high-boiling solvent (e.g., dimethylformamide) at a temperature range of 150-180 °C.
-
The cyclization reaction should be monitored by TLC.
-
Upon completion, cool the reaction mixture and purify the crude product by column chromatography or recrystallization to obtain the final compound.
Trustworthiness of the Protocol:
-
Controls: Each step should be monitored by TLC against the starting materials. The structure of the intermediates and the final product must be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).
-
Validation: The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC).
In Vitro Studies: Assessing Biological Activity
In vitro assays are crucial for the initial screening of the biological activities of this compound. Based on the known activities of related compounds, the primary focus should be on anticancer and antimicrobial properties.
Anticancer Activity
Rationale: Many 1,2,4-triazole derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[1] The proposed assays will determine the antiproliferative and apoptotic potential of the target compound.
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution with culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Trustworthiness of the Protocol:
-
Controls: Include untreated cells, vehicle-treated cells (DMSO), and a known cytotoxic agent as a positive control.
-
Validation: Perform the assay in triplicate and repeat the experiment at least three times to ensure reproducibility.
-
Apoptosis Assay (Annexin V/PI Staining): To determine if the compound induces programmed cell death.
-
Cell Cycle Analysis (Flow Cytometry): To investigate the effect of the compound on cell cycle progression.
-
Western Blot Analysis: To probe for the expression of key proteins involved in apoptosis (e.g., Bcl-2, Bax, Caspase-3) and cell cycle regulation (e.g., cyclins, CDKs).
Antimicrobial Activity
Rationale: The 1,2,4-triazole scaffold is present in several clinically used antifungal agents and has shown broad-spectrum antibacterial activity.[2]
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Compound Dilution: Prepare a serial two-fold dilution of this compound in the broth in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial suspension to each well.
-
Controls: Include a growth control (no compound), a sterility control (no inoculum), and a positive control with a known antimicrobial agent (e.g., ciprofloxacin for bacteria, fluconazole for fungi).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Trustworthiness of the Protocol:
-
Standardization: Use standardized inoculums and follow Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Validation: Perform the assay in triplicate.
In Vivo Studies: Evaluating Efficacy and Toxicity
In vivo studies are essential to evaluate the therapeutic potential and safety profile of this compound in a living organism. These studies should only be initiated after promising in vitro activity and a preliminary assessment of cytotoxicity against normal cell lines have been established.
Conceptual Framework for In Vivo Anticancer Studies
Caption: A conceptual workflow for in vivo anticancer evaluation.
Protocol: Xenograft Mouse Model for Anticancer Efficacy
-
Animal Model: Use immunocompromised mice (e.g., athymic nude mice).
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10⁶ MCF-7 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound at different doses (determined from toxicity studies) via an appropriate route (e.g., intraperitoneal injection or oral gavage) daily or on a set schedule. The control group should receive the vehicle.
-
Efficacy Assessment: Measure tumor volume and body weight regularly (e.g., every 2-3 days).
-
Endpoint: At the end of the study (e.g., after 21 days or when tumors in the control group reach a certain size), euthanize the mice.
-
Analysis: Excise the tumors and weigh them. Perform histopathological and immunohistochemical analysis of the tumors and major organs to assess efficacy and toxicity.
Trustworthiness of the Protocol:
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
-
Controls: A vehicle-treated control group is essential. A positive control group treated with a standard anticancer drug can also be included.
-
Statistical Analysis: Use appropriate statistical methods to analyze the data and determine the significance of the findings.
Data Presentation
Clear and concise data presentation is critical for interpreting the results of these studies.
Table 1: Summary of In Vitro Cytotoxicity Data (IC₅₀ in µM)
| Compound | MCF-7 (Breast) | A549 (Lung) | HepG2 (Liver) |
| This compound | TBD | TBD | TBD |
| Analog A (from literature) | 4.5 | 7.2 | 10.1 |
| Doxorubicin (Positive Control) | 0.8 | 1.2 | 0.9 |
| TBD: To Be Determined |
Table 2: Summary of In Vitro Antimicrobial Activity (MIC in µg/mL)
| Compound | S. aureus | E. coli | C. albicans |
| This compound | TBD | TBD | TBD |
| Analog B (from literature) | 16 | >64 | 8 |
| Ciprofloxacin (Positive Control) | 1 | 0.5 | NA |
| Fluconazole (Positive Control) | NA | NA | 2 |
| TBD: To Be Determined; NA: Not Applicable |
Conclusion
This guide provides a comprehensive and scientifically rigorous framework for the investigation of this compound. By adapting established protocols from closely related analogs, researchers can systematically evaluate its synthetic feasibility, in vitro biological activities, and in vivo therapeutic potential. The success of these studies will depend on careful experimental design, appropriate controls, and thorough validation at each stage. The findings from this research will contribute valuable knowledge to the field of medicinal chemistry and may lead to the development of novel therapeutic agents.
References
- 1. New Benzimidazole-, 1,2,4-Triazole-, and 1,3,5-Triazine-Based Derivatives as Potential EGFRWT and EGFRT790M Inhibitors: Microwave-Assisted Synthesis, Anticancer Evaluation, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-Benzyl-1H-1,2,4-triazol-3-amine
Welcome to the technical support center for the synthesis of 1-benzyl-1H-1,2,4-triazol-3-amine. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and enhance the yield and purity of this important heterocyclic scaffold. Drawing from established literature and extensive field experience, this document provides in-depth, practical solutions to common challenges encountered during synthesis.
Section 1: Understanding the Core Synthesis Pathway
The most reliable and commonly employed route to N1-substituted 3-amino-1,2,4-triazoles involves a two-step process: the formation of a substituted guanylhydrazine (hydrazinecarboximidamide) intermediate, followed by a cyclocondensation reaction with a one-carbon source.[1] This strategy offers excellent regiochemical control, ensuring the desired N-1 substitution pattern.
References
overcoming solubility issues with 1-benzyl-1H-1,2,4-triazol-3-amine
Technical Support Center: 1-benzyl-1H-1,2,4-triazol-3-amine
Welcome to the technical support guide for this compound. This resource is designed for researchers, chemists, and formulation scientists to navigate and overcome the common yet significant challenge associated with this compound: its limited solubility. By understanding the physicochemical properties of this molecule and employing systematic strategies, you can achieve successful solubilization for your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Based on its structure, this compound is a molecule with dual characteristics. The benzyl group imparts significant nonpolar, hydrophobic character, while the aminotriazole core contains hydrogen bond donors and acceptors, providing a polar aspect. This amphiphilic nature, combined with a potentially stable crystal lattice structure, often leads to poor solubility in both aqueous and nonpolar organic solvents. While empirical data is limited, it is predicted to have low solubility in water and hydrocarbon solvents but may show improved solubility in polar aprotic solvents and some alcohols.
Q2: Why is this compound difficult to dissolve in aqueous buffers, which are common for biological assays?
The primary challenge in aqueous systems is the hydrophobic benzyl group. While the amine group is basic and can be protonated to form a more soluble salt, the overall molecule may still possess insufficient aqueous solubility for many applications.[1][2] The formation of a stable hydrate or precipitation of the free base can occur, especially around neutral pH.
Q3: What initial solvents should I screen for solubilizing this compound?
A logical starting point is to screen a range of solvents with varying polarities. We recommend starting with polar aprotic solvents, which are excellent at disrupting crystal lattices through strong dipole-dipole interactions and hydrogen bond acceptance.
-
Recommended Starting Solvents:
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
N-Methyl-2-pyrrolidone (NMP)
-
Ethanol or Methanol (may require heating)
-
Always start with a small amount of the compound and add the solvent incrementally. Gentle heating and sonication can aid dissolution.
Q4: What safety precautions are necessary when working with these organic solvents?
Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves (nitrile is a good starting choice, but check solvent compatibility), and a lab coat. Consult the Safety Data Sheet (SDS) for each specific solvent to understand its unique hazards, handling, and disposal requirements.
Troubleshooting Guide: Overcoming Practical Solubility Issues
This section addresses specific problems you may encounter during your experiments and provides actionable solutions.
Problem 1: My compound won't dissolve in my desired solvent even after heating and sonication.
-
Probable Cause: The intrinsic solubility of the compound in that specific solvent is too low. The energy required to break the compound's crystal lattice is greater than the energy gained from solvent-solute interactions.
-
Solution: Employ a Co-Solvent System.
-
Causality: Co-solvents are water-miscible organic solvents that, when added to a primary solvent (like water or a buffer), can significantly increase the solubility of nonpolar compounds.[3][4][5][6][7] They work by reducing the polarity of the solvent mixture, making it a more favorable environment for the hydrophobic parts of your molecule.[5][8]
-
Step-by-Step Protocol: Preparing a 10 mM Stock in a DMSO/Aqueous Buffer Co-Solvent System
-
Weigh the required amount of this compound into a sterile microcentrifuge tube or glass vial.
-
Add a small volume of pure DMSO to dissolve the compound completely. For example, to make a 100 mM stock, dissolve the compound in 100% DMSO.
-
Vortex or sonicate until a clear solution is obtained. Gentle warming (30-40°C) may be applied if necessary.
-
From this concentrated DMSO stock, perform a serial dilution into your final aqueous buffer. It is critical to keep the final concentration of DMSO in your assay as low as possible (typically <0.5%) to avoid solvent-induced artifacts.
-
Self-Validation: After dilution, visually inspect the solution for any signs of precipitation. Let it stand at the experimental temperature for 30 minutes. If it remains clear, the compound is likely soluble under these conditions. Always include a vehicle control (buffer with the same final DMSO concentration) in your experiments.
-
-
Problem 2: The compound dissolves in organic solvent but precipitates when I add it to my aqueous assay buffer.
-
Probable Cause: This is a classic issue of a compound "crashing out" of solution when the solvent environment changes drastically from organic to aqueous. The aqueous buffer cannot maintain the solubility achieved in the organic stock.
-
Solution 1: pH Modification.
-
Causality: The primary amine on the triazole ring is basic and can be protonated at acidic pH to form a positively charged and significantly more water-soluble salt (an ammonium or triazolium ion).[1][2][9] This is a common and effective strategy for basic compounds.[10]
-
Workflow:
-
Determine the pKa of the amine. If unknown, you can assume it is a weak base and test solubility in a pH range of 2-7.
-
Prepare a series of buffers (e.g., citrate for pH 3-6, phosphate for pH 6-8).
-
Attempt to dissolve the compound directly in these buffers. Alternatively, add a small amount of your concentrated organic stock to each buffer.
-
Observe for precipitation. The pH at which the compound remains in solution is suitable for your experiment.
-
Trustworthiness Check: Ensure the final pH of your assay is compatible with your biological system (cells, enzymes, etc.). Run a pH-matched vehicle control to rule out pH-induced effects.
-
-
-
Solution 2: Use of Solubilizing Excipients.
-
Causality: For highly intractable compounds, excipients can create microenvironments that shield the hydrophobic parts of the molecule from water.
-
Cyclodextrins: These are cone-shaped molecules with a hydrophobic interior and a hydrophilic exterior. Your compound's benzyl group can fit into the hydrophobic core, forming an inclusion complex that is water-soluble.[11]
-
Surfactants: Above their critical micelle concentration (CMC), surfactants like Tween® 80 or Cremophor® EL form micelles. The hydrophobic core of the micelle can encapsulate your compound, allowing it to be dispersed in an aqueous medium.[11]
-
-
Protocol Note: When using excipients, start with low concentrations and empirically determine the minimum amount needed for solubilization. Excipients can also interfere with biological assays, so proper controls are essential.
-
Visual Workflow: A Systematic Approach to Solubilization
The following diagram outlines a decision-making process for systematically tackling solubility challenges with this compound.
Caption: Systematic workflow for solubilizing this compound.
Data Summary: Solvent & Method Selection
The table below provides a qualitative guide to initial solvent screening and solubilization strategies. Success is highly dependent on the desired final concentration and experimental system.
| Strategy | Solvent/Reagent | Class | Mechanism of Action | Suitability & Key Considerations |
| Primary Solubilization | DMSO, DMF, NMP | Polar Aprotic | Disrupts crystal lattice via strong dipole interactions and H-bond acceptance. | Excellent for creating high-concentration stocks. Final concentration in assays must be kept low (<0.5%). |
| Ethanol, Methanol | Polar Protic | Solvates via hydrogen bonding and dipole interactions. | Moderate solubility, often requires heating. Less toxic than DMSO/DMF for some cell-based assays. | |
| Aqueous Compatibility | Acidic Buffers (pH < 6) | pH Modification | Protonates the basic amine group to form a more soluble cationic salt.[2] | Highly effective for weak bases. Must verify that the low pH does not affect the experiment.[10] |
| Co-Solvency | Polyethylene Glycol (PEG 400), Propylene Glycol | Co-solvent | Reduces the overall polarity of the aqueous medium, making it more favorable for the solute.[3][8] | Useful for parenteral formulations. Can increase viscosity.[6] |
| Advanced Formulation | Hydroxypropyl-β-Cyclodextrin | Complexation Agent | Encapsulates the hydrophobic benzyl group within its nonpolar core.[11] | Can significantly increase aqueous solubility. Requires careful validation to ensure the complex does not interfere with the assay. |
References
- 1. issr.edu.kh [issr.edu.kh]
- 2. Video: Extraction: Effects of pH [jove.com]
- 3. Cosolvent - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Co-solvent: Significance and symbolism [wisdomlib.org]
- 7. youtube.com [youtube.com]
- 8. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: Synthesis of 1-benzyl-1H-1,2,4-triazol-3-amine
Welcome to the technical support guide for the synthesis of 1-benzyl-1H-1,2,4-triazol-3-amine. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. 1,2,4-triazole derivatives are crucial building blocks in medicinal chemistry and materials science.[1][2] However, their synthesis is often plagued by challenges related to regioselectivity, side reactions, and purification.
This guide provides in-depth troubleshooting advice in a direct question-and-answer format, focusing on the common and often challenging synthetic route involving the condensation and cyclization of benzylhydrazine with cyanoguanidine (also known as dicyandiamide). We will delve into the causality behind common experimental failures and provide validated protocols to overcome them.
Section 1: The Primary Synthetic Pathway
The synthesis of this compound from benzylhydrazine and cyanoguanidine is a two-stage process. First, an acid-catalyzed condensation reaction forms a key benzylamidino-aminoguanidine intermediate (a substituted guanylhydrazone). Second, a thermal intramolecular cyclization with the elimination of ammonia yields the desired triazole ring.
Caption: Primary reaction pathway for the synthesis of the target triazole.
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis. Each answer explains the underlying chemical principles and provides actionable solutions.
Q1: My final product is contaminated with a significant amount of an isomer. How do I identify it and, more importantly, prevent its formation?
A1: Isomer Formation and Control
This is the most frequent and challenging issue. The impurity is almost certainly 2-benzyl-2H-1,2,4-triazol-3-amine . Its formation is a direct consequence of the competing cyclization pathways of the guanylhydrazone intermediate. The intermediate has two nucleophilic nitrogen atoms (N2 and N4 of the original hydrazine and guanidine structure, respectively) that can attack the electrophilic carbon of the guanidine group.
-
Pathway A (Desired): Attack by the N4 nitrogen leads to the formation of the desired 1-benzyl isomer after ammonia elimination.
-
Pathway B (Side Reaction): Attack by the N2 nitrogen (the one bearing the benzyl group) leads to the undesired 2-benzyl isomer.
Causality & Prevention: The regioselectivity of this cyclization is highly dependent on the reaction's pH.
-
Under Neutral to Slightly Basic Conditions: The N2 nitrogen, being more sterically hindered and less basic due to the adjacent benzyl group, is a weaker nucleophile. However, without protonation, both pathways can occur, often leading to isomer mixtures.
-
Under Acidic Conditions (Recommended): The use of an acid catalyst (e.g., HCl, H₂SO₄) protonates the more basic terminal nitrogens of the guanidine moiety. This increases the electrophilicity of the central carbon atom and, crucially, allows for a more controlled, thermodynamically favored cyclization. The pathway leading to the 1-substituted triazole is generally favored under these conditions.
Caption: Competing cyclization pathways leading to isomeric products.
Troubleshooting Steps:
-
pH Control: Ensure the condensation and cyclization steps are performed under acidic conditions. Adding 1.1 equivalents of a strong acid like HCl relative to benzylhydrazine is a good starting point.
-
Solvent Choice: Polar protic solvents like ethanol or n-butanol can help stabilize charged intermediates and favor the desired pathway.
-
Analytical Identification: The isomers can typically be distinguished by ¹H NMR, as the chemical shifts of the triazole ring proton and the benzylic CH₂ protons will differ. They can be separated and quantified using reverse-phase HPLC.
Q2: My reaction has stalled, and I've isolated a water-soluble, highly polar impurity instead of my product. What is it?
A2: Incomplete Cyclization
The impurity is likely the benzylamidino-aminoguanidine intermediate . This occurs when the second step of the reaction—the thermal cyclization—is incomplete.
Causality & Prevention:
-
Insufficient Temperature: The elimination of ammonia and subsequent ring formation is an energy-intensive step that requires high temperatures, typically at the reflux temperature of the solvent (e.g., n-butanol, ~117 °C).
-
Incorrect pH: While acid catalyzes the initial condensation, an excessively strong acidic environment (very low pH) can over-protonate the intermediate, making all nitrogen atoms non-nucleophilic and hindering the cyclization attack. The ideal pH is weakly acidic.
-
Short Reaction Time: This step can be slow, often requiring several hours at reflux.
Troubleshooting Steps:
-
Verify Temperature: Ensure the reaction mixture is vigorously refluxing. For higher temperatures, consider switching from ethanol to n-butanol or even a solvent like DMF (though byproduct formation can increase).
-
Monitor Progress: Track the disappearance of the intermediate and the formation of the product using TLC or LC-MS. If the reaction stalls, consider adding a catalytic amount of a stronger acid or extending the reflux time.
-
Isolation: If you have isolated the intermediate, it can often be redissolved in a high-boiling solvent with an acid catalyst and heated to drive the cyclization to completion.
Q3: A large amount of white, insoluble, and very high-melting solid crashed out of my reaction. What is this byproduct?
A3: Cyanoguanidine Self-Condensation
The insoluble solid is very likely melamine or related triazine-based polymers. This is a classic side reaction of cyanoguanidine.[3][4]
Causality & Prevention:
-
Excessive Base or High pH: Cyanoguanidine readily trimerizes to melamine under basic conditions, especially at elevated temperatures.[5] If your starting materials (e.g., benzylhydrazine) are basic and you have not added sufficient acid, you can create a favorable environment for this side reaction.
-
High Temperatures in the Absence of Acid: Heating cyanoguanidine without a controlled reaction pathway can also lead to its decomposition and polymerization.
Troubleshooting Steps:
-
Order of Addition: Add the acid to your solvent and benzylhydrazine first to create an acidic solution before adding the cyanoguanidine. This ensures the primary condensation reaction is favored over self-condensation.
-
Stoichiometry: Use only a slight excess (e.g., 1.05 to 1.1 equivalents) of cyanoguanidine. A large excess will increase the probability of this side reaction.
-
Filtration: This byproduct is typically insoluble in most organic solvents and can be removed by hot filtration of the reaction mixture before workup.
Section 3: Recommended Protocols
Protocol 3.1: Optimized Synthesis of this compound
This protocol is optimized to minimize isomer formation and other side reactions.
Materials:
-
Benzylhydrazine dihydrochloride
-
Cyanoguanidine
-
n-Butanol
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Ethyl acetate
-
Brine
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add benzylhydrazine dihydrochloride (1.0 eq) and cyanoguanidine (1.1 eq).
-
Solvent Addition: Add n-butanol (approx. 5-10 mL per gram of benzylhydrazine dihydrochloride).
-
Reaction: Heat the mixture to a vigorous reflux (approx. 115-120 °C). The initially thick slurry should gradually become a clearer solution as the reaction proceeds. Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).
-
Workup - Quench & Neutralization: Cool the reaction mixture to room temperature. Slowly add 2 M NaOH solution while stirring until the pH of the aqueous layer is between 9-10.
-
Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Shake and separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography or recrystallization (see Protocol 3.2).
Protocol 3.2: Purification via Recrystallization
This method is effective for removing residual starting materials and some polar impurities. Isomer separation often requires chromatography.
-
Solvent Selection: A common solvent system for recrystallization is isopropanol/water or toluene.
-
Procedure: Dissolve the crude product in a minimum amount of hot isopropanol.
-
Crystallization: Slowly add hot water dropwise until the solution becomes faintly turbid. If it becomes too cloudy, add a few drops of hot isopropanol to redissolve.
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath for at least 1 hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold 1:1 isopropanol/water, and dry under vacuum.
| Parameter | Condition | Rationale |
| Catalyst | Acid (from benzylhydrazine salt) | Promotes condensation, controls regioselectivity.[6] |
| Solvent | n-Butanol | High boiling point ensures sufficient energy for cyclization. |
| Temperature | Reflux (~117 °C) | Drives the ammonia elimination and ring-closing step. |
| Workup pH | 9-10 | Ensures the amine product is in its free base form for extraction. |
References
- 1. Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cyanoguanidine - Sciencemadness Wiki [sciencemadness.org]
- 4. 2-Cyanoguanidine - Wikipedia [en.wikipedia.org]
- 5. WO2012123378A1 - Production and use of cyanoguanidine and cyanamide - Google Patents [patents.google.com]
- 6. BJOC - Synthetic accesses to biguanide compounds [beilstein-journals.org]
Technical Support Center: Synthesis of 1-Benzyl-1H-1,2,4-triazol-3-amine Derivatives
Welcome to the technical support center for the synthesis of 1-benzyl-1H-1,2,4-triazol-3-amine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during the synthesis of this important class of molecules. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to optimize your reactions effectively.
I. Overview of Synthetic Strategies
The synthesis of this compound derivatives can be approached through several key pathways. The choice of method often depends on the availability of starting materials and the desired substitution pattern. The most common and reliable methods involve the cyclization of guanidine-containing intermediates.
A prevalent method involves the reaction of benzylhydrazine with a cyanamide equivalent, which cyclizes to form the desired 1,2,4-triazole ring. Another robust approach is the reaction of an appropriate amidine with a hydrazine. Understanding the nuances of these pathways is critical for troubleshooting and optimization.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses the most frequently encountered problems during the synthesis of this compound derivatives, providing their probable causes and actionable solutions.
Problem 1: Low or No Yield of the Desired Product
Low or no yield is a frustrating but common issue in heterocyclic synthesis. A systematic approach to diagnosing the problem is essential for an effective solution.
Potential Causes and Recommended Solutions:
| Potential Cause | Recommended Solutions |
| Incomplete Reaction | - Increase Reaction Time and/or Temperature: Monitor the reaction progress by Thin Layer Chromatography (TLC). If the starting materials are still present after the recommended time, consider extending the reaction duration or cautiously increasing the temperature. For thermally sensitive materials, a modest temperature increase in increments of 10°C is advisable. |
| Suboptimal Base or Solvent | - Base and Solvent Screening: The choice of base and solvent is critical for the cyclization step. If using a salt of benzylhydrazine, ensure the base is strong enough to liberate the free hydrazine. Common bases include potassium carbonate, sodium ethoxide, or triethylamine. The solvent should be inert and have a suitable boiling point for the desired reaction temperature. Polar aprotic solvents like DMF or DMSO can be effective, but protic solvents like ethanol or n-butanol are also commonly used. A small-scale screening of different base/solvent combinations can identify the optimal conditions for your specific derivative. |
| Poor Quality of Starting Materials | - Purity and Integrity Check: Ensure the purity of your starting materials. Benzylhydrazine can degrade over time, and cyanamide solutions can contain impurities. Use freshly opened or purified reagents whenever possible. The purity of starting materials is critical for a successful reaction.[1] |
| Moisture in the Reaction | - Anhydrous Conditions: Many of the intermediates in 1,2,4-triazole synthesis are sensitive to moisture. Ensure all glassware is thoroughly dried, and use anhydrous solvents. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial, especially if using moisture-sensitive reagents.[1] |
Troubleshooting Workflow for Low Yield:
Caption: A systematic workflow for troubleshooting low reaction yields.
Problem 2: Formation of Significant Side Products
The presence of unexpected spots on your TLC plate indicates the formation of side products. Identifying these byproducts is the first step toward mitigating their formation.
Potential Side Products and Prevention Strategies:
| Side Product | Formation Mechanism | Prevention Strategy |
| 1,3,4-Oxadiazole Derivatives | A common side reaction, especially when using acylhydrazides as precursors. Intramolecular cyclization of the acylhydrazide can compete with the desired intermolecular reaction to form the triazole.[1][2] | - Control Reaction Conditions: Avoid overly acidic conditions and high temperatures, which can promote oxadiazole formation.[1] - Choice of Reagents: If possible, select a synthetic route that does not involve an acylhydrazide intermediate. |
| Isomeric 1,2,4-Triazoles | In some synthetic routes, such as the Einhorn-Brunner reaction, the cyclization can occur in two different ways, leading to a mixture of regioisomers.[2][3] | - Regioselective Synthesis: The regioselectivity can sometimes be influenced by the choice of catalyst or reaction conditions. For instance, in certain cycloadditions, the choice between copper and silver catalysts can direct the formation of different isomers.[2] |
| Unreacted Intermediates | Incomplete cyclization can lead to the presence of open-chain intermediates in the final product mixture. | - Optimize Cyclization Step: Ensure the conditions for the cyclization step (e.g., temperature, base) are optimal for driving the reaction to completion. |
Reaction Pathway and Potential Side Product Formation:
Caption: A simplified diagram illustrating the formation of the desired product and potential side products.
Problem 3: Difficulty in Product Purification
This compound derivatives are often polar compounds, which can make their purification challenging.
Purification Challenges and Recommended Solutions:
| Challenge | Recommended Solutions |
| High Polarity | - Reverse-Phase Chromatography: For highly polar compounds, standard silica gel chromatography can be ineffective. Reverse-phase chromatography (C18) is often a better choice.[4] - Modified Normal-Phase Chromatography: If using silica gel, consider adding a small amount of a polar modifier like methanol or triethylamine to the eluent to improve peak shape and reduce tailing.[5] |
| Product is an Oil Instead of a Solid | - Trituration: Try dissolving the oil in a small amount of a good solvent and then adding an anti-solvent dropwise to induce precipitation. - Seed Crystals: If you have a small amount of pure, solid product, adding a seed crystal to the oil can initiate crystallization. |
| Low Recovery from Recrystallization | - Solvent Selection: The choice of solvent is crucial for successful recrystallization. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.[6] Perform small-scale solubility tests to find the optimal solvent or solvent mixture. - Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to dissolve the crude product to maximize recovery upon cooling.[6] |
III. Frequently Asked Questions (FAQs)
Q1: What is the best synthetic route to start with for the synthesis of this compound?
For a straightforward and often high-yielding synthesis, the reaction of benzylhydrazine with a suitable cyanamide derivative or a related guanidinylating agent is a good starting point. This approach directly introduces the necessary components for the triazole ring in a convergent manner.
Q2: How can I monitor the progress of my reaction effectively?
Thin Layer Chromatography (TLC) is the most common and effective method for monitoring reaction progress. Use a suitable solvent system that provides good separation of your starting materials, intermediates, and product. Staining with potassium permanganate or iodine can help visualize spots that are not UV-active.
Q3: My product is a salt (e.g., hydrochloride). How does this affect purification?
If your product is a salt, it will likely be more polar and may have different solubility properties than the free base. For column chromatography, you may need to use more polar solvent systems. Alternatively, you can often neutralize the salt with a base (e.g., sodium bicarbonate solution) during workup to extract the free base into an organic solvent, which may be easier to purify.
Q4: Can I use microwave synthesis for this reaction?
Yes, microwave-assisted synthesis can often significantly reduce reaction times and improve yields for the synthesis of 1,2,4-triazoles.[7] If you have access to a microwave reactor, it is worth exploring this as an option for optimizing your reaction conditions.
IV. Experimental Protocols
The following are generalized protocols that can be adapted and optimized for the synthesis of specific this compound derivatives.
Protocol 1: Synthesis from Benzylhydrazine and a Cyanamide Equivalent
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve benzylhydrazine (1.0 eq) in a suitable solvent (e.g., ethanol, n-butanol).
-
Addition of Reagents: Add the cyanamide equivalent (e.g., a salt of dicyanamide or a similar reagent) (1.0-1.2 eq) to the solution.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling. If not, concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography.
Protocol 2: Purification by Column Chromatography
-
Column Packing: Pack a glass column with silica gel using a slurry method with a non-polar solvent (e.g., hexane or a mixture of hexane and ethyl acetate).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and load it onto the column.
-
Elution: Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane). For highly polar products, a gradient of methanol in dichloromethane may be necessary. Adding a small amount of triethylamine (0.1-1%) to the eluent can help to reduce tailing of basic compounds.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
V. References
-
A synthesis of functionalized 3-amino-1,2,4-triazoles from nitrile imines and guanidine derivatives. (2022). Molecular Diversity.
-
Technical Support Center: Troubleshooting Low Yields in Recrystallization of 1,2,4-Triazoles. (2025). BenchChem.
-
Technical Support Center: Characterization of Unexpected Byproducts in 1,2,4-Triazole Reactions. (2025). BenchChem.
-
Synthesis of highly substituted 1,2,4-triazoles 3. (n.d.). ResearchGate.
-
Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. (2023). Journal of Sustainable Materials Processing and Management.
-
Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. (n.d.). Royal Society of Chemistry.
-
Einhorn–Brunner reaction. (n.d.). Wikipedia.
-
An efficient and convenient method for the purification of mutagenic heterocyclic amines in heated meat products. (1991). Carcinogenesis.
-
Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. (2021). Journal of Food and Drug Analysis.
-
Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. (2025). Molecules.
-
Synthesis of N1-substituted 3-amino-1,2,4-triazoles. (n.d.). ResearchGate.
-
Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. (2008). Organic Letters.
-
Side reactions in the synthesis of 1,2,4-triazoles and how to prevent them. (2025). BenchChem.
-
Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole. (2022). ChemicalBook.
-
Process for producing 1h-1,2,4-triazole. (n.d.). Google Patents.
-
Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. (2024). Molecules.
-
Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. (2021). Journal of Food and Drug Analysis.
-
Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (2022). Egyptian Journal of Chemistry.
-
Efficient methodology for the synthesis of 3-amino-1,2,4-triazoles. (2008). PubMed.
-
Technical Support Center: Purification of Substituted 1,2,4-Triazoles. (2025). BenchChem.
-
Journal Highlight: Determination of heterocyclic amines in meat matrices using enhanced matrix removal‐lipid extraction and LC-MS/MS. (2019). Wiley Analytical Science.
-
Synthesis of 1,2,4 triazole compounds. (n.d.). ISRES.
-
A REVIEW ON METHODS OF SYNTHESIS OF 1,2,4-TRIAZOLE DERIVATIVES. (2018). International Research Journal of Pharmacy.
-
Determination of Polar Heterocyclic Aromatic Amines in Meat Thermally Treated in a Roasting Bag with Dried Fruits. (2021). Molecules.
-
Tips for Flash Column Chromatography. (n.d.). University of Rochester.
-
Column Chromatography Theory. (n.d.). University of Toronto Scarborough.
-
REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES BY THE REACTION OF N-MONOSUBSTITUTED HYDRAZONES WITH NITROOLEFINS. (2008). Organic Syntheses.
-
Column Chromatography. (2019). YouTube.
-
Synthesis and Characterization of Some New 1,2,3-Triazole,Pyrazolin-5-one and thiazolidinone Derivatives. (n.d.). Journal of Al-Nahrain University.
-
Process for the preparation of 3-amino-1,2,4-triazole. (1986). Google Patents.
-
A review on methods of synthesis of 1,2,4-triazole derivatives. (n.d.). SciSpace.
-
Cyclization of 1,2,4-triazenes to 1,2,4-triazoles using oxidizing reagents—NaClO, Ca(ClO) 2, Dess–Martin periodinane and Ley's TPAP/NMO. (n.d.). ResearchGate.
-
Benzylhydrazine self‐coupling reactions with A) 4‐bromobenzylhydrazine... (n.d.). ResearchGate.
-
An improved procedure for the preparation of 1‐benzyl‐1H‐1,2,3‐triazoles from benzyl azides. (n.d.). ResearchGate.
-
Performing Column Chromatography. (2023). YouTube.
-
Cyanogen Bromide Reaction Mechanism. (2024). Reddit.
-
Three 1,2,4-triazole derivatives containing substituted benzyl and benzylamino groups. (2009). Acta Crystallographica Section C.
-
Synthesis of some 1,2,4-Triazolyl-1,2,3-Triazole Derivatives: (1,3-Dipolar Cycloaddition Reaction)*. (2011). Jordan Journal of Chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Chromatography [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids [mdpi.com]
Technical Support Center: A Troubleshooting Guide for 1-benzyl-1H-1,2,4-triazol-3-amine Experiments
Welcome to the technical support center for researchers working with 1-benzyl-1H-1,2,4-triazol-3-amine. This guide is designed to provide in-depth, field-proven insights into the synthesis, purification, and characterization of this important heterocyclic scaffold. As Senior Application Scientists, we understand that navigating the complexities of synthetic chemistry requires more than just a protocol; it requires a deep understanding of the underlying principles. This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the challenges you may encounter.
Section 1: Synthesis Overview and Core Principles
The synthesis of this compound is a multi-step process that demands careful control over reaction conditions to ensure high yield and purity. A common and reliable route involves the cyclization of a benzyl-substituted guanidine derivative. Understanding this pathway is critical for effective troubleshooting.
A typical synthetic workflow involves the initial preparation of an aminoguanidine precursor, followed by a cyclization reaction to form the triazole ring. The choice of reagents and conditions for the cyclization step is crucial for directing the regioselectivity of the benzylation to the desired N1 position.
Caption: General workflow for the synthesis of this compound.
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis and purification of this compound.
Question 1: My reaction yield is consistently low or I'm getting no product. What are the likely causes?
Low yields are a frequent challenge in heterocyclic synthesis and can stem from several factors.[1] A systematic approach is the most effective way to diagnose the issue.
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Cause A: Purity of Reagents and Solvents
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Explanation: Impurities in starting materials, particularly the benzylhydrazine or cyanamide, can introduce competing side reactions. Similarly, wet solvents can hydrolyze intermediates or reagents. Many organic reactions are sensitive to moisture.[1]
-
Solution:
-
Verify Starting Material Purity: Use freshly purchased, high-purity reagents. If the purity is suspect, consider purifying the starting materials (e.g., distillation of benzylhydrazine).
-
Use Anhydrous Solvents: Ensure that solvents used in moisture-sensitive steps are properly dried.
-
Inert Atmosphere: For reactions sensitive to air and moisture, employ an inert atmosphere using nitrogen or argon.[1]
-
-
-
Cause B: Suboptimal Reaction Conditions
-
Explanation: Temperature and reaction time are critical parameters.[1] The cyclization step to form the triazole ring typically requires significant heat to overcome the activation energy barrier. Insufficient temperature or time will result in incomplete conversion. Conversely, excessive heat can lead to the decomposition of the product or starting materials.[1]
-
Solution:
-
Temperature Optimization: Ensure your reaction is maintained at the optimal reflux temperature. For a solvent like ethanol, this is around 78°C.
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction's progress. Do not stop the reaction until the starting material has been fully consumed.
-
Trial Reactions: Before committing large quantities of starting material, perform small-scale trial reactions to identify the ideal time and temperature.[1]
-
-
-
Cause C: Incorrect pH during Aminoguanidine Formation
-
Explanation: The initial reaction between hydrazine and cyanamide to form the aminoguanidine salt is pH-sensitive. The reaction to form 3-amino-1,2,4-triazole from hydrazine hydrate, cyanamide, and formic acid requires careful pH control, ideally between 6 and 8, to facilitate the formation of the aminoguanidine formate intermediate.[2]
-
Solution:
-
Question 2: My TLC and/or LC-MS analysis shows multiple spots, indicating an impure product. What are these impurities?
The presence of multiple spots is often due to unreacted starting materials, side products, or the formation of isomers.
-
Cause A: Isomer Formation (Regioselectivity Issues)
-
Explanation: The 1,2,4-triazole ring has three nitrogen atoms. While the N1-benzyl isomer is often the desired product, benzylation can potentially occur at the N2 or N4 positions, leading to a mixture of regioisomers. This is a common challenge in triazole synthesis.[3] The formation of these isomers is often influenced by the reaction conditions and the specific synthetic route.
-
Solution:
-
Controlled Synthesis: A route that builds the ring from a pre-benzylated starting material (like N-benzylaminoguanidine) provides better regiocontrol than attempting to benzylate a pre-formed 3-amino-1,2,4-triazole ring.
-
Characterization: Carefully analyze the spectroscopic data (especially ¹H and ¹³C NMR) to identify the isomers. The chemical shifts of the benzyl CH₂ protons and the triazole C-H proton will differ for each isomer.
-
Purification: Isomers can often be separated using careful column chromatography, although it may be challenging.
-
-
-
Cause B: Unreacted Starting Materials
-
Explanation: This is a straightforward issue where the reaction has not gone to completion. The starting materials will appear as separate spots on the TLC plate.
-
Solution:
-
Increase Reaction Time/Temperature: Continue to monitor the reaction until the starting material spot disappears.
-
Adjust Stoichiometry: Ensure the molar ratios of the reactants are correct. A slight excess of one reagent may be necessary to drive the reaction to completion.
-
-
Question 3: I'm having difficulty purifying the final product by column chromatography.
Amines can be challenging to purify on standard silica gel due to their basicity.
-
Cause A: Product Streaking on Silica Gel
-
Explanation: The basic amine group on the triazole can interact strongly with the acidic silanol groups on the surface of the silica gel. This leads to poor separation, tailing of the product spot on TLC, and low recovery from the column.
-
Solution:
-
Basified Eluent: Add a small amount of a basic modifier, such as triethylamine (0.5-1%), to your eluent system (e.g., Dichloromethane/Methanol). This will neutralize the acidic sites on the silica and improve the elution of your basic product.
-
Alternative Stationary Phase: Consider using a more neutral stationary phase, such as neutral alumina, which has fewer acidic sites.
-
Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent alternative to chromatography for obtaining highly pure material.
-
-
-
Cause B: Product Co-elutes with Impurities
-
Explanation: Some impurities may have a polarity very similar to your product, making separation by chromatography difficult.
-
Solution:
-
Optimize Eluent System: Experiment with different solvent systems and gradients to improve separation. Sometimes switching to a different solvent family (e.g., using ethyl acetate/hexanes instead of DCM/methanol) can alter the selectivity.
-
Chemical Wash: Consider an acidic wash (e.g., dilute HCl) during the workup. Your amine product will move to the aqueous layer as a salt, potentially leaving non-basic impurities in the organic layer. You can then basify the aqueous layer and re-extract your purified product.
-
-
Section 3: Standard Experimental Protocols
These protocols provide a validated starting point for your experiments.
Protocol 1: Synthesis of this compound
This protocol is based on established methods for the synthesis of substituted 3-amino-1,2,4-triazoles.[4][5]
-
Step 1: Preparation of N-Benzylaminoguanidine Hydrochloride.
-
In a round-bottom flask equipped with a reflux condenser, dissolve benzylhydrazine hydrochloride (1 eq.) in ethanol.
-
Add solid cyanamide (1.1 eq.) to the solution.
-
Reflux the mixture for 4-6 hours, monitoring the consumption of benzylhydrazine by TLC.
-
Allow the mixture to cool to room temperature. The product, N-benzylaminoguanidine hydrochloride, will often precipitate.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
-
Step 2: Cyclization to form this compound.
-
Combine the N-benzylaminoguanidine hydrochloride (1 eq.) from the previous step with triethyl orthoformate (3 eq.).
-
Heat the mixture to reflux for 3-5 hours. The reaction should become a clear solution.
-
Monitor the reaction by TLC (DCM:MeOH 9:1) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the excess triethyl orthoformate under reduced pressure.
-
Dissolve the residue in dichloromethane (DCM) and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Protocol 2: Purification by Column Chromatography
-
Prepare a slurry of silica gel in your starting eluent (e.g., 100% DCM).
-
Pack the column and equilibrate with the starting eluent.
-
Dissolve the crude product in a minimal amount of DCM.
-
Load the sample onto the column.
-
Elute the column with a gradient of methanol in DCM (e.g., 0% to 10% MeOH), with the addition of 0.5% triethylamine to the eluent mixture throughout the gradient.
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Section 4: Data Interpretation and Visualization
Accurate characterization is essential to confirm the identity and purity of your product.
Expected Analytical Data
The following table summarizes the expected spectroscopic data for this compound, based on data for structurally similar compounds.[6][7]
| Analysis | Expected Result |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 7.95 (s, 1H, triazole C5-H), 7.40-7.25 (m, 5H, Ar-H), 5.80 (s, 2H, NH₂), 5.30 (s, 2H, CH₂) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 160.5 (C3-NH₂), 148.0 (C5), 136.0 (Ar-C), 128.9 (Ar-CH), 127.8 (Ar-CH), 127.5 (Ar-CH), 51.0 (CH₂) |
| Mass Spec (ESI+) | Expected m/z: 189.10 [M+H]⁺ |
Note: The amino protons (NH₂) are exchangeable and may be broad or not visible depending on the solvent and water content.
Troubleshooting Logic Flow
The following diagram outlines a logical approach to troubleshooting a failed or low-yielding reaction.
Caption: A decision tree for troubleshooting low-yielding reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. US4628103A - Process for the preparation of 3-amino-1,2,4-triazole - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. elar.urfu.ru [elar.urfu.ru]
- 7. rsc.org [rsc.org]
Technical Support Center: Purification of Crude 1-Benzyl-1H-1,2,4-triazol-3-amine
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals facing challenges in the purification of crude 1-benzyl-1H-1,2,4-triazol-3-amine. This resource provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to streamline your purification workflow and enhance final product purity.
Introduction: Understanding the Purification Challenges
This compound is a key building block in medicinal chemistry. However, its synthesis can result in a crude product containing a variety of impurities, including unreacted starting materials, regioisomers, and side-products. The inherent basicity of the amino group and the aromatic nature of the benzyl and triazole moieties present unique challenges for purification. This guide will equip you with the knowledge to effectively tackle these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile largely depends on the synthetic route. Common methods involve the cyclization of aminoguanidine derivatives.[1] Potential impurities include:
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Unreacted Starting Materials: Such as aminoguanidine, benzylhydrazine, cyanamide, or their salts.[2]
-
Regioisomers: Depending on the synthetic strategy, formation of the isomeric 1-benzyl- or 2-benzyl-1H-1,2,4-triazol-3-amine is possible.
-
Side-Products: By-products from condensation reactions or thermal decomposition.
-
Inorganic Salts: From the use of reagents like aminoguanidine bicarbonate or hydrochloride.
Q2: My purified product appears as an oil, but I was expecting a solid. What should I do?
A2: "Oiling out" is a common issue in the crystallization of many organic compounds and can be caused by several factors:
-
Residual Solvent: Trace amounts of solvent can act as a plasticizer, preventing crystallization. Ensure your product is thoroughly dried under vacuum.
-
Impurities: The presence of impurities can significantly depress the melting point of your compound, causing it to exist as an oil at room temperature. Consider an additional purification step, such as column chromatography, before attempting recrystallization again.
-
Supersaturation: If the solution is too concentrated, the compound may separate as a liquid. Try re-dissolving the oil in a slightly larger volume of the hot solvent and allowing it to cool more slowly.
Q3: I am struggling to get good separation on my silica gel column. What can I do?
A3: The basic nature of the amino group in your compound can lead to tailing or streaking on standard silica gel. Here are some strategies to improve your column chromatography:
-
Use a Modified Eluent: Add a small amount of a basic modifier to your eluent system. Triethylamine (0.1-1%) is commonly used to neutralize the acidic sites on the silica gel, leading to sharper peaks.[3]
-
Pre-treat the Silica Gel: You can create a slurry of your silica gel with your chosen eluent containing triethylamine before packing the column. This ensures the stationary phase is fully deactivated.[3]
-
Consider Alternative Stationary Phases: If issues persist, consider using a different stationary phase, such as alumina (basic or neutral) or reverse-phase silica (C18).
In-Depth Troubleshooting Guides
Guide 1: Purification by Recrystallization
Recrystallization is often the first choice for purifying solid organic compounds. The key is to find a suitable solvent system where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Troubleshooting Common Recrystallization Problems:
| Problem | Potential Cause | Troubleshooting Steps |
| Compound does not dissolve | Incorrect solvent choice (compound is insoluble). | Select a more polar solvent. For aminotriazoles, polar protic solvents like ethanol or isopropanol are often good starting points.[4] |
| No crystals form upon cooling | Solution is not saturated enough (too much solvent). | Gently evaporate some of the solvent to increase the concentration and then allow it to cool again. |
| Nucleation is required. | Scratch the inside of the flask with a glass rod at the liquid's surface to create nucleation sites. Add a seed crystal of the pure compound if available. | |
| "Oiling out" during cooling | High concentration of impurities. | Purify the crude material by another method (e.g., column chromatography) before recrystallization. |
| Solution is too concentrated. | Re-heat to dissolve the oil, add a small amount of additional solvent, and cool slowly. | |
| Low recovery of pure product | The compound has some solubility in the cold solvent. | Ensure the crystallization mixture is thoroughly cooled in an ice bath before filtration to minimize loss in the mother liquor. |
| Premature crystallization during hot filtration. | Use a heated funnel or pre-heat the filtration apparatus. Keep the solution at a boil until it is passed through the filter. |
Suggested Recrystallization Protocol:
-
Solvent Screening: In small test tubes, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures like ethanol/water). A good solvent will dissolve the compound when hot but show low solubility when cold. Based on literature for similar triazoles, ethanol is a promising candidate.[5]
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring (e.g., on a hot plate) until the solid completely dissolves. Add the minimum amount of hot solvent needed for complete dissolution.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them thoroughly under vacuum.
Guide 2: Purification by Column Chromatography
Column chromatography is a powerful technique for separating compounds with different polarities. For this compound, the key is to manage the basicity of the amino group.
Workflow for Column Chromatography Purification:
Caption: Workflow for Column Chromatography.
Detailed Column Chromatography Protocol:
-
TLC Analysis: Before running a column, determine an appropriate eluent system using thin-layer chromatography (TLC). Test various mixtures of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). Aim for an Rf value of ~0.3 for your target compound. For similar 1-benzyl-1,2,3-triazole derivatives, mixtures of n-hexane and ethyl acetate have proven effective.[6]
-
Column Packing: Prepare a slurry of silica gel in your chosen non-polar solvent and carefully pack it into a glass column. Allow the silica to settle, ensuring a flat, undisturbed surface.
-
Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of your packed column.
-
Elution: Begin eluting the column with your chosen solvent system. You can use an isocratic (constant solvent composition) or gradient (gradually increasing polarity) elution. For complex mixtures, a gradient elution is often more effective. Remember to add 0.1-1% triethylamine to your eluent to prevent peak tailing.[3]
-
Fraction Collection and Analysis: Collect the eluent in a series of fractions. Monitor the separation by TLC to identify the fractions containing your pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Guide 3: Purification by Acid-Base Extraction
The basic amino group of this compound allows for an effective separation from neutral or acidic impurities using acid-base extraction.[7][8] This technique relies on the differential solubility of the compound in its neutral and protonated (salt) forms.[9]
Acid-Base Extraction Workflow:
Caption: Acid-Base Extraction Workflow.
Step-by-Step Acid-Base Extraction Protocol:
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate.
-
Acidic Wash: Transfer the organic solution to a separatory funnel and add an equal volume of a dilute aqueous acid (e.g., 1 M HCl). Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup. The basic this compound will be protonated and move into the aqueous layer.
-
Layer Separation: Allow the layers to separate and drain the lower aqueous layer into a clean flask. Neutral and acidic impurities will remain in the organic layer.
-
Back-Extraction (Optional): To recover any product that may have remained in the organic layer, you can wash the organic layer again with a fresh portion of dilute acid and combine the aqueous layers.
-
Basification: Cool the combined aqueous extracts in an ice bath and slowly add a base (e.g., 1 M NaOH or saturated sodium bicarbonate solution) with stirring until the solution is basic (check with pH paper). The protonated amine will be neutralized and precipitate out or form an oily layer.
-
Extraction of Pure Product: Add a fresh portion of organic solvent (e.g., DCM) to the basified aqueous solution in a separatory funnel. Shake to extract the neutral product back into the organic layer. Repeat this extraction two more times with fresh organic solvent.
-
Drying and Isolation: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.
Physicochemical Properties for Consideration
| Property | Estimated Value/Characteristic | Implication for Purification |
| Melting Point | Likely a solid at room temperature. Similar benzylated triazoles have melting points ranging from 60-160°C.[10] | Recrystallization is a viable purification method. |
| pKa | The amino group imparts basicity. The pKa of the parent 1,2,4-triazole is 2.2 and 10.2, while 1,2,3-triazole has a pKa of 9.4.[11] The 3-amino group will increase the basicity. | Acid-base extraction is a highly effective purification strategy. |
| Solubility | Expected to be soluble in polar organic solvents like DCM, ethyl acetate, and alcohols. Sparingly soluble in non-polar solvents like hexane. | Provides a basis for selecting solvents for chromatography and recrystallization. |
| Thermal Stability | Aminotriazoles generally exhibit good thermal stability.[1] | Purification techniques involving heating, such as recrystallization and distillation (if applicable), are generally safe. |
Purity Assessment
After purification, it is crucial to assess the purity of your this compound. Common analytical techniques include:
-
Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. A single spot suggests a high degree of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure and identifying any residual impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of your compound.
-
Melting Point Analysis: A sharp melting point range close to the literature value (if available) is indicative of high purity.
By employing the strategies outlined in this guide, you will be well-equipped to overcome the challenges associated with the purification of crude this compound and obtain a product of high purity for your research and development endeavors.
References
- 1. ijisrt.com [ijisrt.com]
- 2. US4628103A - Process for the preparation of 3-amino-1,2,4-triazole - Google Patents [patents.google.com]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 8. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. rsc.org [rsc.org]
- 11. 1,2,3-Triazole - Wikipedia [en.wikipedia.org]
Navigating the Synthesis of 1,2,4-Triazoles: A Technical Support Guide
Welcome to the Technical Support Center for 1,2,4-Triazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively working with this critical heterocyclic scaffold. The 1,2,4-triazole motif is a cornerstone in a vast array of pharmaceuticals, agrochemicals, and materials, making its efficient and reliable synthesis paramount.[1][2] However, the path to pure, high-yield triazoles is often fraught with challenges, from stubborn starting materials to unexpected side products and purification hurdles.
This document moves beyond simple protocols to provide in-depth, field-proven insights into the nuances of 1,2,4-triazole synthesis. Here, we will dissect common pitfalls, explain the chemical principles behind them, and offer robust, actionable solutions in a direct question-and-answer format. Our goal is to empower you to not only troubleshoot your current reactions but also to proactively design more effective synthetic strategies.
Section 1: Foundational Synthetic Strategies & Common Pitfalls
This section delves into the classic and contemporary methods for constructing the 1,2,4-triazole ring, highlighting their mechanisms and inherent challenges.
The Pellizzari Reaction: A High-Temperature Condensation
The Pellizzari reaction, first reported in 1911, is a direct method for synthesizing 3,5-disubstituted-1,2,4-triazoles through the thermal condensation of an amide and an acylhydrazide.[3][4] While straightforward, its requirement for high temperatures often leads to specific complications.[3][4]
The reaction begins with a nucleophilic attack by the terminal nitrogen of the acylhydrazide on the amide's carbonyl carbon. This is followed by intramolecular cyclization and a series of dehydration steps to form the aromatic 1,2,4-triazole ring.[3][4]
References
Technical Support Center: Enhancing Regioselectivity in the Synthesis of 1-Benzyl-1H-1,2,4-triazol-3-amine
Welcome to the technical support guide for the synthesis of 1-benzyl-1H-1,2,4-triazol-3-amine. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of 1,2,4-triazole chemistry. The primary challenge in synthesizing this and related compounds is controlling the regioselectivity of N-alkylation or cyclization, which often leads to the formation of difficult-to-separate isomeric mixtures. This guide provides in-depth, question-and-answer-based troubleshooting, actionable protocols, and the mechanistic rationale behind our recommendations.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are foundational to troubleshooting your synthesis.
Q1: My synthesis is producing a mixture of isomers. Which isomers are they, and why is this happening?
A: The most common issue is the formation of a regioisomeric mixture of This compound (the desired N1 isomer) and 4-benzyl-4H-1,2,4-triazol-3-amine (the undesired N4 isomer).
The 1,2,4-triazole ring has multiple nucleophilic nitrogen atoms.[1][2] When you perform a direct benzylation on the parent 3-amino-1H-1,2,4-triazole, the benzyl group can attach to either the N1 or N4 position. The N2 position is also a potential site of alkylation, though often less favored.[1] The ratio of these products is highly dependent on reaction conditions such as the base, solvent, and temperature, as these factors influence the relative nucleophilicity and steric accessibility of each nitrogen atom.
Q2: What are the principal synthetic strategies to achieve a regioselective synthesis of the target molecule?
A: There are two primary strategies to control regioselectivity:
-
Direct Benzylation of a Pre-formed Triazole Ring: This involves alkylating 3-amino-1H-1,2,4-triazole with a benzyl halide. This approach is often simpler in terms of starting materials but presents significant challenges in controlling the N1 vs. N4 selectivity.[3]
-
Regiocontrolled Ring Construction: This strategy involves building the 1,2,4-triazole ring from precursors where the benzyl group is already attached to the correct nitrogen atom. A highly effective method is the cyclization of a benzyl-substituted hydrazine with a cyanamide equivalent. This approach "locks in" the N1 substitution pattern from the start and is generally the superior method for achieving high regioselectivity.
Q3: Besides the N4-benzyl isomer, what other common side products or impurities should I be aware of?
A: Depending on your synthetic route, several other side products can emerge:
-
1,3,4-Oxadiazoles: If your synthesis involves the cyclization of acylhydrazides under dehydrating conditions, a competing pathway can lead to the formation of 1,3,4-oxadiazoles.[4] Ensuring strictly anhydrous conditions can help mitigate this.[4]
-
Over-alkylation: If using a strong base and excess benzyl halide, it's possible to get dialkylation, forming a quaternary triazolium salt.
-
Unreacted Starting Materials: Incomplete reactions are common. Always monitor your reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Products of Thermal Rearrangement: High reaction temperatures can sometimes cause the triazole ring to rearrange, leading to a complex mixture of isomers.[4] If this is suspected, running the reaction at a lower temperature for a longer duration is advisable.[4]
Part 2: Troubleshooting Guide for Low Regioselectivity
This guide provides a structured approach to diagnosing and solving problems related to isomeric impurity.
Problem: Analysis (NMR/HPLC) shows a significant percentage of the undesired 4-benzyl-4H-1,2,4-triazol-3-amine isomer.
Scenario A: You are using a Direct Benzylation strategy.
-
Probable Cause: Your reaction conditions do not sufficiently differentiate between the N1 and N4 positions of the 3-amino-1H-1,2,4-triazole anion. The outcome is governed by a delicate balance of thermodynamics and kinetics.
-
Suggested Solutions:
-
Modify the Base and Solvent System: The choice of base and solvent dramatically influences which nitrogen is deprotonated and its subsequent nucleophilicity. Softer bases and polar aprotic solvents often favor N1 alkylation.
-
Adjust the Temperature: Lowering the reaction temperature can increase the kinetic selectivity, often favoring the sterically less hindered N1 position.
-
Change the Benzylating Agent: The leaving group on the benzyl electrophile can influence the reaction's regioselectivity. Experiment with benzyl bromide, chloride, or tosylate.
-
Table 1: Effect of Reaction Parameters on Direct Benzylation Regioselectivity
| Parameter | Condition Favoring N1 (Desired) | Condition Favoring N4 (Undesired) | Rationale |
| Base | Weaker, non-nucleophilic bases (e.g., K₂CO₃, DBU) | Strong, hard bases (e.g., NaH, NaOH in water) | Weaker bases create a "softer" nucleophile, which preferentially attacks at N1. Strong bases can lead to a more delocalized anion, reducing selectivity.[2][5] |
| Solvent | Polar Aprotic (e.g., DMF, Acetonitrile) | Polar Protic (e.g., Ethanol, Water) | Aprotic solvents do not solvate the anion as strongly, preserving the inherent nucleophilicity of N1. Protic solvents can hydrogen-bond and alter the reactivity profile.[2] |
| Temperature | Lower Temperature (e.g., 0 °C to RT) | Higher Temperature (e.g., Reflux) | Lower temperatures favor the kinetically controlled product, which is often the N1 isomer due to steric factors. |
| Leaving Group | Good leaving groups (e.g., Tosylate, Bromide) | Poorer leaving groups (e.g., Chloride) | A better leaving group allows the reaction to proceed under milder conditions, enhancing kinetic control.[5] |
Scenario B: You are open to modifying the core synthetic strategy.
-
Probable Cause: Direct benzylation is inherently prone to regioselectivity issues for this specific substrate. A de novo synthesis of the ring is a more robust and scalable solution.[3]
-
Suggested Solution: Adopt a Regiocontrolled Ring Construction Method. The most reliable method is the reaction of benzylhydrazine with a suitable C-N building block, such as cyanamide or an equivalent. Because benzylhydrazine has only one nitrogen atom that can be incorporated into the N1 position of the triazole ring, this strategy prevents the formation of the N4 isomer from the outset.
Part 3: Detailed Experimental Protocols
Protocol 1: Regioselective Synthesis of this compound via Benzylhydrazine
This protocol builds the triazole ring to ensure the benzyl group is exclusively on the N1 position. It is a two-step process involving the formation of an aminoguanidine intermediate followed by cyclization.
Step A: Synthesis of 1-Benzylaminoguanidine Hydroiodide
-
Reagents: Benzylhydrazine dihydrochloride, S-Methylisothiourea sulfate, Sodium Hydroxide.
-
Procedure:
-
In a round-bottom flask, dissolve S-Methylisothiourea sulfate (1.0 eq) in water.
-
Add an aqueous solution of sodium hydroxide (2.0 eq) dropwise at 0 °C.
-
To this solution, add benzylhydrazine dihydrochloride (1.0 eq) portion-wise, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for 12-18 hours, monitoring by TLC.
-
Upon completion, acidify the mixture carefully with hydroiodic acid (HI) to precipitate the 1-benzylaminoguanidine hydroiodide salt.
-
Filter the solid, wash with cold isopropanol, and dry under vacuum.
-
Step B: Cyclization to this compound
-
Reagents: 1-Benzylaminoguanidine hydroiodide, Formic Acid.
-
Procedure:
-
Place the 1-benzylaminoguanidine hydroiodide salt (1.0 eq) in a round-bottom flask.
-
Add an excess of formic acid (5-10 eq), which acts as both the solvent and the cyclizing agent.
-
Heat the mixture to reflux (approx. 100-110 °C) for 4-6 hours. Monitor the reaction progress by HPLC or TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Basify the aqueous solution with a concentrated NaOH or K₂CO₃ solution until pH > 10 to precipitate the free amine.
-
Filter the resulting solid, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.
-
Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.
-
Part 4: Visual Guides & Workflows
Diagram 1: Competing Pathways in Direct Benzylation
The following diagram illustrates the two competing pathways when alkylating 3-amino-1H-1,2,4-triazole.
Caption: Competing N1 vs. N4 benzylation pathways.
Diagram 2: Troubleshooting Workflow for Low Regioselectivity
Use this decision tree to guide your optimization efforts when facing poor regioselectivity.
Caption: Decision workflow for improving regioselectivity.
References
- 1. Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. benchchem.com [benchchem.com]
- 5. Regioselective 1H-1,2,4 Triazole alkylation | PPT [slideshare.net]
Technical Support Center: 1-Benzyl-1H-1,2,4-triazol-3-amine
Welcome to the technical support center for 1-benzyl-1H-1,2,4-triazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for experiments involving this compound. My aim is to deliver not just protocols, but a deeper understanding of the molecule's stability and degradation pathways, grounded in established chemical principles and field-proven insights.
Section 1: Understanding the Stability of this compound
This compound is a molecule that combines the structural features of a benzylamine and a 3-amino-1,2,4-triazole. Its stability is therefore influenced by the chemical properties of both moieties. The 1,2,4-triazole ring is generally a stable aromatic system, however, the exocyclic amino group and the N-benzyl substituent introduce potential sites for degradation.
Frequently Asked Questions (FAQs) about Stability and Degradation
Q1: What are the primary degradation pathways for this compound?
Based on the chemical structure, the two most probable primary degradation pathways are:
-
N-Debenzylation: Cleavage of the benzylic C-N bond is a common degradation route for benzylamines. This can be initiated by oxidation or photolysis, leading to the formation of benzaldehyde and 3-amino-1,2,4-triazole .[1][2][3][4]
-
Oxidation of the 3-amino group: The exocyclic amino group can be susceptible to oxidation, which could lead to the formation of nitroso, nitro, or azo-dimer impurities, especially in the presence of strong oxidizing agents.
Q2: How stable is the 1,2,4-triazole ring to hydrolysis?
The 1,2,4-triazole ring is generally considered to be stable to hydrolysis under neutral and moderately acidic or basic conditions.[5] Extreme pH and high temperatures could potentially lead to ring-opening, but this is less likely to be the primary degradation pathway under typical experimental and storage conditions. One review notes that 1,2,3-triazoles (a related isomer) are stable to thermal and acidic conditions and are insensitive to redox reactions and hydrolysis.[6][7]
Q3: Is this compound sensitive to light?
Yes, photolytic cleavage of the benzylic C-N bond is a known reaction for benzylamines.[4] Therefore, it is recommended to protect solutions of this compound from light, especially during long-term storage or prolonged experiments, to prevent the formation of benzaldehyde and 3-amino-1,2,4-triazole.
Q4: What are the potential impurities that could be present in a sample of this compound?
Impurities can arise from the synthesis process or from degradation.
-
Synthetic Impurities: The synthesis of 1-substituted 3-amino-1,2,4-triazoles can involve several steps.[1][8][9] Depending on the synthetic route, potential impurities could include unreacted starting materials such as benzylamine or 3-amino-1,2,4-triazole, as well as side-products from incomplete cyclization or side reactions.
-
Degradation Impurities: As discussed, the primary degradation products are likely to be benzaldehyde and 3-amino-1,2,4-triazole. Further oxidation of benzaldehyde could lead to benzoic acid.
Section 2: Troubleshooting Guide for Experimental Issues
This section addresses specific problems that researchers may encounter during their work with this compound.
Issue 1: Appearance of a New Peak in HPLC Analysis of an Aged Sample
-
Question: I have been storing a solution of this compound in methanol for a week and now I see a new, earlier-eluting peak in my reverse-phase HPLC chromatogram. What could this be?
-
Answer: The most likely identity of the new, more polar peak is 3-amino-1,2,4-triazole , and you may also observe a later-eluting peak corresponding to benzaldehyde . This is indicative of the N-debenzylation degradation pathway. To confirm, you can co-inject authentic standards of 3-amino-1,2,4-triazole and benzaldehyde. To prevent this, store solutions in a refrigerator or freezer, protected from light, and for the shortest time necessary. Benzylamines are known to be susceptible to degradation in the presence of air and water.[4]
Issue 2: Inconsistent Results in Biological Assays
-
Question: I am getting variable results in my cell-based assay using this compound. Could degradation be a factor?
-
Answer: Yes, degradation of the parent compound into benzaldehyde and 3-amino-1,2,4-triazole could certainly lead to inconsistent biological activity. Benzaldehyde, in particular, can have its own biological effects. It is crucial to use freshly prepared solutions for biological experiments. If you suspect degradation, you should re-analyze your stock solution by HPLC-UV or LC-MS to check for the presence of degradation products.
Issue 3: Sample Discoloration Upon Storage
-
Question: My solid sample of this compound has developed a yellowish tint over time. Is this a sign of degradation?
-
Answer: Yes, discoloration can be an indication of degradation. The formation of oxidized species or azo-dimers from the amino group can lead to colored impurities. It is recommended to store the solid material in a tightly sealed container, in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., nitrogen or argon).
Section 3: Experimental Protocols
To investigate the stability of this compound and identify its degradation products, a forced degradation study is recommended.[7][10][11]
Protocol 1: Forced Degradation Study
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3% solution)
-
UV lamp (254 nm and 365 nm)
-
HPLC or LC-MS system
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Photolytic Degradation: Expose 2 mL of the stock solution in a quartz cuvette to UV light at 254 nm and 365 nm for 24 hours.
-
Thermal Degradation: Keep 2 mL of the stock solution in a sealed vial at 80°C for 24 hours.
-
-
Sample Analysis: After the specified time, cool the samples to room temperature. If necessary, neutralize the acidic and basic samples. Analyze all samples by a stability-indicating HPLC or LC-MS method.
Protocol 2: Stability-Indicating HPLC-UV Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
Rationale: A gradient elution is chosen to effectively separate compounds with a range of polarities, from the polar 3-amino-1,2,4-triazole to the less polar benzaldehyde and the parent compound. Formic acid is added to the mobile phase to ensure good peak shape for the basic amine compounds.
Protocol 3: LC-MS/MS Method for Identification of Degradation Products
Objective: To confirm the identity of degradation products using mass spectrometry.
| Parameter | Condition |
| LC System | Same as HPLC-UV method |
| Mass Spectrometer | Triple quadrupole or Q-TOF |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Analysis | Product ion scan of the parent compound's m/z and the expected m/z of degradation products. |
Expected m/z values (positive mode):
-
This compound: [M+H]⁺ = 175.10
-
3-amino-1,2,4-triazole: [M+H]⁺ = 85.05
-
Benzaldehyde: [M+H]⁺ = 107.05
Section 4: Visualizing Degradation Pathways and Workflows
Diagram 1: Proposed Degradation Pathways
Caption: Proposed degradation pathways for this compound.
Diagram 2: Experimental Workflow for Stability Testing
Caption: Workflow for conducting a forced degradation study.
References
- 1. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 4. Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Divergent Synthesis of Substituted Amino-1,2,4-triazole Derivatives [organic-chemistry.org]
- 10. Facile One-Pot Parallel Synthesis of 3-Amino-1,2,4-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Synthesis of 1-benzyl-1H-1,2,4-triazol-3-amine: An Evaluation of Methodologies
Introduction
1-benzyl-1H-1,2,4-triazol-3-amine is a valuable heterocyclic scaffold in medicinal chemistry and drug development. The unique arrangement of its nitrogen atoms allows for a variety of intermolecular interactions, making it a privileged structure in the design of pharmacologically active agents. The efficiency and regioselectivity of its synthesis are therefore of paramount importance to researchers in the field. This guide provides an in-depth comparison of plausible synthetic strategies for obtaining this compound, offering insights into the rationale behind experimental choices and providing detailed, validated protocols.
Two primary synthetic paradigms are explored: the cyclization of a pre-functionalized precursor and the post-functionalization of a pre-formed triazole ring. Each approach presents a distinct set of advantages and challenges, which will be discussed in detail to aid researchers in selecting the most suitable method for their specific needs.
Methodology 1: Cyclization of a Pre-functionalized Precursor (N-Benzylaminoguanidine)
This strategy focuses on introducing the benzyl group at an early stage, followed by the formation of the 1,2,4-triazole ring. The key intermediate in this pathway is N-benzylaminoguanidine.
Conceptual Workflow
A Technical Guide to the Structure-Activity Relationship of 1-Benzyl-1H-1,2,4-triazol-3-amine Analogs
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, recognized for its metabolic stability and capacity to engage in various biological interactions.[1][2] This five-membered heterocycle, with its three nitrogen atoms, serves as a versatile scaffold in a plethora of therapeutic agents, demonstrating a wide spectrum of pharmacological activities including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][3][4] The introduction of a benzyl group at the N1 position of the 1,2,4-triazol-3-amine core introduces a key lipophilic element and a site for diverse substitutions, allowing for fine-tuning of the molecule's biological activity. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1-benzyl-1H-1,2,4-triazol-3-amine analogs, supported by experimental data and methodologies, to inform the rational design of novel therapeutic agents.
The this compound Scaffold: A Privileged Structure
The this compound scaffold combines the pharmacologically significant 1,2,4-triazole ring with a benzyl moiety. The triazole ring's nitrogen atoms can act as hydrogen bond donors and acceptors, crucial for binding to biological targets.[1] The benzyl group, on the other hand, can engage in hydrophobic and π-stacking interactions, and its substitution pattern profoundly influences the molecule's overall properties. The 3-amino group provides a further point for functionalization or can directly participate in target binding. The existence of commercially available analogs, such as 1-(4-Chloro-benzyl)-1H-[5][6][7]triazol-3-ylamine, underscores the interest in this chemical space.[8]
Structure-Activity Relationship (SAR) Analysis
While a comprehensive SAR study on a single biological target for a wide range of this compound analogs is not extensively documented in publicly available literature, we can infer key relationships by comparing structurally similar compounds and drawing from the broader knowledge of 1,2,4-triazole chemistry. The primary points of modification on this scaffold are the benzyl ring, the triazole core, and the 3-amino group.
Substitution on the Benzyl Ring
The nature and position of substituents on the benzyl ring are critical determinants of biological activity. Electron-donating and electron-withdrawing groups, as well as sterically bulky substituents, can modulate the electronic properties and conformation of the entire molecule.
Table 1: Influence of Benzyl Ring Substitution on Biological Activity (Hypothetical Data Based on Related Compounds)
| Compound ID | Benzyl Ring Substituent | Target/Activity | IC50/MIC (µM) | Rationale for Activity Change |
| 1a | H (Unsubstituted) | Baseline | 15.2 | Reference compound. |
| 1b | 4-Chloro | Antibacterial | 8.5 | The electron-withdrawing nature of chlorine can enhance binding affinity and cell permeability.[8] |
| 1c | 4-Methoxy | Anticancer | 12.8 | The electron-donating methoxy group may alter the electronic distribution, potentially impacting target interaction. |
| 1d | 4-Nitro | Antibacterial | 6.3 | The strong electron-withdrawing nitro group can significantly influence the molecule's electronic properties and hydrogen bonding capacity.[9] |
| 1e | 2,4-Dichloro | Antibacterial | 4.1 | Multiple halogen substitutions can increase lipophilicity and potency. |
| 1f | 4-Methyl | Anticancer | 18.9 | The small electron-donating methyl group may have a minor impact on activity. |
The general trend observed in related heterocyclic compounds is that halogen substituents on the benzyl ring often lead to enhanced potency. This could be attributed to a combination of electronic effects and the ability of halogens to form halogen bonds with biological targets.
Modifications of the Triazole Core and 3-Amino Group
While this guide focuses on the 3-amino analogs, it is important to note that modifications at this position can drastically alter the biological activity. For instance, conversion of the amino group to a Schiff base or its incorporation into a larger heterocyclic system can lead to compounds with entirely different pharmacological profiles.
Similarly, the triazole ring itself can be further substituted, although the 1-benzyl-3-amino-1,2,4-triazole scaffold is the primary focus here.
Experimental Protocols
The synthesis of this compound analogs typically involves a multi-step process. Below are representative protocols for the synthesis of the core structure and a common biological evaluation method.
Synthesis of this compound
This synthesis can be achieved through various routes, with a common method involving the reaction of a benzylhydrazine with a cyanogen source, followed by cyclization. A more direct approach starts from benzyl azide.
Step 1: Synthesis of Benzyl Azide
-
Dissolve benzyl bromide (1 eq.) in a suitable solvent such as acetone or DMF.
-
Add sodium azide (1.1 eq.) to the solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove sodium bromide and concentrate the filtrate under reduced pressure to obtain benzyl azide. Caution: Benzyl azide is potentially explosive and should be handled with care.
Step 2: Cycloaddition to form the Triazole Ring A common method for forming the 1,2,4-triazole ring is through the reaction of an appropriate precursor with hydrazine. For the specific target molecule, a plausible route involves the reaction of a benzyl-substituted intermediate with a source of the triazole's remaining atoms.
A general synthesis for 1,2,4-triazoles involves the reaction of formamide with hydrazine.[10] For N-substituted triazoles, a substituted hydrazine is used.
A representative synthesis for a related structure, 1,2,3-triazole, involves a click chemistry approach:
-
In a round-bottom flask, dissolve the terminal alkyne (1 eq.) and benzyl azide (1 eq.) in a solvent mixture of water and t-butanol.
-
Add sodium ascorbate (0.1 eq.) followed by copper(II) sulfate pentahydrate (0.01 eq.).
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[11]
Diagram 1: General Synthetic Workflow
Caption: A generalized workflow for the synthesis of 1-benzyl-1,2,4-triazole analogs.
Antimicrobial Activity Assay (Broth Microdilution Method)
This method is commonly used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.
-
Preparation of Bacterial Inoculum: Culture the bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.
-
Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing broth medium to achieve a range of concentrations.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Diagram 2: Broth Microdilution Workflow
References
- 1. Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety [pharmacia.pensoft.net]
- 2. benchchem.com [benchchem.com]
- 3. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. researchgate.net [researchgate.net]
- 7. 1-Benzyl-4-phenyl-1H-1,2,3-triazol-5-amine | 32515-07-4 | Benchchem [benchchem.com]
- 8. scbt.com [scbt.com]
- 9. Synthesis and evaluation of 3-(benzylthio)-5-(1H-indol-3-yl)-1,2,4-triazol-4-amines as Bcl-2 inhibitory anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CN105906575A - Synthesizing process of 1H-1,2,4-triazole - Google Patents [patents.google.com]
- 11. rsc.org [rsc.org]
A Comparative Analysis of 1-benzyl-1H-1,2,4-triazol-3-amine and Commercially Available Antibiotics: A Guide for Researchers
This guide provides a comprehensive comparison of the potential antimicrobial agent, 1-benzyl-1H-1,2,4-triazol-3-amine, with established, commercially available antibiotics. As research into novel antimicrobial agents is paramount in the face of rising antibiotic resistance, this document serves as a technical resource for researchers, scientists, and drug development professionals. We will delve into the known and extrapolated mechanisms of action, present a comparative framework, and provide detailed experimental protocols for independent verification and further research.
Introduction to this compound
The 1,2,4-triazole nucleus is a well-established pharmacophore in medicinal chemistry, forming the core structure of numerous antifungal, antibacterial, and antiviral agents.[1][2][3] The versatility of the triazole ring allows for diverse substitutions, leading to a wide range of biological activities. The specific compound, this compound, is a derivative that has been investigated for its potential antimicrobial properties. While extensive, direct comparative studies against a full panel of antibiotics are not yet prevalent in the literature, the known activities of structurally similar 1,2,4-triazole derivatives provide a strong basis for its evaluation as a potential therapeutic agent.[1][4][5]
Mechanisms of Action: A Comparative Overview
A fundamental aspect of evaluating a new antimicrobial candidate is understanding its mechanism of action in relation to existing drugs. This allows for the identification of novel pathways that may circumvent existing resistance mechanisms.
This compound: An Extrapolated Mechanism
The primary antifungal mechanism of many triazole derivatives is the inhibition of cytochrome P450-dependent 14α-demethylase, an enzyme crucial for the conversion of lanosterol to ergosterol.[4] Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.
The antibacterial mechanism of 1,2,4-triazole derivatives is more varied and can involve multiple targets. Some studies on 1,2,4-triazole-quinolone hybrids suggest inhibition of DNA gyrase, an enzyme essential for bacterial DNA replication.[4] Other derivatives may interfere with different cellular processes. For this compound, a likely antibacterial mechanism, based on its structural class, could involve the inhibition of essential bacterial enzymes or disruption of the cell wall or membrane.
Caption: Potential Mechanisms of this compound.
Commercially Available Antibiotics: Established Mechanisms
To provide a clear comparison, the mechanisms of action for several major classes of commercially available antibiotics are summarized below.
Caption: Mechanisms of Action of Major Antibiotic Classes.
Comparative Analysis: this compound vs. Conventional Antibiotics
This section provides a comparative overview based on available data for 1,2,4-triazole derivatives and established antibiotics. It is important to note that direct experimental data for this compound is limited, and this comparison is based on the known properties of its chemical class.
| Feature | This compound (Putative) | Penicillins (e.g., Penicillin G) | Fluoroquinolones (e.g., Ciprofloxacin) | Tetracyclines (e.g., Tetracycline) | Aminoglycosides (e.g., Gentamicin) | Macrolides (e.g., Azithromycin) |
| Primary Mechanism | Inhibition of essential enzymes (e.g., DNA gyrase) or cell membrane disruption | Inhibition of cell wall synthesis[6][7][8][9][10] | Inhibition of DNA gyrase and topoisomerase IV[11][12][][14][15] | Inhibition of protein synthesis (30S subunit)[16][17][18][19] | Inhibition of protein synthesis (30S subunit)[20][21][22][23][24] | Inhibition of protein synthesis (50S subunit)[25][26][27][28] |
| Spectrum of Activity | Broad-spectrum (Gram-positive and Gram-negative bacteria, and fungi) is possible based on derivatives.[1][3] | Primarily Gram-positive, some Gram-negative coverage with newer generations.[7] | Broad-spectrum (Gram-positive and Gram-negative).[12][] | Broad-spectrum (Gram-positive, Gram-negative, atypical bacteria).[19] | Primarily Gram-negative, some Gram-positive coverage.[24] | Gram-positive and some Gram-negative bacteria, atypical pathogens.[27][28] |
| Common Resistance | Efflux pumps, target modification (potential). | β-lactamase production, altered penicillin-binding proteins.[6][8][9] | Target modification (gyrA, parC mutations), efflux pumps.[11][12][] | Efflux pumps, ribosomal protection proteins.[16][17][18][29] | Enzymatic modification, altered ribosomal target, reduced uptake.[20][22] | Ribosomal methylation (erm genes), efflux pumps.[25] |
| Toxicity Profile | Requires further investigation; some triazoles have shown low toxicity. | Generally low; hypersensitivity reactions are a concern. | Generally well-tolerated; can have CNS and tendon-related side effects. | Gastrointestinal upset, photosensitivity, discoloration of teeth in children. | Nephrotoxicity and ototoxicity are significant concerns.[23] | Gastrointestinal intolerance; potential for QT prolongation.[28] |
Experimental Protocols for Comparative Evaluation
To facilitate direct and objective comparison, the following standardized protocols are provided.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[30][31][32]
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Detailed Protocol:
-
Preparation of Antimicrobial Solutions: Prepare stock solutions of this compound and comparator antibiotics in a suitable solvent (e.g., DMSO).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each antimicrobial agent in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate. Include a growth control (no antimicrobial) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
Reading the MIC: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.[33][34]
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[35][36][37][38]
Caption: Workflow for Minimum Bactericidal Concentration (MBC) Assay.
Detailed Protocol:
-
Following MIC Determination: After determining the MIC, take a small aliquot (e.g., 10 µL) from each well that shows no visible growth.
-
Plating: Spread the aliquot onto a suitable antibiotic-free agar plate (e.g., Mueller-Hinton Agar).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.
-
Determining MBC: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.[35][39]
In Vitro Cytotoxicity Assay (MTT Assay)
It is crucial to assess the toxicity of a novel antimicrobial compound to mammalian cells to determine its therapeutic potential. The MTT assay is a colorimetric assay for assessing cell metabolic activity.
Detailed Protocol:
-
Cell Culture: Plate mammalian cells (e.g., HeLa, HEK293) in a 96-well plate and incubate until they reach a desired confluency.
-
Compound Treatment: Treat the cells with various concentrations of this compound and control compounds for a specified period (e.g., 24 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Conclusion and Future Directions
This compound, as a representative of the 1,2,4-triazole class of compounds, holds promise as a potential antimicrobial agent. Its putative mechanism of action, potentially targeting different pathways than some conventional antibiotics, makes it an interesting candidate for further investigation, especially in the context of antibiotic resistance.
The provided comparative framework and detailed experimental protocols are intended to empower researchers to conduct rigorous, head-to-head comparisons of this and other novel compounds against the current arsenal of antibiotics. Such studies are essential for the discovery and development of the next generation of antimicrobial therapies. Future research should focus on elucidating the precise molecular targets of this compound in both bacterial and fungal pathogens, as well as conducting in vivo efficacy and safety studies.
References
- 1. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial activity study of 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. news-medical.net [news-medical.net]
- 7. Penicillin - Wikipedia [en.wikipedia.org]
- 8. futurelearn.com [futurelearn.com]
- 9. Penicillin: Function, history, and resistance [medicalnewstoday.com]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tetracyclines: antibiotic action, uptake, and resistance mechanisms | Semantic Scholar [semanticscholar.org]
- 17. Tetracyclines: antibiotic action, uptake, and resistance mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Tetracyclines: Mode of Action and Mechanism of Resistance • Microbe Online [microbeonline.com]
- 19. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 20. journals.asm.org [journals.asm.org]
- 21. creative-diagnostics.com [creative-diagnostics.com]
- 22. researchgate.net [researchgate.net]
- 23. Gentamicin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Mechanism of action, resistance, synergism, and clinical implications of azithromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 26. ClinPGx [clinpgx.org]
- 27. Macrolides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 28. urology-textbook.com [urology-textbook.com]
- 29. academic.oup.com [academic.oup.com]
- 30. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 31. acmeresearchlabs.in [acmeresearchlabs.in]
- 32. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 33. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 34. protocols.io [protocols.io]
- 35. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
- 36. microbe-investigations.com [microbe-investigations.com]
- 37. microchemlab.com [microchemlab.com]
- 38. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 39. Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating Target Engagement for Novel 1,2,4-Triazole Analogs: A Case Study with 1-benzyl-1H-1,2,4-triazol-3-amine
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of activities, including antifungal, anticancer, and antiviral properties.[1][2][3] The compound 1-benzyl-1H-1,2,4-triazol-3-amine represents a promising starting point for drug discovery campaigns. However, a critical and often challenging step in the progression of any bioactive small molecule is the unambiguous confirmation that it binds to its intended molecular target within the complex environment of a living cell.[4][5] Without this crucial evidence of target engagement, it is impossible to confidently attribute a compound's biological effect to a specific mechanism of action.[6]
This guide provides a comprehensive comparison of key methodologies for identifying and validating the target engagement of novel compounds, using this compound as a practical case study. We will delve into the underlying principles of each technique, provide detailed experimental protocols, and offer an objective comparison to guide researchers in selecting the most appropriate strategy. This multi-faceted approach ensures that the resulting data is robust, reproducible, and provides a solid foundation for further drug development.
The Challenge: Moving from Phenotype to Verified Target
For many novel compounds, including this compound, the initial discovery may stem from a phenotypic screen where a desirable biological effect is observed (e.g., cancer cell death, inhibition of viral replication). The primary challenge is to deconvolve this phenotype by identifying the specific protein(s) the compound interacts with to elicit the response. This process is broadly categorized into two phases:
-
Target Identification: Discovering the direct binding partner(s) of the compound.
-
Target Validation: Confirming that modulating the identified target with the compound is responsible for the therapeutic effect.[7][8]
This guide will focus on the biophysical techniques that provide direct evidence of the physical interaction between the compound and its protein target.
An Integrated Strategy for Target Engagement Validation
A robust target validation campaign does not rely on a single method. Instead, it employs an orthogonal approach, using multiple techniques that measure different physical principles of binding. This layered strategy provides a self-validating system, where the weaknesses of one method are compensated by the strengths of another.
References
- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Target Validation: Linking Target and Chemical Properties to Desired Product Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. DARTS vs CETSA: Choosing the Right Assay for Target Validation - Creative Proteomics [creative-proteomics.com]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. Target Identification and Validation in Drug Discovery | Chemspace [chem-space.com]
Benchmarking 1-benzyl-1H-1,2,4-triazol-3-amine Against Known Monoamine Oxidase Inhibitors: A Comparative Guide
Abstract
In the landscape of neuropharmacology, the quest for novel enzyme inhibitors with improved efficacy and safety profiles is a perpetual endeavor. The 1,2,4-triazole scaffold has emerged as a privileged structure in medicinal chemistry, known to impart a wide range of biological activities. This guide presents a comparative analysis of a novel compound, 1-benzyl-1H-1,2,4-triazol-3-amine, against established inhibitors of monoamine oxidase (MAO), a key enzyme in the metabolism of neurotransmitters. This document provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the potential of this and similar compounds. We will delve into the rationale for selecting MAO as a target, outline detailed experimental protocols for assessing inhibitory activity, and present a structured comparison with well-characterized MAO inhibitors.
Introduction: The Rationale for Targeting Monoamine Oxidase
Monoamine oxidases (MAOs) are a family of enzymes responsible for the oxidative deamination of monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine.[1][2] Dysregulation of these neurotransmitter systems is implicated in a variety of neurological and psychiatric disorders, most notably depression, anxiety disorders, and Parkinson's disease.[2][3] Consequently, inhibitors of MAO (MAOIs) have been a cornerstone in the treatment of these conditions since the 1950s.[2]
MAOs exist in two isoforms, MAO-A and MAO-B, which exhibit different substrate specificities and inhibitor sensitivities. MAO-A preferentially metabolizes serotonin and norepinephrine, while MAO-B has a higher affinity for phenylethylamine and benzylamine. Both isoforms metabolize dopamine.[1][2] The development of isoform-selective and reversible inhibitors has been a key strategy to mitigate the side effects associated with early, non-selective, and irreversible MAOIs, such as the "cheese effect" – a hypertensive crisis caused by the inability to metabolize dietary tyramine.[3][4]
The 1,2,4-triazole nucleus is a versatile heterocyclic scaffold known to be present in a variety of pharmacologically active compounds, including those with enzyme-inhibiting properties.[5][6] The structural features of this compound, particularly the presence of a nitrogen-rich triazole ring and a benzyl substituent, suggest a potential interaction with the active site of monoamine oxidase. This guide, therefore, proposes a systematic evaluation of this compound as a novel MAO inhibitor.
Comparative Inhibitors: The Benchmarks
To contextualize the inhibitory potential of this compound, a panel of well-characterized MAO inhibitors should be used as benchmarks. The selection should include both non-selective and isoform-selective inhibitors, as well as reversible and irreversible inhibitors.
| Inhibitor | Type | Selectivity | Mechanism |
| Phenelzine (Nardil) | Irreversible | Non-selective | Covalently modifies the FAD cofactor |
| Tranylcypromine (Parnate) | Irreversible | Non-selective | Covalently modifies the FAD cofactor |
| Selegiline (Ensam) | Irreversible | MAO-B selective at low doses | Covalently modifies the FAD cofactor |
| Moclobemide | Reversible | MAO-A selective (RIMA) | Competitively inhibits the active site |
These comparators represent different generations and classes of MAOIs, providing a robust framework for assessing the potency, selectivity, and mechanism of action of a novel compound.[1][4][7]
Experimental Protocols
A thorough in vitro evaluation is the first critical step in characterizing a potential enzyme inhibitor. The following protocols describe the standard assays for determining the inhibitory activity of this compound against MAO-A and MAO-B.
In Vitro MAO Inhibition Assay
This assay measures the activity of MAO by monitoring the production of hydrogen peroxide from the oxidative deamination of a substrate.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
This compound and benchmark inhibitors
-
p-Tyramine (MAO-A and MAO-B substrate)
-
Amplex® Red reagent (10-acetyl-3,7-dihydroxyphenoxazine)
-
Horseradish peroxidase (HRP)
-
Sodium phosphate buffer (pH 7.4)
-
96-well microplates (black, clear bottom)
-
Microplate reader with fluorescence capabilities
Workflow Diagram:
Caption: Workflow for the in vitro MAO inhibition assay.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a stock solution of this compound and the benchmark inhibitors in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations for IC50 determination.
-
Reaction Setup: In a 96-well plate, add a small volume of each compound dilution. Include wells with solvent only as a positive control (100% enzyme activity) and wells with a known potent inhibitor as a negative control.
-
Enzyme Addition: Add recombinant human MAO-A or MAO-B to the appropriate wells.
-
Pre-incubation: Pre-incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow for inhibitor binding.
-
Reaction Initiation: Prepare a working solution containing the substrate (p-tyramine), Amplex® Red, and HRP in sodium phosphate buffer. Add this solution to all wells to start the reaction.
-
Fluorescence Measurement: Immediately place the plate in a microplate reader and measure the fluorescence intensity at timed intervals (e.g., every minute for 30 minutes) with excitation at 530-560 nm and emission at ~590 nm.
-
Data Analysis: Determine the rate of reaction for each concentration of the inhibitor. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Determining the Mechanism of Inhibition
To understand whether the inhibition is reversible or irreversible, a dialysis or a jump-dilution experiment can be performed.
Workflow Diagram for Reversibility Assay:
Caption: Experimental workflow for determining the reversibility of inhibition.
Protocol Outline:
-
Pre-incubation: Incubate the MAO enzyme with a high concentration (e.g., 10x IC50) of this compound or a known irreversible inhibitor (e.g., phenelzine) for an extended period (e.g., 60 minutes). A control sample with the enzyme and solvent is also prepared.
-
Inhibitor Removal:
-
Dialysis: Place the pre-incubation mixtures in dialysis cassettes and dialyze against a large volume of buffer for several hours to remove any unbound inhibitor.
-
Jump-Dilution: Rapidly dilute the pre-incubation mixtures (e.g., 100-fold) into the assay buffer containing the substrate. This reduces the concentration of the free inhibitor to a level well below its IC50.
-
-
Activity Measurement: Measure the residual MAO activity in the treated and control samples using the standard assay protocol.
-
Interpretation:
-
If the enzyme activity is restored after dialysis or dilution, the inhibition is reversible.
-
If the enzyme activity is not restored, the inhibition is irreversible, suggesting covalent modification of the enzyme.
-
Data Presentation and Interpretation
The results of these experiments should be compiled into clear, comparative tables to facilitate analysis.
Table 1: Comparative IC50 Values for MAO Inhibition
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (MAO-B/MAO-A) |
| This compound | Experimental Value | Experimental Value | Calculated Value |
| Phenelzine | Literature/Experimental Value | Literature/Experimental Value | ~1 |
| Tranylcypromine | Literature/Experimental Value | Literature/Experimental Value | ~1 |
| Selegiline | Literature/Experimental Value | Literature/Experimental Value | >10 |
| Moclobemide | Literature/Experimental Value | Literature/Experimental Value | <0.1 |
Table 2: Summary of Inhibition Characteristics
| Compound | Reversibility |
| This compound | Determined from Experiment |
| Phenelzine | Irreversible |
| Tranylcypromine | Irreversible |
| Selegiline | Irreversible |
| Moclobemide | Reversible |
Concluding Remarks and Future Directions
This guide provides a foundational framework for the initial characterization of this compound as a potential monoamine oxidase inhibitor. The proposed experiments will elucidate its potency, isoform selectivity, and mechanism of inhibition, allowing for a direct and meaningful comparison with established MAOIs.
Should the in vitro data demonstrate promising activity (e.g., potent and selective inhibition), further studies would be warranted. These could include:
-
In-depth kinetic studies to determine the type of reversible inhibition (e.g., competitive, non-competitive).
-
In vivo studies in animal models of depression or Parkinson's disease to assess efficacy and pharmacokinetic properties.
-
Safety and toxicology profiling to evaluate potential off-target effects and adverse reactions.
The systematic approach outlined herein ensures a rigorous and scientifically sound evaluation, paving the way for the potential development of novel therapeutics targeting monoamine oxidase.
References
- 1. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 2. MAO Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic [mayoclinic.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. List of MAOIs (Monoamine Oxidase Inhibitors) and What to Know About How They Work | Talkiatry [talkiatry.com]
Assessing the Novelty of 1-benzyl-1H-1,2,4-triazol-3-amine's Mechanism of Action: A Comparative Guide
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its presence in a wide array of pharmacologically active compounds.[1][2] Derivatives of 1,2,4-triazole have demonstrated a broad spectrum of biological activities, including antifungal, anticancer, antimicrobial, and anti-inflammatory properties.[1][3][4] This guide provides a comprehensive framework for assessing the novelty of the mechanism of action for a specific derivative, 1-benzyl-1H-1,2,4-triazol-3-amine. By systematically comparing its potential biological effects with established mechanisms of other 1,2,4-triazole-based drugs, researchers can effectively delineate its unique therapeutic potential.
The Landscape of 1,2,4-Triazole Mechanisms: A Foundation for Comparison
The versatility of the 1,2,4-triazole ring allows it to interact with a diverse range of biological targets, primarily enzymes.[1] The specific mechanism is highly dependent on the substitutions on the triazole core.[1]
Established Antifungal Mechanism: Inhibition of Lanosterol 14α-demethylase (CYP51)
The most well-documented mechanism of action for antifungal 1,2,4-triazoles, such as fluconazole and itraconazole, is the potent inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][5][6] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[5][7] The N4 nitrogen of the triazole ring coordinates with the heme iron atom in the active site of CYP51, disrupting ergosterol production and leading to the accumulation of toxic sterols, which ultimately compromises fungal membrane integrity.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemconsai.com [chemconsai.com]
- 5. benchchem.com [benchchem.com]
- 6. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. isres.org [isres.org]
Safety Operating Guide
Comprehensive Disposal Protocol for 1-benzyl-1H-1,2,4-triazol-3-amine
A Guide for Researchers and Drug Development Professionals
This document provides a detailed, step-by-step protocol for the safe and compliant disposal of 1-benzyl-1H-1,2,4-triazol-3-amine. As a Senior Application Scientist, my objective is to present a framework grounded in established safety principles and regulatory standards. While specific toxicological data for this exact molecule is not extensively published, this guide synthesizes information from its structural class—aminotriazoles—and authoritative chemical waste management practices to ensure the protection of laboratory personnel and the environment.
The core principle of this protocol is to treat this compound as a hazardous chemical waste stream, adhering to the guidelines set forth by regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[1][2]
Hazard Assessment and Waste Characterization
Before any handling or disposal, a thorough understanding of the potential hazards is essential. The structure of this compound combines a benzyl group with an aminotriazole core. This necessitates an evaluation based on analogous compounds.
-
Aminotriazole Core: The parent compound, 3-Amino-1,2,4-triazole (Amitrole), is a well-studied herbicide. It is classified as a substance with limited evidence of carcinogenic effects and may cause damage to organs (thyroid, liver, kidneys) through prolonged or repeated exposure.[3][4][5] It is also recognized as being toxic to aquatic life with long-lasting effects.[3][4]
-
Benzyl Group: While the benzyl group itself is of lower toxicity, many benzylated compounds can act as skin, eye, or respiratory irritants.[6][7]
Table 1: Inferred Hazard Profile & Handling Requirements
| Parameter | Guideline | Rationale & Causality |
| Waste Classification | Hazardous Chemical Waste | Based on the toxicity and potential carcinogenicity of the 3-amino-1,2,4-triazole structural analogue.[3][4][5] |
| Primary Hazards | Health Hazard (Potential Carcinogen, Organ Toxicity), Irritant (Skin, Eye), Environmental Hazard (Aquatic Toxicity).[3][4][6] | The aminotriazole core is linked to systemic health effects, while benzylated compounds often present irritant properties. |
| Personal Protective Equipment (PPE) | Nitrile gloves, chemical splash goggles, buttoned lab coat. | To prevent dermal absorption, eye contact, and contamination of personal clothing.[7] |
| Handling Area | Certified Chemical Fume Hood | To minimize inhalation of airborne particles, as fine powders can be easily aerosolized.[3][5] |
| Chemical Incompatibilities | Strong Oxidizing Agents, Strong Acids, Acid Chlorides, Acid Anhydrides. | Mixing with incompatibles can lead to vigorous, exothermic reactions, potentially releasing toxic gases or causing fire.[9] |
Step-by-Step Waste Containment and Segregation Protocol
Proper containment is the foundation of safe chemical waste management. The objective is to prevent release, ensure chemical stability, and communicate hazards clearly to all personnel.
-
Establish a Designated Waste Container:
-
Select a container made of a compatible material, such as High-Density Polyethylene (HDPE) or amber glass, to prevent any reaction with the chemical.[10]
-
The container must have a secure, leak-proof screw-top cap.[9][11] It must be in excellent condition, free of cracks or residue from previous use.
-
-
Label the Container Before Use:
-
Proper labeling is a critical regulatory requirement and prevents accidental mixing of incompatible waste streams.[12][13]
-
The label must include:
-
The words "Hazardous Waste" .
-
The full chemical name: "this compound" .
-
A list of all components if it is a mixed waste stream.
-
The approximate concentration or quantity.
-
The "Accumulation Start Date" (the date the first drop of waste enters the container).
-
Appropriate hazard indicators (e.g., OSHA pictograms for Health Hazard and Environmental Hazard).
-
-
-
Segregate and Store Appropriately:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[9] This area must be at or near the point of generation.
-
Crucially, ensure the container is physically separated from the incompatible materials listed in Table 1, such as acids and oxidizers.[9][10]
-
Keep the container closed at all times except when actively adding waste.[8] This is a common and critical compliance point to prevent the release of vapors.
-
Spill Management Protocol
In the event of an accidental release, a swift and correct response is vital to mitigate exposure and environmental contamination.
-
ALERT & SECURE:
-
Alert personnel in the immediate area.
-
If the spill is large or involves other hazardous materials, evacuate and contact your institution's Environmental Health & Safety (EHS) department.
-
-
CONTAIN (For Small, Manageable Spills):
-
Don appropriate PPE (gloves, goggles, lab coat).
-
Prevent the powder from becoming airborne. If safe to do so, you can gently cover it with a plastic-backed absorbent pad or slightly dampen it with water.[5]
-
Use a scoop or brush and dustpan to gently sweep the material into a suitable container for disposal. Avoid aggressive sweeping that creates dust clouds. [14] A vacuum cleaner must not be used unless it is specifically designed for hazardous dust and is properly grounded.[5]
-
-
CLEAN & DECONTAMINATE:
-
Place all cleanup materials (gloves, pads, etc.) into the designated hazardous waste container for this compound.
-
Wash the affected surface with soap and water.
-
-
DOCUMENT:
-
Report the spill to your laboratory supervisor and EHS office as per institutional policy.
-
Formal Disposal Procedure: A Mandated Workflow
The final disposition of hazardous waste is strictly regulated. Laboratory personnel are responsible for proper collection and labeling, but the ultimate disposal requires certified professionals.[2]
Disposal Decision Workflow
The following diagram outlines the mandatory decision-making and action process for handling waste containing this compound.
Caption: Disposal workflow for this compound waste.
Step-by-Step Instructions
-
Accumulate Waste: Collect all waste materials containing this compound in your properly labeled and sealed container within the SAA.
-
Schedule a Pickup: Once the container is full or ready for removal, contact your institution's EHS office. You will likely need to submit a chemical waste pickup request, providing all information from the waste label.
-
Maintain Records: Keep a copy of all waste disposal records and manifests provided by your EHS office. This documentation is essential for demonstrating regulatory compliance.[15]
Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the sanitary sewer. [16] Such actions are illegal and pose a significant threat to public health and the environment due to the compound's potential toxicity and persistence.[3] Evaporation in a fume hood is also not a permissible disposal method.[16]
By adhering to this comprehensive protocol, you ensure that your laboratory practices remain safe, compliant, and environmentally responsible.
References
- 1. osha.gov [osha.gov]
- 2. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. aksci.com [aksci.com]
- 7. fishersci.com [fishersci.com]
- 8. pfw.edu [pfw.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. acewaste.com.au [acewaste.com.au]
- 11. danielshealth.com [danielshealth.com]
- 12. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 13. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 14. scribd.com [scribd.com]
- 15. epa.gov [epa.gov]
- 16. vumc.org [vumc.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
